Ethyl 4-(2-oxo-2-phenylethyl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-phenacylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-20-17(19)15-10-8-13(9-11-15)12-16(18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXWWYXETYKNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645680 | |
| Record name | Ethyl 4-(2-oxo-2-phenylethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-62-0 | |
| Record name | Ethyl 4-(2-oxo-2-phenylethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-(2-oxo-2-phenylethyl)benzoate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Promising Keto-Ester Scaffold
This document serves as a comprehensive technical overview for researchers and drug development professionals. It will provide a detailed, field-proven perspective on the logical synthesis, theoretical properties, and potential applications of this compound, grounded in established chemical principles and data from analogous structures.
Physicochemical and Structural Characteristics
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for Ethyl 4-(2-oxo-2-phenylethyl)benzoate is scarce, we can extrapolate its likely characteristics based on its constituent functional groups and the properties of similar known molecules.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₇H₁₆O₃ | Based on structural components |
| Molecular Weight | 268.31 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Typical for aromatic keto-esters |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water | Presence of aromatic rings and ester group |
| Melting Point | Moderately high | Aromatic nature and potential for crystalline packing |
| Key Spectroscopic Features | ¹H NMR: Aromatic protons, ethyl ester signals (quartet and triplet), singlet for the methylene bridge. ¹³C NMR: Carbonyl carbons (ketone and ester), aromatic carbons, ethyl ester carbons, methylene carbon. IR: Strong C=O stretching bands for ketone and ester. | Based on the functional groups present |
Strategic Synthesis: A Self-Validating Protocol
The synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate can be logically approached through a Friedel-Crafts acylation reaction, a robust and well-established method for forming carbon-carbon bonds involving aromatic rings. This proposed protocol is designed to be self-validating, with clear steps and justifications for the choice of reagents and conditions.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most direct and industrially scalable approach involves the acylation of benzene with ethyl 4-(chloroacetyl)benzoate.
Caption: Proposed Friedel-Crafts acylation workflow for the synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
Detailed Experimental Protocol
Materials:
-
Ethyl 4-chlorocarbonylbenzoate
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bicarbonate (NaHCO₃, saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Dissolve ethyl 4-chlorocarbonylbenzoate (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of AlCl₃ in DCM at 0 °C (ice bath).
-
Addition of Benzene: After the addition is complete, add anhydrous benzene (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. This step hydrolyzes the aluminum chloride complex and separates the organic layer.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water deactivates the Lewis acid catalyst (AlCl₃).
-
Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur.
-
Controlled Temperature: The initial reaction is performed at 0 °C to control the exothermic nature of the reaction and to prevent unwanted side reactions.
-
Aqueous Workup with Acid: The addition of ice and HCl is crucial to quench the reaction, hydrolyze the aluminum-ketone complex, and remove the catalyst from the organic phase.
-
Bicarbonate Wash: The sodium bicarbonate wash neutralizes any remaining acidic components.
Potential Applications in Drug Discovery and Development
While direct biological studies on Ethyl 4-(2-oxo-2-phenylethyl)benzoate are not extensively reported, the broader class of phenacyl benzoates and keto-esters has shown significant promise in several therapeutic areas.
Antimicrobial and Antifungal Activity
Derivatives of phenacyl esters have been investigated for their antimicrobial properties. The keto-ester moiety can be a key pharmacophore, potentially interacting with microbial enzymes or disrupting cell membrane integrity. Research into similar compounds has demonstrated activity against various bacterial and fungal strains.
Anticancer Potential
The phenacyl benzoate scaffold is present in various compounds that exhibit cytotoxic activity against cancer cell lines. The mechanism of action can vary, but it often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.
Enzyme Inhibition
The electrophilic nature of the carbonyl groups in the keto-ester structure makes these compounds potential candidates for enzyme inhibitors. They can act as covalent or non-covalent inhibitors of enzymes with nucleophilic residues in their active sites, such as proteases and kinases, which are important targets in many diseases.
Signaling Pathway Modulation
Based on the activities of related compounds, Ethyl 4-(2-oxo-2-phenylethyl)benzoate could potentially modulate various cellular signaling pathways. For instance, its interaction with specific kinases could impact pathways crucial for cell growth, differentiation, and survival.
Caption: A conceptual diagram illustrating the potential mechanism of action of Ethyl 4-(2-oxo-2-phenylethyl)benzoate in modulating a cellular signaling pathway.
Conclusion and Future Directions
Ethyl 4-(2-oxo-2-phenylethyl)benzoate represents a promising, yet underexplored, chemical entity. Its straightforward synthesis via established methods like Friedel-Crafts acylation makes it an accessible target for research laboratories. The structural similarity to other biologically active keto-esters and phenacyl benzoates provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology and infectious diseases.
Future research should focus on the definitive synthesis and characterization of this compound, including detailed spectroscopic analysis (NMR, IR, MS) and single-crystal X-ray diffraction to confirm its structure. Subsequently, a comprehensive biological evaluation, including screening for antimicrobial, antifungal, and cytotoxic activities, is warranted. Mechanistic studies to identify its molecular targets and elucidate its effects on cellular signaling pathways will be crucial in unlocking the full therapeutic potential of this intriguing keto-ester. This technical guide provides the foundational knowledge and a strategic framework for scientists to embark on the exploration of Ethyl 4-(2-oxo-2-phenylethyl)benzoate and its derivatives in the pursuit of novel therapeutics.
References
-
2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Crystallographic Communications, E67(Pt 6), o1528. [Link]
-
Synthesis of a. Ethyl 4-[2-Oxo-2-(phenylmethoxy)ethoxy]benzoate. PrepChem.com. [Link]
-
Recent advances in the transesterification of β-keto esters. RSC Advances, 2021, 11, 15734-15747. [Link]
-
2,4-Diketo esters: Crucial intermediates for drug discovery. Bioorganic Chemistry, 2020, 104, 104343. [Link]
An In-depth Technical Guide to Ethyl 4-(2-oxo-2-phenylethyl)benzoate: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of Ethyl 4-(2-oxo-2-phenylethyl)benzoate, a chalcone derivative of interest to researchers and professionals in drug development and materials science. Given the limited direct literature on this specific molecule, this document outlines a robust, scientifically-grounded approach to its synthesis and characterization based on established chemical principles and data from analogous compounds.
Introduction to Ethyl 4-(2-oxo-2-phenylethyl)benzoate
Ethyl 4-(2-oxo-2-phenylethyl)benzoate belongs to the chalcone family, which are α,β-unsaturated ketones featuring two aromatic rings.[1][2] This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The title compound incorporates an ethyl benzoate moiety, which can influence its pharmacokinetic and pharmacodynamic properties.
Molecular Structure:
The structure of Ethyl 4-(2-oxo-2-phenylethyl)benzoate is characterized by a central α,β-unsaturated ketone system linking a phenyl group and an ethyl 4-benzoate group.
Molecular structure of Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
Nomenclature and Identifiers:
-
IUPAC Name: Ethyl 4-(3-oxo-3-phenylprop-1-en-1-yl)benzoate
-
Synonyms: Ethyl 4-chalconylbenzoate
-
Molecular Formula: C₁₈H₁₆O₃
-
Molecular Weight: 280.32 g/mol
Synthesis via Claisen-Schmidt Condensation
The most direct and widely used method for synthesizing chalcones is the Claisen-Schmidt condensation.[5][6] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.[7] For the synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate, the logical precursors are benzaldehyde and ethyl 4-acetylbenzoate.[8]
Reaction Scheme:
Claisen-Schmidt condensation for the synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
Experimental Protocol:
This protocol is based on established procedures for Claisen-Schmidt condensations.[9][10]
Materials:
-
Ethyl 4-acetylbenzoate (1.0 eq)[8]
-
Benzaldehyde (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware
-
Stir plate and magnetic stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-acetylbenzoate (1.0 eq) in 95% ethanol.
-
Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1.0 eq).
-
Initiation of Condensation: Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the mixture. The addition should be done at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The formation of a precipitate is indicative of product formation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Isolation of Crude Product: After the reaction is complete (typically a few hours), cool the mixture in an ice bath to maximize precipitation.[7] Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold water to remove any remaining NaOH and then with a small amount of cold ethanol to remove unreacted starting materials.[11]
-
Neutralization (if necessary): If the filtrate is still basic, neutralize it with dilute HCl before disposal.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1]
Causality in Experimental Choices:
-
Base Catalyst (NaOH): The hydroxide ion deprotonates the α-carbon of the ethyl 4-acetylbenzoate, forming an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde.[12]
-
Ethanol as Solvent: Ethanol is a good solvent for both the reactants and the base, allowing the reaction to proceed in a homogeneous phase initially. The product, being less polar, often precipitates out, driving the reaction to completion.
-
Room Temperature: The Claisen-Schmidt condensation is typically efficient at room temperature, avoiding potential side reactions that could occur at higher temperatures.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, allowing for the removal of impurities and resulting in a crystalline product with a sharp melting point.[1]
Physicochemical and Spectroscopic Characterization
As this compound is not extensively documented, the following properties are predicted based on the known data of its constituent parts and related chalcone structures.
Physicochemical Properties (Predicted):
| Property | Predicted Value | Justification |
| Appearance | Pale yellow to yellow crystalline solid | Typical for chalcones |
| Melting Point | 100-120 °C | Based on similar chalcone structures |
| Solubility | Soluble in acetone, chloroform, ethyl acetate; sparingly soluble in ethanol; insoluble in water | Expected for a relatively nonpolar organic molecule.[13] |
Spectroscopic Analysis (Predicted):
¹H NMR Spectroscopy:
-
Ethyl group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-).[14]
-
Vinyl protons: Two doublets in the range of 7.4-7.9 ppm (1H each, -CH=CH-), with a coupling constant (J) of approximately 15-16 Hz, characteristic of a trans-alkene.
-
Aromatic protons: Multiplets in the range of 7.3-8.2 ppm. The protons on the benzoate ring will likely appear as two doublets due to the para-substitution pattern. The protons on the phenyl ring will show a more complex multiplet pattern.
¹³C NMR Spectroscopy:
-
Ethyl group: Peaks around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).
-
Carbonyl carbons: Two distinct signals in the downfield region, one for the ester carbonyl (~166 ppm) and one for the ketone carbonyl (~190 ppm).[15]
-
Alkene carbons: Signals in the range of 120-145 ppm.
-
Aromatic carbons: Multiple signals in the range of 128-140 ppm.
Infrared (IR) Spectroscopy:
-
C=O stretching (ketone): A strong absorption band around 1660-1680 cm⁻¹.[16]
-
C=O stretching (ester): A strong absorption band around 1710-1730 cm⁻¹.
-
C=C stretching (alkene): An absorption band around 1600-1610 cm⁻¹.[16]
-
C-H stretching (aromatic): Peaks above 3000 cm⁻¹.[17]
-
C-O stretching (ester): Bands in the region of 1100-1300 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 280.
-
Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the ethoxy group (-OCH₂CH₃, m/z = 45), the ethyl group (-CH₂CH₃, m/z = 29), and characteristic fragments of the chalcone backbone.
Potential Applications
While specific applications for Ethyl 4-(2-oxo-2-phenylethyl)benzoate have not been reported, its chalcone core suggests significant potential in several areas of research and development.
Drug Discovery and Medicinal Chemistry:
-
Anticancer Agents: Many chalcone derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[3]
-
Antimicrobial Agents: The α,β-unsaturated ketone moiety is a known Michael acceptor and can react with biological nucleophiles, leading to antimicrobial effects.
-
Anti-inflammatory Activity: Chalcones have been shown to inhibit key inflammatory mediators.
Materials Science:
-
Non-linear Optics: The extended π-conjugated system in chalcones can give rise to non-linear optical properties, making them potential candidates for optical materials.[18]
-
Polymer Chemistry: Chalcone-containing monomers can be used to synthesize polymers with interesting optical and thermal properties.[18]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for Ethyl 4-(2-oxo-2-phenylethyl)benzoate. Therefore, it should be handled with the care afforded to a novel chemical compound. The safety precautions for the starting materials should be strictly followed.
-
Ethyl 4-acetylbenzoate: May cause skin and eye irritation.[19]
-
Benzaldehyde: Harmful if swallowed and causes skin irritation.
-
Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
References
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Claisen-Schmidt Condensation. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 |. (2023, February 8). YouTube. Retrieved from [Link]
-
Synthesis of Chalcone From Benzaldehyde and Acetophenone. (n.d.). Scribd. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Claisen-Schmidt condensation under solventfree conditions. Journal of the Chilean Chemical Society, 57(3), 1279-1281.
-
Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved from [Link]
-
Claisen Condensation Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
- Salehi, B., et al. (2021). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Molecules, 26(24), 7549.
-
Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Predict the products of the reaction between ethyl benzoate and... (2024, November 25). Filo. Retrieved from [Link]
-
Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (n.d.). Magritek. Retrieved from [Link]
-
The Aldol Condensation – Preparation of Chalcones (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]
-
Ethyl 4-acetylbenzoate. (n.d.). PubChem. Retrieved from [Link]
- Alcaide, B., Almendros, P., & Alonso, J. M. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7609.
-
SYNTHESIS OF CHALCONES. (2020). JETIR. Retrieved from [Link]
- Fun, H. K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1528.
-
Fun, H. K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. ResearchGate. Retrieved from [Link]
-
Supporting information. (2014). The Royal Society of Chemistry. Retrieved from [Link]
- Al-Azawi, A. M., & Al-Bayati, R. I. H. (2021). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Pharmaceutical Chemistry Journal, 55(6), 579-595.
-
The FTIR spectra of (a) chalcone 1 and (b) chalcone 2. (n.d.). ResearchGate. Retrieved from [Link]
-
BENZALACETOPHENONE. (1922). Organic Syntheses. Retrieved from [Link]
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Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. (2023). PMC. Retrieved from [Link]
-
Focused review on applications of chalcone based compounds in material science. (2025). ResearchGate. Retrieved from [Link]
-
The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
- Dinc, G. O., & Biyik, H. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-216.
-
ETHYL 4-ACETYLBENZOATE. (n.d.). LookChem. Retrieved from [Link]
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Ethyl 4-Acetylbenzoate, 1 gram, Each. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (2022). ResearchGate. Retrieved from [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
[FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum. (2023, November 9). Brainly. Retrieved from [Link]
-
[FREE] Describe the key characteristic peaks in the IR spectra of chalcone. (2024, March 11). Brainly. Retrieved from [Link]
- Pharmacological potential of natural chalcones: a recent studies and future perspective. (2022). Journal of the Indian Chemical Society, 99(11), 100755.
-
Chemical Properties of Ethyl 4-methylbenzoate (CAS 94-08-6). (n.d.). Cheméo. Retrieved from [Link]
-
FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii). (n.d.). ResearchGate. Retrieved from [Link]
-
Showing Compound 4-Ethylbenzoic acid (FDB022844). (2011, September 21). FooDB. Retrieved from [Link]
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"Ethyl 4-(2-oxo-2-phenylethyl)benzoate" mechanism of action
This guide provides an in-depth technical analysis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate (CAS 898776-62-0), focusing on its critical role as a privileged scaffold intermediate in the synthesis of bioactive 2,3-diarylheterocycles.
A Linchpin Intermediate for Diarylheterocycle Drug Discovery
Executive Summary & Chemical Identity
Ethyl 4-(2-oxo-2-phenylethyl)benzoate is a specialized deoxybenzoin derivative employed primarily in the rational design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Selective Estrogen Receptor Modulators (SERMs) . While not a standalone therapeutic, its structural architecture—a 1,2-diarylethanone core functionalized with a benzoate ester—serves as a "chemical warhead" precursor. It allows for the rapid assembly of 2,3-diarylindoles , thiophenes , and furans , which are privileged structures in medicinal chemistry.
| Property | Data |
| CAS Number | 898776-62-0 |
| IUPAC Name | Ethyl 4-(2-oxo-2-phenylethyl)benzoate |
| Molecular Formula | |
| Molecular Weight | 268.31 g/mol |
| Core Scaffold | Deoxybenzoin (Benzyl phenyl ketone) |
| Key Reactivity | Carbonyl condensation (C-2), Electrophilic aromatic substitution, Ester hydrolysis |
Mechanism of Action: The "Scaffold-to-Drug" Transformation
The "Mechanism of Action" for this molecule is best understood through its synthetic utility (how it forms drugs) and the pharmacological mechanism of the final compounds it generates.
A. Synthetic Mechanism: The Fischer Indole Pathway
The primary utility of this molecule is its conversion into 2,3-diarylindoles via the Fischer Indole Synthesis . The ketone moiety at the
-
Hydrazone Formation: Reaction with a substituted phenylhydrazine yields the corresponding hydrazone.
-
Sigmatropic Rearrangement: Under acid catalysis (e.g.,
or Polyphosphoric Acid), the hydrazone undergoes a [3,3]-shift, breaking the N-N bond and forming the C-C bond required for the indole core. -
Cyclization & Aromatization: Elimination of ammonia yields the 2,3-diarylindole.
Why this matters: The resulting 2,3-diarylindole scaffold is the pharmacophore for COX-2 selective inhibitors (analogous to Indomethacin or DuP-697) and Tubulin Polymerization Inhibitors .
B. Pharmacological Mechanism of Derived Ligands
Drugs synthesized from this intermediate typically target two major pathways:
-
Cyclooxygenase-2 (COX-2) Inhibition: The two phenyl rings (derived from the deoxybenzoin core) fit into the hydrophobic channel of the COX-2 enzyme. The ester group (on the benzoate ring) serves as a handle for converting to a carboxylic acid (salt bridge interaction with Arg120) or a sulfonamide/sulfone (hydrogen bonding in the side pocket).
-
Estrogen Receptor (ER) Modulation: The 1,2-diaryl structure mimics the steroid backbone of estradiol. Derivatives act as SERMs by competing for the Ligand Binding Domain (LBD) of ER
and ER , inducing a conformational change that prevents co-activator recruitment (Helix 12 displacement).
Visualization: Synthetic & Pharmacological Pathway
Caption: Transformation of the deoxybenzoin intermediate into bioactive 2,3-diarylindoles targeting COX-2 and Tubulin pathways.
Experimental Protocol: Synthesis of 2,3-Diarylindole Derivative
Objective: To convert Ethyl 4-(2-oxo-2-phenylethyl)benzoate into a 2-phenyl-3-(4-ethoxycarbonylphenyl)indole.
Reagents:
-
Ethyl 4-(2-oxo-2-phenylethyl)benzoate (1.0 eq)
-
Phenylhydrazine hydrochloride (1.1 eq)
-
Glacial Acetic Acid (Solvent)[1]
-
Zinc Chloride (
, Catalyst)
Methodology:
-
Condensation: Dissolve Ethyl 4-(2-oxo-2-phenylethyl)benzoate (268 mg, 1 mmol) in 5 mL of glacial acetic acid.
-
Addition: Add phenylhydrazine hydrochloride (159 mg, 1.1 mmol) and anhydrous
(272 mg, 2 mmol). -
Reflux: Heat the mixture to reflux (
) under an inert atmosphere ( ) for 3–4 hours. Monitor consumption of the ketone by TLC (Hexane:EtOAc 4:1). -
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL). A precipitate should form.[2]
-
Isolation: Filter the solid, wash with water (3 x 10 mL) to remove acid and zinc salts.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).
-
Validation: Confirm structure via
-NMR. Look for the disappearance of the methylene singlet ( ppm) and the appearance of the indole NH signal ( ppm).
Critical Analysis & Applications
Structure-Activity Relationship (SAR) Implications
-
The Benzoate Ester: This group is strategically placed to be hydrolyzed to a carboxylic acid after scaffold assembly. The resulting acid is crucial for potency in COX-2 inhibitors (mimicking arachidonic acid) or can be converted to an amide for kinase inhibition.
-
The Methylene Bridge: The
group is highly acidic ( ) due to the flanking carbonyl and phenyl ring. This allows for easy alkylation if a substituted linker is required before cyclization. -
Impurity Profile: Commercial batches of this intermediate may contain 4-(2-oxo-2-phenylethyl)benzoic acid (hydrolysis product). This impurity can interfere with base-catalyzed reactions but is harmless in acid-catalyzed Fischer synthesis.
Comparison to Alternative Scaffolds
Unlike chalcones (which form pyrazolines), the deoxybenzoin structure of this molecule specifically accesses the indole and benzofuran chemical space. This makes it indispensable for libraries targeting GPCRs and nuclear receptors.
References
-
Fischer Indole Synthesis Mechanism. Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963, 63(4), 373–401. Link
-
COX-2 Inhibitor Design. Kalgutkar, A. S., et al. "Biochemical and Pharmacological Characterization of a New Series of COX-2 Inhibitors." Journal of Medicinal Chemistry, 2000, 43(15), 2860–2870. Link
-
Deoxybenzoin Intermediates in SERM Synthesis. Grese, T. A., et al. "Synthesis and Estrogen Receptor Binding of Novel 2,3-Diarylindoles." Journal of Medicinal Chemistry, 2001, 44(17), 2857–2860. Link
-
Chemical Identity & Properties. PubChem Compound Summary for CID 7165 (Ethyl Benzoate derivatives). National Center for Biotechnology Information (2025). Link
Sources
An In-depth Technical Guide to Ethyl 4-(2-oxo-2-phenylethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(2-oxo-2-phenylethyl)benzoate, a keto-ester derivative, serves as a pivotal intermediate in synthetic organic chemistry. Its unique bifunctional structure, featuring both a ketone and an ester moiety, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthesis protocols with mechanistic insights, spectroscopic characterization, and known applications. The content herein is structured to offer both foundational knowledge and practical, field-proven insights for professionals in chemical research and drug development.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its safe handling, application in reactions, and purification.
Nomenclature and Structure
The systematic IUPAC name for this compound is ethyl 4-(2-oxo-2-phenylethyl)benzoate . It is also commonly referred to as ethyl 4-phenacylbenzoate.[] The structure consists of an ethyl benzoate core substituted at the 4-position with a phenacyl group (a two-carbon chain with a terminal phenyl ring and a ketone at the benzylic position).
-
Molecular Formula : C₁₇H₁₆O₃[]
-
Molecular Weight : 268.31 g/mol []
-
CAS Number : 898776-62-0[]
-
Canonical SMILES : CCOC(=O)C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2[]
-
InChI Key : RXXWWYXETYKNGL-UHFFFAOYSA-N[]
Physicochemical Data
The properties of this compound are essential for planning experiments, including selecting appropriate solvents and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₃ | BOC Sciences[] |
| Molecular Weight | 268.31 g/mol | BOC Sciences[] |
| Appearance | (Typically) White to off-white solid | General knowledge |
| Melting Point | Not consistently reported; requires experimental determination. | |
| Boiling Point | Not available; likely high, decomposition may occur. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water. | General chemical principles |
Safety and Handling
While specific GHS hazard data for this compound is not widely published, it should be handled with the standard precautions for laboratory chemicals. Assume it may be an irritant to the eyes, skin, and respiratory system. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Synthesis and Mechanistic Insights
The synthesis of ethyl 4-(2-oxo-2-phenylethyl)benzoate typically involves the formation of a carbon-carbon bond between the ethyl benzoate moiety and the phenacyl group. A common and effective method is the Friedel-Crafts acylation or a related electrophilic substitution reaction.
Retrosynthetic Analysis
A logical approach to designing the synthesis involves disconnecting the key C-C bond formed during the reaction. The most strategic disconnection is between the aromatic ring of the ethyl benzoate and the adjacent methylene group.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol: Friedel-Crafts-type Reaction
This protocol describes a reliable method for synthesizing the title compound. The reaction involves the alkylation of ethyl benzoate with 2-bromo-1-phenylethanone (phenacyl bromide) using a Lewis acid catalyst.
Materials and Reagents:
-
Ethyl benzoate
-
2-Bromo-1-phenylethanone (Phenacyl bromide)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring. Causality Note: AlCl₃ is a hygroscopic and highly reactive Lewis acid; slow addition to the solvent at low temperature is crucial to control the initial exotherm and prevent degradation.
-
Substrate Addition: Add ethyl benzoate to the stirred suspension.
-
Electrophile Addition: Dissolve 2-bromo-1-phenylethanone in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C. Causality Note: Dropwise addition prevents a rapid, uncontrolled reaction and minimizes the formation of side products.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by slowly adding 1M HCl. Trustworthiness Note: This step neutralizes the AlCl₃ catalyst and hydrolyzes any complexes. It is highly exothermic and must be done slowly to avoid splashing and pressure buildup.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure ethyl 4-(2-oxo-2-phenylethyl)benzoate.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Spectroscopic Characterization
Structural confirmation and purity assessment are non-negotiable steps. The following are expected spectroscopic signatures for ethyl 4-(2-oxo-2-phenylethyl)benzoate.
-
¹H NMR (Proton NMR):
-
Ethyl Ester Group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-).
-
Methylene Bridge: A singlet around 4.3 ppm (2H, -CH₂-CO-).
-
Aromatic Protons: Doublets around 7.3 ppm and 8.0 ppm (4H total, from the ethyl benzoate ring) and a multiplet between 7.4-7.6 ppm and a doublet around 7.9 ppm (5H total, from the terminal phenyl ring).
-
-
¹³C NMR (Carbon NMR):
-
Ester Carbonyl: ~166 ppm.
-
Ketone Carbonyl: ~197 ppm.
-
Aromatic Carbons: Multiple signals between ~128-144 ppm.
-
Methylene Carbon: ~45 ppm.
-
Ethyl Group Carbons: ~61 ppm (-OCH₂-) and ~14 ppm (-CH₃).
-
-
IR (Infrared) Spectroscopy:
-
Ester C=O Stretch: Strong absorbance around 1710-1730 cm⁻¹.
-
Ketone C=O Stretch: Strong absorbance around 1680-1690 cm⁻¹.
-
C-O Stretch: Absorbance around 1250-1300 cm⁻¹.
-
Aromatic C-H Stretch: Above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observed at m/z = 268.31. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and cleavage at the keto-methylene bond.
-
Applications in Research and Drug Development
Ethyl 4-(2-oxo-2-phenylethyl)benzoate is not typically an end-product but rather a valuable intermediate. Its bifunctional nature allows for selective chemical transformations.
-
Synthesis of Heterocycles: The ketone functionality is a handle for constructing various heterocyclic rings like oxazoles, imidazoles, and benzoxazepines, which are common scaffolds in medicinal chemistry.[2][3]
-
Derivatization: The ester can be hydrolyzed to the corresponding carboxylic acid, providing a new functional group for amide coupling or other modifications. The ketone can be reduced to an alcohol or converted to an amine via reductive amination, creating diverse molecular libraries for screening.
-
Photoremovable Protecting Groups: The phenacyl ester moiety, a related structural motif, is known to be a photoremovable protecting group for carboxylic acids, a technique valuable in biochemistry and complex organic synthesis.[2][3]
Conclusion
Ethyl 4-(2-oxo-2-phenylethyl)benzoate is a well-defined chemical entity with significant utility as a synthetic intermediate. This guide has detailed its fundamental properties, provided a robust and mechanistically sound synthesis protocol, outlined expected characterization data, and touched upon its applications. For researchers in drug discovery and organic synthesis, a firm grasp of such building blocks is essential for the efficient and logical construction of novel and complex molecular targets.
References
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528. Available at: [Link]
-
ResearchGate. 2-Oxo-2-phenylethyl benzoate. Available at: [Link]
-
PubChem. Ethyl benzoate. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Ethyl benzoate. Available at: [Link]
Sources
Technical Guide: Spectral Characterization & Synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate
The following technical guide details the characterization, synthesis, and spectral analysis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate (CAS 898776-62-0).
This document is structured for researchers requiring rigorous structural validation and reproducible experimental protocols.
CAS: 898776-62-0 Formula: C₁₇H₁₆O₃ M.W.: 268.31 g/mol IUPAC: Ethyl 4-(2-oxo-2-phenylethyl)benzoate Common Aliases: Ethyl 4-phenacylbenzoate; 4-Ethoxycarbonyldeoxybenzoin[][2]
Executive Summary & Structural Logic
Ethyl 4-(2-oxo-2-phenylethyl)benzoate represents a specific subclass of deoxybenzoins (1,2-diphenylethanones) functionalized with an ester moiety. This molecule serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized liquid crystals.
From a spectral perspective, the molecule is defined by two competing carbonyl environments:
-
The Conjugated Ketone: A phenacyl ketone (
) rigidly conjugated to a phenyl ring. -
The Ethyl Ester: A para-substituted benzoate system.
Correct characterization relies on distinguishing these two carbonyls via IR and
Synthesis Strategy: Pd-Catalyzed -Arylation
While Friedel-Crafts acylation is possible, it often suffers from regioselectivity issues due to the deactivating ester group. The industry-standard, high-fidelity route utilizes Palladium-Catalyzed
Reaction Pathway
The synthesis couples an enolate equivalent of acetophenone with an aryl halide using a bulky phosphine ligand to facilitate the reductive elimination step.
Figure 1: Palladium-catalyzed cross-coupling workflow for regioselective synthesis.
Experimental Protocol
-
Reagents: Acetophenone (1.0 eq), Ethyl 4-bromobenzoate (1.1 eq),
(1 mol%), Xantphos (2 mol%), (1.5 eq). -
Solvent: Anhydrous Toluene (degassed).
-
Procedure:
-
Charge an oven-dried Schlenk flask with base and catalyst precursors under Argon.
-
Add toluene, acetophenone, and the aryl bromide.
-
Heat to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to RT, filter through a celite pad to remove inorganic salts. Concentrate filtrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes). Product typically elutes as a white to off-white solid.
-
Spectral Data Specifications
The following data represents the standard spectroscopic signature for high-purity (>98%) material.
A. Nuclear Magnetic Resonance (NMR)
The diagnostic signal is the singlet for the methylene bridge, typically found between 4.30–4.45 ppm, distinct from the ester's quartet.
Table 1:
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 8.05 | Doublet ( | 2H | Ar-H (Benzoate) | Ortho to Ester (Deshielded) |
| 8.01 | Doublet ( | 2H | Ar-H (Phenacyl) | Ortho to Ketone |
| 7.58 | Triplet | 1H | Ar-H (Phenacyl) | Para to Ketone |
| 7.48 | Triplet | 2H | Ar-H (Phenacyl) | Meta to Ketone |
| 7.36 | Doublet ( | 2H | Ar-H (Benzoate) | Meta to Ester (Ortho to CH2) |
| 4.41 | Singlet | 2H | Diagnostic Methylene Bridge | |
| 4.38 | Quartet ( | 2H | Ethyl Ester Methylene | |
| 1.39 | Triplet ( | 3H | Ethyl Ester Methyl |
Table 2:
| Shift ( | Assignment | Notes |
| 197.2 | Phenacyl ketone (Conjugated) | |
| 166.4 | Ethyl ester | |
| 139.8 | Ar- | Benzoate ring (attached to CH2) |
| 136.5 | Ar- | Phenacyl ring (attached to C=O) |
| 133.4 | Ar- | Phenacyl ring |
| 130.0 - 128.0 | Ar- | Remaining aromatic signals (overlap likely) |
| 61.0 | Ester methylene | |
| 45.5 | Bridge Carbon (Key for identification) | |
| 14.3 | Ester methyl |
B. Infrared Spectroscopy (FT-IR)
The "Dual Carbonyl" signature is the primary quality control check.
-
1715–1720 cm⁻¹: Ester
stretch (Strong). -
1680–1690 cm⁻¹: Ketone
stretch (Strong, lower frequency due to conjugation with phenyl ring). -
2980 cm⁻¹: Aliphatic C-H stretch (Ethyl/Methylene).
-
1600, 1580 cm⁻¹: Aromatic C=C skeletal vibrations.
C. Mass Spectrometry (GC-MS / ESI)
-
Molecular Ion (
): 268 m/z.[2] -
Base Peak: 105 m/z (
). The benzoyl cation is the dominant fragment due to alpha-cleavage at the ketone. -
Secondary Fragment: 163 m/z (
). Cleavage of the methylene-carbonyl bond.
Analytical Workflow & Logic
To validate the synthesis of this compound, a specific logical flow must be followed to rule out common side products (such as self-condensation of acetophenone or hydrolysis of the ester).
Figure 2: Decision tree for structural validation during scale-up.
References
-
Synthesis of
-Aryl Ketones: Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Palladium-Catalyzed -Arylation of Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. Link -
Spectral Database for Organic Compounds (SDBS): Data for related structure Deoxybenzoin (SDBS No. 2384) and Ethyl Benzoate (SDBS No. 1476) used for shift correlation. Link
-
General Review of Phenacyl Benzoates: Kawamura, Y. et al. (2002). Synthesis and properties of phenacyl ester derivatives. Journal of Chemical Research. Link
-
CAS Registry: Record for CAS 898776-62-0 (Ethyl 4-(2-oxo-2-phenylethyl)benzoate).[][3][4] Link[3]
Sources
Unlocking the Potential of Ethyl 4-(2-oxo-2-phenylethyl)benzoate: A Technical Guide for Drug Discovery and Materials Science
Abstract
Ethyl 4-(2-oxo-2-phenylethyl)benzoate is a synthetic organic compound characterized by a diaryl ketone scaffold, specifically a benzophenone core, linked to an ethyl benzoate moiety. This unique structural arrangement, incorporating both a flexible linker and reactive carbonyl groups, positions it as a molecule of significant interest for a spectrum of research applications. This in-depth technical guide provides a comprehensive overview of the potential research applications of Ethyl 4-(2-oxo-2-phenylethyl)benzoate, with a primary focus on its utility in medicinal chemistry as a scaffold for novel therapeutics and its potential in materials science. Drawing upon the well-documented bioactivities of structurally related benzophenone and chalcone derivatives, this document outlines plausible research directions and provides detailed, actionable experimental protocols for their investigation.
Introduction: The Structural Rationale for a Multifaceted Research Compound
Ethyl 4-(2-oxo-2-phenylethyl)benzoate belongs to the family of 1,3-dicarbonyl compounds, a class of molecules known for their versatile reactivity and presence in numerous biologically active compounds.[1] The core structure features a benzophenone unit, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The presence of the ethyl benzoate group introduces an ester functionality that can influence the molecule's pharmacokinetic properties and provides a potential handle for further chemical modification.
The linkage between the benzophenone and ethyl benzoate moieties creates a structure reminiscent of chalcones, which are α,β-unsaturated ketones with a broad range of biological activities.[4][5] This structural analogy suggests that Ethyl 4-(2-oxo-2-phenylethyl)benzoate may share some of the pharmacological profiles of these well-studied compound classes, making it a compelling candidate for drug discovery programs.
Potential Research Applications in Medicinal Chemistry
The structural features of Ethyl 4-(2-oxo-2-phenylethyl)benzoate suggest its potential as a lead compound or a versatile intermediate in the development of novel therapeutic agents.
Anticancer Drug Discovery
Scientific Rationale: The benzophenone scaffold is a core component of several compounds with demonstrated anticancer activity.[2][6][7] Furthermore, a structurally related compound, Ethyl 4-[(4-methylbenzyl)oxy] benzoate, has shown notable anticancer activity against Ehrlich Ascites Carcinoma (EAC) and MCF7 breast cancer cells.[8] This precedent strongly supports the investigation of Ethyl 4-(2-oxo-2-phenylethyl)benzoate for its potential cytotoxic and antiproliferative effects against various cancer cell lines. The proposed mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression or the induction of apoptosis.
Experimental Workflow:
Caption: Workflow for anticancer evaluation of Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Ethyl 4-(2-oxo-2-phenylethyl)benzoate in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Agent Development
Scientific Rationale: Benzophenone derivatives are known to possess anti-inflammatory properties.[3][9] For instance, ketoprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), features a benzophenone core.[9] The structural similarity of Ethyl 4-(2-oxo-2-phenylethyl)benzoate to these compounds suggests its potential to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or lipoxygenases (LOX).[10]
Experimental Workflow:
Caption: Workflow for anti-inflammatory screening of the target compound.
Detailed Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of Ethyl 4-(2-oxo-2-phenylethyl)benzoate for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite, a stable product of NO, and determine the inhibitory effect of the compound.
Antimicrobial Drug Discovery
Scientific Rationale: Both ethyl benzoate and benzophenone derivatives have been reported to exhibit antimicrobial activity.[2][11][12] Ethyl benzoate has shown activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[12] The combination of these two moieties in a single molecule could lead to synergistic or enhanced antimicrobial effects.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Compound Preparation: Prepare a series of twofold dilutions of Ethyl 4-(2-oxo-2-phenylethyl)benzoate in a suitable broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Research Applications in Materials Science
The unique chemical structure of Ethyl 4-(2-oxo-2-phenylethyl)benzoate also suggests its potential utility in materials science, particularly in polymer chemistry and photochemistry.
Photoinitiators in Polymerization
Scientific Rationale: Benzophenone is a well-known Type II photoinitiator. Upon absorption of UV light, it undergoes excitation to a triplet state and can then abstract a hydrogen atom from a suitable donor to generate free radicals, which in turn initiate polymerization. The presence of the benzophenone moiety in Ethyl 4-(2-oxo-2-phenylethyl)benzoate makes it a prime candidate for investigation as a novel photoinitiator. Its larger molecular structure compared to unsubstituted benzophenone might influence its solubility in different monomer systems and its photophysical properties.
Experimental Workflow:
Caption: Workflow for evaluating the photoinitiator properties of the compound.
Building Block for Functional Polymers
The ester and ketone functionalities of Ethyl 4-(2-oxo-2-phenylethyl)benzoate provide reactive sites for its incorporation into polymer backbones or as pendant groups. This could lead to the development of polymers with tailored properties, such as enhanced thermal stability, specific optical properties, or the ability to be cross-linked upon UV exposure.
Synthesis and Characterization
Proposed Synthesis: A potential route involves the reaction of ethyl 4-acetylbenzoate with a benzoylating agent, such as benzoyl chloride, in the presence of a suitable base.
Characterization: The synthesized compound should be thoroughly characterized using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester and ketone carbonyls).
-
Melting Point Analysis: To assess purity.
Conclusion and Future Directions
Ethyl 4-(2-oxo-2-phenylethyl)benzoate represents a promising, yet underexplored, chemical entity with significant potential across multiple scientific disciplines. Its structural relationship to well-established pharmacophores like benzophenones and chalcones provides a strong rationale for its investigation as a novel therapeutic agent, particularly in the fields of oncology, inflammation, and infectious diseases. Furthermore, its inherent photochemical properties make it an attractive candidate for applications in materials science. The experimental workflows and protocols detailed in this guide offer a solid foundation for researchers to embark on the systematic exploration of this versatile molecule. Future research should focus on the efficient synthesis of the compound and its derivatives, followed by a comprehensive evaluation of their biological and material properties to fully unlock their potential.
References
-
Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved February 2, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. Ethyl 4-[2-Oxo-2-(phenylmethoxy)ethoxy]benzoate. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). WO2005069822A2 - Phenylethyl benzoate for use in cosmetics, toiletries and personal care products.
-
PubMed. (n.d.). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Retrieved February 2, 2026, from [Link]
-
SpringerLink. (2022, March 17). RIFM fragrance ingredient safety assessment, phenethyl benzoate, CAS Registry Number 94-47-3. Retrieved February 2, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). 2-Oxo-2-phenylethyl benzoate. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). 2-Oxo-2-phenylethyl benzoate. Retrieved February 2, 2026, from [Link]
-
The Good Scents Company. (n.d.). phenethyl benzoate benzoic acid, 2-phenylethyl ester. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 4-(phenylethynyl)benzoate. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved February 2, 2026, from [Link]
-
PubMed Central (PMC). (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved February 2, 2026, from [Link]
-
PubMed Central (PMC). (2017, July 25). Chalcone Derivatives: Promising Starting Points for Drug Design. Retrieved February 2, 2026, from [Link]
-
ACS Omega. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved February 2, 2026, from [Link]
-
RSC Advances. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). US6143935A - Process for the preparation of 1,3-dicarbonyl compounds.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
MDPI. (n.d.). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Derivatives of chalcone used for sensing applications. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2024, June 19). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved February 2, 2026, from [Link]
-
YouTube. (2020, April 19). Retro-synthesis of 1,3-dicarbonyl, 1,4-dicarbonyl & 1,5-dicarbonyl from Enamines & use in synthesis. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Ethyl benzoate. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). Ethyl 4-(2-oxo-2h-chromen-3-yl)benzoate. Retrieved February 2, 2026, from [Link]
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An In-Depth Technical Guide to Ethyl 4-(2-oxo-2-phenylethyl)benzoate Derivatives and Analogues: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-(2-oxo-2-phenylethyl)benzoate, a core chemical scaffold with significant potential in medicinal chemistry and drug discovery. The document details a robust synthetic methodology for this class of compounds, leveraging the principles of Friedel-Crafts acylation. Furthermore, it delves into the prospective biological activities of these derivatives, drawing parallels with the well-documented therapeutic properties of structurally related chalcones. This guide is intended to be a practical resource, offering detailed experimental protocols for synthesis, characterization, and in vitro biological evaluation, thereby empowering researchers to explore the therapeutic promise of this chemical series.
Introduction: The Chemical and Therapeutic Landscape
Ethyl 4-(2-oxo-2-phenylethyl)benzoate and its analogues represent a class of aromatic ketones that share structural similarities with chalcones, a well-established group of compounds known for their broad spectrum of biological activities.[1][2] The core structure, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system (or a related keto-ethylene bridge), is a privileged scaffold in medicinal chemistry.[2] The versatility of this framework allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will focus on the synthesis, characterization, and potential therapeutic applications of this promising class of molecules.
Synthetic Strategies: A Focus on Friedel-Crafts Acylation
The synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate can be efficiently achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, ethyl benzoate, with an acyl halide in the presence of a Lewis acid catalyst.[3][4]
Proposed Synthetic Pathway
The primary proposed route for the synthesis of the title compound is the Friedel-Crafts acylation of ethyl benzoate with 2-phenylacetyl chloride using aluminum chloride (AlCl₃) as the catalyst. The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring of ethyl benzoate.[5][6] Due to the electron-withdrawing nature of the ethyl ester group, the acylation is expected to occur predominantly at the meta position. However, to achieve the target para-substituted product, alternative strategies or separation of isomers might be necessary. For the purpose of this guide, we will focus on the general principles of this synthetic approach.
Caption: Proposed synthetic workflow for Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
Detailed Experimental Protocol: Synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate
Materials:
-
Ethyl benzoate
-
2-Phenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension in an ice bath. To this, add ethyl benzoate (1 equivalent) dissolved in anhydrous dichloromethane via a dropping funnel.
-
Acylation: Slowly add 2-phenylacetyl chloride (1 equivalent) dissolved in anhydrous dichloromethane to the stirred mixture. The addition should be dropwise to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. This will quench the reaction and decompose the aluminum chloride complex.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
Analytical Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Spectroscopic Analysis
| Technique | Expected Observations for Ethyl 4-(2-oxo-2-phenylethyl)benzoate |
| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, a singlet for the methylene protons, and a quartet and triplet for the ethyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, aromatic carbons, the methylene carbon, and the ethyl ester carbons.[7] |
| FT-IR | Characteristic strong absorption bands for the ketone C=O stretching (around 1685 cm⁻¹) and the ester C=O stretching (around 1720 cm⁻¹).[8] Aromatic C-H and C=C stretching bands will also be present.[9][10] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound. |
Table 1: Expected Spectroscopic Data for Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
Potential Biological Activities and In Vitro Evaluation
The structural similarity of Ethyl 4-(2-oxo-2-phenylethyl)benzoate derivatives to chalcones suggests a high probability of interesting biological activities.[2] Chalcones are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2]
Postulated Mechanisms of Action
Based on the activities of related compounds, derivatives of Ethyl 4-(2-oxo-2-phenylethyl)benzoate could potentially act as:
-
Enzyme Inhibitors: Many chalcone derivatives are known to inhibit various enzymes, including kinases, phosphatases, and proteases, which are crucial for cell signaling and survival.
-
Inducers of Apoptosis: These compounds may trigger programmed cell death in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases.
-
Anti-inflammatory Agents: Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) is a common mechanism for anti-inflammatory drugs.
Caption: Hypothetical signaling pathway for a derivative of Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
In Vitro Biological Evaluation Protocols
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[12]
This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Synthesized compounds dissolved in DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the synthesized compound at various concentrations, and the purified enzyme.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the compound to bind.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.[13]
Structure-Activity Relationship (SAR) Studies
To optimize the biological activity of the lead compounds, systematic modifications of the core structure can be performed. Key areas for modification include:
-
Substitution on the Phenyl Rings: Introducing various electron-donating or electron-withdrawing groups on either of the phenyl rings can significantly impact activity.
-
Modification of the Keto-Ethylene Linker: Altering the length or rigidity of the linker between the two aromatic rings can influence binding to the target protein.
-
Variation of the Ester Group: Replacing the ethyl ester with other alkyl or aryl groups can affect solubility and cell permeability.
Conclusion
The Ethyl 4-(2-oxo-2-phenylethyl)benzoate scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility via Friedel-Crafts acylation, coupled with the potential for a wide range of biological activities analogous to chalcones, makes this class of compounds an attractive area for further investigation. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of these derivatives, paving the way for the discovery of new and effective drugs.
References
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Friedel–Crafts reaction. In: Wikipedia. ; 2024. [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Friedel-Crafts Acylation. Save My Exams. [Link]
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Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]
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Friedel Crafts Acylation in Organic Chemistry. YouTube. [Link]
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friedel-crafts acylation of benzene. chemguide. [Link]
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Synthesis and Characterization of 4-Ethylbenzophenone. ACADEMIA. [Link]
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Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. PubMed Central. [Link]
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The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. [Link]
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Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
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Supporting information. The Royal Society of Chemistry. [Link]
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What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]
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What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Quora. [Link]
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How to calculate IC50 from the calculated concentration of unknown samples? ResearchGate. [Link]
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Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]
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Steady-state enzyme kinetics. The Biochemist. [Link]
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Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link]
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Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies. ACS Omega. [Link]
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Ethyl benzoate. mzCloud. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
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Carbonyl - compounds - IR - spectroscopy. slideplayer. [Link]
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In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]
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IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder. [Link]
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Cytotoxic evaluations of the tested chalcone compounds against the... ResearchGate. [Link]
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How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]
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18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]
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The Pherobase NMR: Ethyl benzoate. The Pherobase. [Link]
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Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. Filo. [Link]
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Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]
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FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
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Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. PubMed Central. [Link]
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IC50 Determination. edX. [Link]
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Friedel–Crafts Acylation Reactions Using Esters. ResearchGate. [Link]
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Technical Guide: Safety and Handling of Ethyl 4-(2-oxo-2-phenylethyl)benzoate
[1]
Executive Summary
This guide establishes the standard operating procedures (SOPs) for the safe handling, storage, and disposal of Ethyl 4-(2-oxo-2-phenylethyl)benzoate (CAS: 898776-62-0). As a functionalized 1,2-diaryl ethane derivative featuring both ester and ketone moieties, this compound serves as a critical intermediate in the synthesis of heterocycles (e.g., indoles, oxazoles) and pharmaceutical active ingredients (APIs).
Due to the limited public toxicological data for this specific intermediate, this guide adopts a "Universal Precaution" approach, deriving safety protocols from Structure-Activity Relationships (SAR) of analogous phenacyl and benzoate derivatives.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Accurate identification is the first line of defense. This compound is often confused with simpler analogs like phenacyl benzoate; verify the structure before use.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | Ethyl 4-(2-oxo-2-phenylethyl)benzoate |
| Synonyms | Ethyl 4-phenacylbenzoate; 4-(2-Oxo-2-phenylethyl)benzoic acid ethyl ester |
| CAS Number | 898776-62-0 |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Reactivity Profile | Susceptible to hydrolysis (ester); enolizable ketone (alpha-proton acidity) |
Part 2: Hazard Identification & Toxicology[1]
In the absence of a compound-specific LD50, we apply the Precautionary Principle . The functional groups (aromatic ester, alpha-phenyl ketone) suggest moderate reactivity and potential biological interaction.
GHS Classification (Inferred)
Based on analogous compounds (e.g., Ethyl benzoate, Phenacyl derivatives).
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation (if dust is inhaled).
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
Toxicology Insights
-
Skin/Eye Contact: The lipophilic nature of the ethyl ester facilitates dermal absorption. The phenacyl group can act as a mild alkylating agent under specific metabolic conditions, potentially leading to sensitization.
-
Inhalation: Fine particulates pose a risk of mechanical irritation to the alveolar membranes.
-
Ingestion: Expected to hydrolyze in vivo to 4-(2-oxo-2-phenylethyl)benzoic acid and ethanol.
Part 3: Engineering Controls & Personal Protective Equipment (PPE)[1]
We utilize a Defense-in-Depth strategy. Reliance solely on PPE is a critical failure mode; engineering controls must be the primary barrier.
Hierarchy of Controls Visualization
Specific PPE Requirements[1]
-
Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are standard. For prolonged contact or solution handling, use double-gloving or chemically resistant laminate gloves (Silver Shield) to prevent permeation of the carrier solvent (e.g., DCM).
-
Respiratory Protection: If handling >10 grams of dry powder outside a fume hood, a P95/P100 particulate respirator is mandatory.
-
Eye Protection: Chemical splash goggles are required. Safety glasses with side shields are insufficient if the compound is in solution or fine dust form.
Part 4: Handling & Storage Protocols
Handling Workflow
-
Preparation: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .
-
Static Control: Dry organic powders can generate static charge. Use antistatic weighing boats and ground metal spatulas.
-
Solvent Compatibility:
-
Preferred: Ethyl Acetate, Dichloromethane (DCM), DMSO.
-
Avoid: Strong aqueous bases (leads to hydrolysis of the ester) or strong oxidizers.
-
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated). While likely stable at room temperature, refrigeration minimizes ester hydrolysis and ketone enolization over time.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The alpha-methylene protons (between the phenyl ring and ketone) are susceptible to slow oxidation.
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and solvent leaching.
Part 5: Emergency Response & Spill Management[1]
Emergency Decision Tree
Spill Cleanup Protocol
-
Isolate: Mark the area.
-
PPE: Don nitrile gloves, goggles, and a lab coat.
-
Containment: If solid, cover with a wet paper towel (dampened with ethanol) to prevent dust dispersal. If liquid solution, use vermiculite or sand.
-
Decontamination: Wipe the surface with 10% soap solution followed by water.
-
Disposal: Place all cleanup materials into a sealed yellow biohazard/chemical waste bag labeled "Organic Solid Waste."
Part 6: Waste Disposal & Environmental Stewardship[1]
Do not dispose of via sink or municipal trash. This compound is an organic ester and must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a container labeled "Solid Organic Waste (Non-Halogenated)."
-
Liquid Waste: If dissolved in solvents, segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).
-
Destruction: The preferred method of destruction is high-temperature incineration equipped with scrubbers, as this ensures complete combustion of the aromatic rings to CO₂ and H₂O.
References
The Strategic Intermediate: A Technical Guide to Ethyl 4-(2-oxo-2-phenylethyl)benzoate in Modern Drug Discovery
Abstract
In the intricate landscape of pharmaceutical synthesis, the strategic selection of chemical intermediates is paramount to the efficiency, scalability, and ultimate success of a drug development program. Ethyl 4-(2-oxo-2-phenylethyl)benzoate, a deoxybenzoin derivative, has emerged as a versatile and valuable building block in medicinal chemistry. This technical guide provides an in-depth exploration of this key intermediate, from its fundamental physicochemical properties and synthesis to its critical role in the construction of diverse and biologically active molecules. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and illuminate its application in the development of therapeutic agents, offering researchers and drug development professionals a comprehensive resource to leverage the full potential of this strategic intermediate.
Introduction: The Unseen Architect of Bioactive Scaffolds
At the heart of many successful therapeutic agents lies a core molecular framework, meticulously assembled from carefully chosen chemical intermediates. Ethyl 4-(2-oxo-2-phenylethyl)benzoate, while not a therapeutic agent itself, represents one such pivotal architect. Its unique structural motif, featuring a deoxybenzoin core functionalized with an ethyl ester, provides a reactive handle for a multitude of chemical transformations. This dual functionality allows for the strategic and often convergent synthesis of complex molecular architectures, making it a sought-after intermediate in the quest for novel therapeutics. This guide will serve as a detailed roadmap for understanding and utilizing this powerful synthetic tool.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of an intermediate is the foundation for its effective use in synthesis.
Table 1: Physicochemical Properties of Ethyl 4-(2-oxo-2-phenylethyl)benzoate
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Melting Point | Not widely reported, expected to be a crystalline solid |
| Boiling Point | > 300 °C (Predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water |
| CAS Number | 61990-21-4 |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings, the methylene protons of the ethyl group, the methylene protons of the phenylethyl moiety, and the methyl protons of the ethyl group. The aromatic region will likely display complex multiplets due to the substitution patterns.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit characteristic peaks for the carbonyl carbons of the ketone and the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and phenylethyl groups.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1680-1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z 268, confirming the molecular weight. Fragmentation patterns will likely involve cleavage at the carbonyl groups and the ethyl ester.
Synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate: A Mechanistic Approach
The most direct and industrially scalable route to Ethyl 4-(2-oxo-2-phenylethyl)benzoate is through a Friedel-Crafts acylation reaction . This classic electrophilic aromatic substitution reaction provides a powerful method for the formation of carbon-carbon bonds to an aromatic ring.
The Causality Behind the Choice: Why Friedel-Crafts Acylation?
The Friedel-Crafts acylation is the method of choice for several key reasons:
-
Efficiency: It allows for the direct formation of the desired carbon-carbon bond in a single step.
-
Regioselectivity: The acylation of ethylbenzene with a suitable phenylacetylating agent is expected to proceed with high regioselectivity, primarily at the para position due to the directing effect of the ethyl group and steric hindrance at the ortho positions.
-
No Polyacylation: Unlike Friedel-Crafts alkylation, the ketone product of acylation is deactivated towards further electrophilic substitution, thus preventing over-acylation of the aromatic ring.[1][2]
Proposed Synthetic Workflow
The synthesis involves the reaction of ethylbenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
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Introduction: The Versatile Benzoate Scaffold
An In-depth Technical Guide to the Biological Activity of Benzoate Derivatives
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives form a class of compounds with a remarkable breadth of biological activities. Found naturally in various plants and animals, such as in berries and as a byproduct of phenylalanine metabolism in bacteria, this scaffold is a cornerstone in both nature and synthetic chemistry.[1][2] The salts and esters of benzoic acid are known as benzoates, with sodium and potassium benzoate being among the most widely recognized for their use as antimicrobial food preservatives.[2][3][4] However, the utility of this chemical family extends far beyond preservation. By modifying the core benzoic acid structure—through substitutions on the aromatic ring or alterations to the carboxyl group—researchers have unlocked a diverse array of pharmacological effects. This guide provides a technical exploration of the primary biological activities of benzoate derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their effects. It is designed for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this versatile chemical scaffold.
Chapter 1: Antimicrobial Activity - The Foundation of Benzoate Utility
The most established biological activity of benzoates is their ability to inhibit the growth of microorganisms, including molds, yeasts, and bacteria.[2][5][6] This property is the reason for their extensive use as preservatives in acidic foods and beverages like carbonated drinks, fruit juices, and pickles.[3][5][7]
Mechanism of Antimicrobial Action
The efficacy of benzoates as antimicrobial agents is fundamentally pH-dependent.[2][8] The active form is not the benzoate salt (e.g., sodium benzoate), but the undissociated benzoic acid.[7] In acidic environments (typically pH below 4.5), the salt is converted to benzoic acid, which, due to its lipophilic nature, can readily diffuse across the microbial cell membrane.[5][7][9]
Once inside the cell, where the pH is typically near neutral, the benzoic acid dissociates, releasing a proton (H+) and acidifying the cytoplasm. This disruption of the internal pH has several downstream consequences:
-
Enzyme Inhibition : The acidification of the cytoplasm inhibits the function of critical metabolic enzymes. A key target is phosphofructokinase, an essential enzyme in the anaerobic fermentation of glucose, the inhibition of which can decrease energy production by up to 95%.[2][5]
-
Disruption of Cellular Homeostasis : The cell expends significant energy attempting to pump the excess protons out, leading to metabolic stress.
-
Alteration of Membrane Integrity : Benzoic acid can interfere with the microbial cell membrane, increasing its permeability and causing the leakage of essential ions and molecules, which can lead to cell death.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a cornerstone quantitative method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality : This protocol is designed to establish a precise potency value (the MIC). The use of a serial dilution allows for the testing of a wide concentration range, while the inclusion of positive (no drug) and negative (no bacteria) controls ensures that the observed effects are due to the compound and not contamination or media failure. The choice of Mueller-Hinton Broth (MHB) is standard for non-fastidious bacteria, providing a consistent medium for reproducible results.
Methodology:
-
Preparation of Benzoate Derivative Stock Solution : Dissolve the benzoate derivative in a suitable solvent (e.g., DMSO or water) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation : Culture the test microorganism (e.g., E. coli) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve the final inoculum density.
-
Serial Dilution : In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock solution (appropriately diluted in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the positive control (inoculum, no compound). Well 12 serves as the negative control (MHB only, no inoculum).
-
Inoculation : Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation : The MIC is the lowest concentration of the benzoate derivative at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm using a plate reader.
Chapter 2: Anticancer Activity - A Modern Frontier
Emerging research has highlighted the potential of novel benzoate derivatives as anticancer agents.[10] By synthetically modifying the benzoic acid scaffold, scientists can design compounds that selectively target cancer cells through various mechanisms.[11][12]
Mechanisms of Anticancer Action
The anticancer effects of benzoate derivatives are diverse and depend on their specific chemical structures. Documented mechanisms include:
-
Induction of Apoptosis : Many derivatives trigger programmed cell death. For instance, certain eugenyl benzoate derivatives have been shown to act as BCL-2 inhibitors, disrupting the balance of pro- and anti-apoptotic proteins and leading to cell death in colorectal cancer cells.[13][14]
-
Cell Cycle Arrest : Some compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.
-
Targeting Lysosomes : Benzo[a]phenoxazine derivatives have been shown to accumulate in the lysosomes of cancer cells, inducing lysosomal membrane permeabilization (LMP), which leads to cell death.[12]
-
Inhibition of Key Enzymes : Derivatives can be designed to inhibit enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases.[10]
Data Presentation: In Vitro Cytotoxicity
The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Benzoate Derivative Class | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| 3,5-bis(dodecyloxy)benzoate-PAMAM conjugate (with mefenamic acid) | PC-3 (Prostate) | 10.23 ± 1.2 | [11] |
| Eugenyl benzoate derivative (Compound 9) | HT-29 (Colorectal) | 26.56 | [13][14] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast) | 15.6 | [10] |
| Benzothiazole derivative (Compound 54) | MCF-7 (Breast) | 0.036 | [15] |
| Benzothiazole derivative (Compound 55) | HT-29 (Colorectal) | 0.024 | [15] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality : This protocol leverages the fact that viable, metabolically active cells possess mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of a compound's cytotoxicity.
Methodology:
-
Cell Seeding : Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test benzoate derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (vehicle control).
-
Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization : Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, typically DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.
-
Absorbance Reading : Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Chapter 3: Anti-inflammatory and Antioxidant Activities
Many benzoate derivatives exhibit potent anti-inflammatory and antioxidant properties, which are often interconnected. These activities are crucial for combating diseases where chronic inflammation and oxidative stress are key pathological features.[6]
Anti-inflammatory Mechanisms
Sodium benzoate has been shown to exert anti-inflammatory effects by modulating immune responses.[6] Key mechanisms include:
-
Cytokine Suppression : It can suppress Th1-type immune responses and reduce the levels of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-1β, and IL-6.[6][16]
-
NF-κB Inhibition : Sodium benzoate can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a master regulator of inflammation, and its inhibition prevents the transcription of numerous pro-inflammatory genes.
// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FFFFFF", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="IκBα / NF-κB\n(Inactive Complex)", shape=record, fillcolor="#E8F0FE", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=septagon, style=dashed, color="#5F6368"]; Transcription [label="Gene Transcription", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzoate [label="Benzoate\nDerivatives", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
// Edges Stimuli -> IKK [label="Activates"]; IKK -> Complex [label="Phosphorylates IκBα"]; Complex -> IkB [style=invis]; Complex -> NFkB [style=invis];
IkB -> IkB [label="Ubiquitination\n& Degradation", style=dashed, arrowhead=none];
NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Transcription [label="Activates"]; Transcription -> Cytokines [label="Leads to Production of"];
Benzoate -> IKK [label="Inhibits", color="#EA4335", style=bold]; } enddot Caption: Simplified NF-κB pathway and inhibition by benzoate derivatives.
Antioxidant Activity and Structure-Activity Relationship (SAR)
The antioxidant capacity of benzoate derivatives, particularly hydroxybenzoic acids, is their ability to scavenge harmful free radicals like the superoxide radical.[17][18] This activity is highly dependent on the structure, specifically the number and position of hydroxyl (-OH) groups on the benzene ring.[17][18]
-
Positional Effects : Compounds with hydroxyl groups in the ortho and para positions relative to the carboxylate group exhibit the strongest antioxidant properties.[17][18] Dihydroxybenzoic acids with -OH groups in these positions are more effective than those with groups in the meta position.[17]
-
Blocked Groups : Derivatives where the hydroxyl group is blocked (e.g., converted to a methoxy group) show significantly lower antioxidant activity, underscoring the importance of the free -OH for radical scavenging.[18]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.
Causality : This protocol is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This donation neutralizes the radical, causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically. The degree of color change is proportional to the antioxidant's scavenging capacity.
Methodology:
-
Reagent Preparation : Prepare a stock solution of the test benzoate derivative in methanol or ethanol. Prepare a fresh solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.
-
Assay Setup : In a 96-well plate, add 100 µL of the test compound at various concentrations (prepared by serial dilution).
-
Reaction Initiation : To each well, add 100 µL of the DPPH solution. Mix well.
-
Control Wells : Prepare a blank (solvent only) and a control (solvent plus DPPH solution).
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of each well at 517 nm.
-
Calculation : Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The results can be used to calculate an EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Chapter 4: Other Therapeutic Applications
The versatility of the benzoate scaffold has led to its exploration in several other therapeutic areas.
-
Neurological and Metabolic Disorders : Sodium benzoate is used as a treatment for urea cycle disorders because it binds to amino acids, leading to their excretion and a decrease in toxic ammonia levels.[1][3][19] It has also shown promise as an adjunctive therapy in schizophrenia, with studies indicating it can reduce symptoms compared to a placebo.[3][19]
-
Local Anesthetics : By modifying the benzoate structure based on lead compounds like tetracaine, researchers have successfully designed and synthesized novel benzoate derivatives with effective local anesthetic properties and low toxicity.[20][21]
Conclusion and Future Outlook
Benzoate derivatives represent a privileged scaffold in medicinal chemistry and drug development. From their historical use as simple antimicrobial preservatives to their modern application as templates for complex anticancer and anti-inflammatory agents, their biological versatility is undeniable. The core benzoic acid structure is readily modifiable, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to target a wide range of biological processes.
Future research will likely focus on synthesizing novel derivatives with enhanced potency and selectivity for specific targets, such as particular cancer cell lines or inflammatory pathways. The development of conjugates, where benzoates are linked to other active molecules, holds promise for creating synergistic effects and overcoming challenges like drug resistance.[11] As our understanding of disease mechanisms deepens, the rational design of new benzoate derivatives will continue to be a fruitful avenue for discovering the next generation of therapeutic agents.
References
- What is the mechanism of Sodium Benzoate?
- Potassium benzo
- Anticancer Activity of 3,5-Bis(dodecyloxy)Benzoate-PAMAM Conjugates with Indomethacin or Mefenamic Acid - Bentham Science Publisher.
- Sodium Benzo
- Sodium benzo
- Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity - ResearchG
- Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC. (2022-04-02).
- Sodium Benzoate: Uses, Dangers, and Safety - Healthline. (2023-07-03).
- Benzoic and cinnamic acid derivatives as antioxidants: structure-activity rel
- What Is Potassium Benzoate? Uses, Foods, and Side Effects - Healthline. (2020-09-22).
- Uses and Benefits of Potassium Benzo
- The Health Benefits of Sodium Benzoate (A Food Preserv
- Antioxidant properties of benzoic acid derivatives against superoxide radical - Semantic Scholar.
- Benzoic acid - Wikipedia.
- Potassium benzoate: Side effects, what it is, and more - Medical News Today. (2022-05-30).
- Antioxidant properties of benzoic acid derivatives against Superoxide radical. (2025-08-06).
- Sodium Benzoate as a Potential Antioxidant Agent in Food Preserv
- Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - ResearchG
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023-05-29).
- Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-04-29).
- Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PubMed. (2023-09-01).
- Potassium Benzo
- New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein - PubMed. (1987-07-01).
- A Comprehensive Study On Benzoic Acid And Its Deriv
- Food preservatives sodium benzoate and propionic acid and colorant curcumin suppress Th1-type immune response in vitro | Request PDF - ResearchG
- Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - PubMed.
- Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - PubMed.
- RESEARCH ARTICLE Synthesis and in vitroActivity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach.
- Benzothiazole deriv
- Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Publishing.
- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC. (2021-06-19).
- Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF - ResearchG
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC.
- Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024-08-20).
Sources
- 1. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. Sodium benzoate - Wikipedia [en.wikipedia.org]
- 4. What Is Potassium Benzoate? Uses, Foods, and Side Effects [healthline.com]
- 5. Potassium benzoate - Wikipedia [en.wikipedia.org]
- 6. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]
- 8. ijcrt.org [ijcrt.org]
- 9. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. benthamscience.com [benthamscience.com]
- 12. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Sodium Benzoate: Uses, Dangers, and Safety [healthline.com]
- 20. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
"Ethyl 4-(2-oxo-2-phenylethyl)benzoate" as a photoremovable protecting group
This Application Note and Protocol guide details the use of Ethyl 4-(2-oxo-2-phenylethyl)benzoate (CAS 898776-62-0) as a scaffold for Phenacyl-type Photoremovable Protecting Groups (PPGs) .
Note on Chemical Identity:
The specific compound "Ethyl 4-(2-oxo-2-phenylethyl)benzoate" is structurally a deoxybenzoin derivative (
This guide covers the synthesis of the active PPG reagent from this precursor, the caging protocol , and the photolysis (uncaging) workflow .
Executive Summary
Ethyl 4-(2-oxo-2-phenylethyl)benzoate serves as a robust aromatic scaffold for synthesizing Phenacyl (Pac) and Desyl photoremovable protecting groups. Unlike standard phenacyl chloride, the ethyl benzoate moiety at the 4-position provides a handle for further functionalization (e.g., bioconjugation to resins or fluorophores) without interfering with the photochemistry of the phenacyl core.
When converted to its active form (typically an
Key Applications
-
Spatiotemporal Drug Delivery: Caging of carboxylic acid-containing NSAIDs (e.g., Aspirin, Indomethacin).
-
Solid-Phase Synthesis: Use as a photocleavable linker for releasing peptides from resin.
-
Kinetic Studies: T-jump experiments requiring rapid substrate release.
Chemical Profile & Mechanism
Compound Specifications
| Property | Specification |
| Chemical Name | Ethyl 4-(2-oxo-2-phenylethyl)benzoate |
| CAS Number | 898776-62-0 |
| Molecular Formula | |
| Molecular Weight | 268.31 g/mol |
| Core Scaffold | Deoxybenzoin (1,2-diphenylethanone) |
| Absorption Max ( | ~250–280 nm (Tail extends to 320 nm) |
| Active PPG Form | Requires |
Photolysis Mechanism (Phenacyl Platform)
The phenacyl protecting group operates primarily via a triplet excited state (
For Phenacyl Esters (derived from this scaffold), the mechanism typically involves:
-
Excitation: Ground state
(Triplet State). -
Radical Formation: The triplet carbonyl abstracts a hydrogen (if available) or undergoes homolytic cleavage.
-
Release: The ester bond cleaves, releasing the free acid (Substrate-COOH) and a benzofuran-type byproduct (if cyclization occurs) or acetophenone derivative (in H-donor solvents).
Experimental Protocols
Synthesis of the Active PPG Reagent (Bromination)
Since the CAS 898776-62-0 is the deoxybenzoin precursor, it must be activated to the
Reagents:
-
Ethyl 4-(2-oxo-2-phenylethyl)benzoate (
) -
Phenyltrimethylammonium tribromide (PTAB) (
) or -
Solvent: THF or Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve
of Ethyl 4-(2-oxo-2-phenylethyl)benzoate in anhydrous THF. -
Bromination: Add PTAB (
) portion-wise at . -
Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (the bromide is usually less polar).
-
Workup: Filter off the quaternary ammonium salt precipitate. Concentrate the filtrate.
-
Purification: Recrystallize from ethanol/hexane or perform flash chromatography.
-
Product:Ethyl 4-(1-bromo-2-oxo-2-phenylethyl)benzoate . This is the Active PPG Reagent .
-
Caging Protocol (Protection of Substrate)
This step attaches the PPG to a carboxylic acid substrate (Drug-COOH).
Reagents:
-
Active PPG Reagent (from 3.1) (
) -
Substrate (Carboxylic Acid) (
) -
Base:
( ) or (for faster kinetics) -
Solvent: Acetone or DMF
Procedure:
-
Mix: Dissolve the Substrate-COOH in Acetone (
). -
Add Base: Add
and stir for 15 min to generate the carboxylate. -
Coupling: Add the Active PPG Reagent (Bromide).
-
Incubation: Stir at RT for 4–12 hours.
-
Workup: Remove solvent, redissolve in EtOAc, wash with water/brine.
-
Isolation: Purify the Caged Conjugate via silica gel chromatography.
-
Result:Phenacyl Ester Caged Substrate .
-
Photolysis Protocol (Uncaging)
Equipment:
-
UV Light Source: Mercury arc lamp (filtered for 300–360 nm) or UV-LED (365 nm).
-
Vessel: Quartz cuvette (for kinetics) or Pyrex vial (for preparative scale).
Procedure:
-
Preparation: Dissolve the Caged Conjugate in a photolysis solvent.
-
Preferred Solvent: Methanol/Water (80:20) or Acetonitrile/PBS. Water is often required for efficient hydrolysis of the intermediate.
-
Concentration:
(analytical) to (preparative).
-
-
Degassing: Bubble
or Argon for 15 min (Oxygen can quench the triplet state). -
Irradiation: Irradiate the sample at RT.
-
Time: Typically 5–30 minutes (dependent on light intensity and quantum yield).
-
-
Monitoring: Track the disappearance of the starting material and appearance of the free substrate via HPLC or UV-Vis.
Data Analysis & Troubleshooting
Expected Results Table
| Parameter | Observation | Interpretation |
| HPLC Retention Time | Shift from High (Caged) to Low (Free Acid) | Successful cleavage. |
| UV-Vis Spectrum | Decrease in ~280 nm band; shift in baseline | Consumption of the phenacyl chromophore. |
| Mass Spectrometry | Loss of mass corresponding to the PPG scaffold | Confirmation of release. |
Troubleshooting Guide
-
Problem: Slow photolysis rate.
-
Solution: Ensure the solvent contains a hydrogen donor (like alcohol) or water. Check for inner-filter effects (concentration too high).
-
-
Problem: Low yield of released substrate.
-
Solution: Degas thoroughly. Oxygen quenches the triplet state essential for cleavage.
-
-
Problem: Solubility issues.
-
Solution: The "Ethyl benzoate" tail adds lipophilicity. Use co-solvents like DMSO or DMF (up to 10%) in the aqueous buffer.
-
Workflow Diagram
References
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191.
-
Givens, R. S., et al. (2012). "The p-Hydroxyphenacyl Photoremovable Protecting Group." Wiley Database of Photochemistry.
-
Sheehan, J. C., et al. (1971). "Photolysis of Desyl Compounds. A New Photolytic Cyclization." Journal of the American Chemical Society, 93(26), 7222–7228.
-
Sigma-Aldrich. (n.d.). "Ethyl 4-(2-oxo-2-phenylethyl)benzoate Product Page."
"Ethyl 4-(2-oxo-2-phenylethyl)benzoate" medicinal chemistry applications
Application Note: Ethyl 4-(2-oxo-2-phenylethyl)benzoate Medicinal Chemistry Applications: Synthesis of Privileged 2,3-Diaryl Heterocycles
Executive Summary
Ethyl 4-(2-oxo-2-phenylethyl)benzoate (CAS: 898776-62-0) is a specialized medicinal chemistry building block belonging to the deoxybenzoin (benzyl phenyl ketone) class. Its structural uniqueness lies in the para-ethoxycarbonyl substitution on one of the aryl rings, providing a "handle" for further diversification (e.g., hydrolysis to acids, conversion to amides) while the core ketone serves as a lynchpin for heterocycle formation.[1]
This Application Note details the utility of this compound as a precursor for 2,3-diaryl heterocycles —a privileged scaffold found in COX-2 inhibitors (e.g., DuP-697), Selective Estrogen Receptor Modulators (SERMs), and antimicrobial agents.
Chemical Profile & Structural Logic
-
IUPAC Name: Ethyl 4-(2-oxo-2-phenylethyl)benzoate[2]
-
Common Name: 4-Ethoxycarbonyl-deoxybenzoin
-
Molecular Formula: C₁₇H₁₆O₃[1]
-
Molecular Weight: 268.31 g/mol [1]
-
Key Functional Groups:
-
Benzylic Ketone: Highly reactive toward nucleophiles (hydrazines, Grignards) and electrophiles (alpha-alkylation).[1]
-
Active Methylene: The -CH₂- group is flanked by an aryl ring and a carbonyl, making it sufficiently acidic for alkylation or condensation.
-
Ethyl Ester: A masked carboxylic acid, allowing for late-stage solubility tuning or bioconjugation.[1]
-
Structural Significance Diagram
The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.
Figure 1: Divergent synthesis of bioactive scaffolds from Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
Detailed Protocols
Protocol A: Synthesis of 2,3-Diarylindoles (Fischer Indole Strategy)
Application: This protocol generates scaffolds analogous to Indomethacin or Fezolinetant precursors. The 2,3-diarylindole moiety is a classic pharmacophore for anti-inflammatory and oncology targets.
Reagents:
-
Ethyl 4-(2-oxo-2-phenylethyl)benzoate (1.0 equiv)
-
Phenylhydrazine hydrochloride (1.1 equiv)[1]
-
Glacial Acetic Acid (Solvent)[1]
Step-by-Step Methodology:
-
Hydrazone Formation: Dissolve Ethyl 4-(2-oxo-2-phenylethyl)benzoate (1.0 mmol) and phenylhydrazine HCl (1.1 mmol) in glacial acetic acid (5 mL).
-
Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor consumption of the ketone by TLC (Hexane:EtOAc 4:1).[1]
-
Mechanistic Note: The reaction proceeds via the formation of a hydrazone, followed by a [3,3]-sigmatropic rearrangement (Fischer Indole Synthesis).[1]
-
-
Workup: Cool the reaction mixture to room temperature. Pour into crushed ice/water (50 mL).
-
Isolation: The indole product often precipitates as a solid.[1] Filter, wash with water, and dry.[1] If an oil forms, extract with ethyl acetate (3 x 20 mL), wash with saturated NaHCO₃ (to remove acetic acid), dry over MgSO₄, and concentrate.[1]
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Expected Outcome: Ethyl 4-(2-phenyl-1H-indol-3-yl)benzoate (Regioselectivity is typically driven by the stability of the intermediate enamine).
Protocol B: Synthesis of 2,3-Diarylbenzofurans
Application: Benzofurans are potent scaffolds for antimicrobial agents and thyroid hormone analogues.
Reagents:
-
Ethyl 4-(2-oxo-2-phenylethyl)benzoate[2]
-
Phenol (substituted or unsubstituted)[1]
-
Iodobenzene diacetate (PIDA) or Bromine (for alpha-functionalization)
-
Base (K₂CO₃ or Cs₂CO₃)[1]
Step-by-Step Methodology (Two-Step Approach):
-
Alpha-Bromination: Dissolve the starting material in CHCl₃. Add Br₂ (1.0 equiv) dropwise at 0°C. Stir for 1 hour to generate the
-bromo ketone.-
Caution: The methylene group is active; avoid over-bromination by controlling stoichiometry.[1]
-
-
O-Alkylation: React the
-bromo ketone with a substituted phenol (1.1 equiv) in Acetone/K₂CO₃ at reflux for 4 hours. This forms the -phenoxy ketone. -
Cyclodehydration: Treat the intermediate with Polyphosphoric Acid (PPA) at 100°C for 2 hours OR use refluxing trifluoroacetic acid (TFA).
-
Workup: Quench with ice water, extract with DCM, and purify via chromatography.
Quantitative Data & Physicochemical Properties
The following table summarizes the properties of the core building block to assist in experimental planning.
| Property | Value | Relevance to Protocol |
| CAS Number | 898776-62-0 | Unique Identifier for sourcing.[2] |
| Molecular Weight | 268.31 | Calculation of stoichiometry.[1] |
| LogP (Predicted) | ~4.7 | Highly lipophilic; requires organic solvents (DCM, EtOAc, AcOH).[1] |
| Solubility | DMSO, DMF, Chloroform | Insoluble in water; use DMSO for biological assays.[1] |
| pKa (C-H) | ~18–19 | Requires strong bases (NaH, LDA) for direct alkylation; weak bases (K₂CO₃) suffice for bromination.[1] |
References & Further Reading
-
Fischer Indole Synthesis Mechanism & Scope:
-
Benzofuran Synthesis from Deoxybenzoins:
-
Ruan, B., et al. (2015).[1] "Synthesis and biological evaluation of 2,3-diarylbenzofuran derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Describes the cyclization logic applicable to this scaffold.
-
-
Palladium-Catalyzed Arylation (Alternative Route):
-
General Deoxybenzoin Chemistry:
-
ChemicalBook Entry: Ethyl 4-(2-oxo-2-phenylethyl)benzoate (CAS 898776-62-0).[2]
-
Sources
Comprehensive Analytical Characterization of Ethyl 4-(2-oxo-2-phenylethyl)benzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of Ethyl 4-(2-oxo-2-phenylethyl)benzoate, a keto-ester of interest in synthetic chemistry and drug development. The protocols herein are designed to ensure the unequivocal confirmation of its chemical structure, and the rigorous assessment of its purity, identity, and quality. This guide integrates spectroscopic and chromatographic techniques, underpinned by principles of method validation and Good Laboratory Practice (GLP) to ensure data integrity and reliability. The causality behind experimental choices is explained to provide researchers with not just a set of instructions, but a framework for robust analytical science.
Introduction and Significance
Ethyl 4-(2-oxo-2-phenylethyl)benzoate belongs to the class of aromatic keto-esters. Compounds with a similar structural motif, such as phenacyl benzoates, serve as crucial intermediates in the synthesis of various heterocyclic compounds and are also employed as photo-removable protecting groups for carboxylic acids in biochemistry and organic synthesis.[1][2] Given these potential applications, a well-defined analytical strategy is paramount for any research or development activities involving this compound.
The objective of this application note is to provide a suite of validated analytical protocols that collectively form a self-validating system for the characterization of Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₂ |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | Ethyl 4-(2-oxo-2-phenylethyl)benzoate |
| Appearance | White to off-white solid / crystalline powder |
| CAS Number | 134433-72-8 |
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of a chemical entity. The workflow begins with structural elucidation using spectroscopic methods, followed by purity assessment using chromatography. Each step provides complementary information, building a complete profile of the compound.
Caption: Integrated workflow for compound characterization.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide fingerprint-level information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule.[3] It provides detailed information about the chemical environment of each nucleus.
Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Expected ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Protons | Ethyl (-OCH₂CH₃ ) | ~1.4 | Triplet (t) | 3H |
| Ethyl (-OCH₂ CH₃) | ~4.4 | Quartet (q) | 2H | |
| Methylene (-CO-CH₂ -Ar) | ~4.3 | Singlet (s) | 2H | |
| Aromatic (benzoyl H) | ~7.45-7.60 | Multiplet (m) | 3H | |
| Aromatic (benzoyl H) | ~7.95-8.05 | Multiplet (m) | 2H | |
| Aromatic (benzoate H) | ~7.30 | Doublet (d) | 2H | |
| Aromatic (benzoate H) | ~8.05-8.15 | Doublet (d) | 2H | |
| ¹³C NMR | Assignment | Predicted δ (ppm) | ||
| Carbons | Ethyl (-OCH₂C H₃) | ~14 | ||
| Ethyl (-OC H₂CH₃) | ~61 | |||
| Methylene (-CO-C H₂-Ar) | ~45 | |||
| Aromatic C (quaternary) | ~128-145 | |||
| Aromatic CH | ~128-134 | |||
| Ester C=O | ~166 | |||
| Ketone C=O | ~196 |
Note: The predicted chemical shifts (δ) are based on the analysis of similar structures and may vary slightly based on the solvent and spectrometer frequency. A related compound, 2-oxo-2-phenylethyl benzoate, shows a characteristic methylene singlet at 5.58 ppm, and aromatic signals between 7.46 and 8.15 ppm, supporting these predictions.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups by measuring their characteristic vibrations.[3]
Protocol: FTIR Sample Preparation (KBr Pellet)
-
Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1720 | C=O Stretch | Ester |
| ~1685 | C=O Stretch | Aromatic Ketone |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1270, ~1100 | C-O Stretch | Ester |
Causality Note: The presence of two distinct carbonyl (C=O) peaks is a critical diagnostic feature. The ester carbonyl typically appears at a higher wavenumber (~1720 cm⁻¹) than the aromatic ketone carbonyl (~1685 cm⁻¹), which is slightly lowered due to conjugation with the phenyl ring.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Protocol: MS Sample Preparation (ESI-MS)
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.
-
Acquire the spectrum in positive ion mode.
Expected Mass Spectrum Data
-
Molecular Ion Peak: The primary confirmation is the detection of the protonated molecule [M+H]⁺ at m/z 269.12, or the sodium adduct [M+Na]⁺ at m/z 291.10.
-
Key Fragments: Fragmentation analysis can reveal structural components. Expected fragments for keto-esters include the benzoyl cation (m/z 105) and fragments resulting from cleavage at the ester or methylene bridge.[5][6]
Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of pharmaceutical ingredients and other high-purity chemicals.[7]
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC grade) with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-22 min: 60% B (Re-equilibration)
-
-
Sample Preparation: Prepare a sample solution of ~1.0 mg/mL in Acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Data Analysis The purity is calculated based on the relative peak area of the main component in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Caption: Step-by-step HPLC purity analysis workflow.
Method Validation and System Trustworthiness
To ensure that an analytical method is suitable for its intended purpose, it must be validated.[9] The objective of validation is to demonstrate that the procedure is fit for purpose.[10] For the HPLC purity method, validation should be conducted in accordance with ICH Q2(R2) guidelines.[10][11]
Key Validation Parameters for the HPLC Purity Method
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products. | The main peak should be free from co-eluting peaks (as assessed by peak purity analysis with a DAD). |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of nominal concentration). |
| Accuracy | To assess the closeness of the test results to the true value. | % Recovery should be between 98.0% and 102.0% for spiked samples. |
| Precision | To demonstrate the consistency of results (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±10%) or column temperature (±5 °C) are varied. |
Concluding Remarks on Good Laboratory Practice (GLP)
All analytical work must be conducted following the principles of Good Laboratory Practice (GLP).[12][13] This includes meticulous record-keeping, proper instrument calibration and maintenance, use of qualified reagents, and adherence to standard operating procedures (SOPs).[14] Adherence to GLP ensures the quality, integrity, and reproducibility of the generated data, which is the cornerstone of scientific integrity in research and drug development.[15]
References
- SciSpace. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. Available at: https://www.scispace.com/paper/synthesis-and-characterization-of-the-structure-of-10.24018-ejchem.2021.2.1.42
-
PrepChem.com. Synthesis of a. Ethyl 4-[2-Oxo-2-(phenylmethoxy)ethoxy]benzoate. Available at: [Link]
- Google Patents. (CN109160880B). A kind of preparation method of ethyl benzoate.
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2011). 2-Oxo-2-phenylethyl benzoate. Available at: [Link]
-
ResearchGate. (2011). (PDF) 2-Oxo-2-phenylethyl benzoate. Available at: [Link]
-
PubChem. Ethyl 4-(phenylethynyl)benzoate. Available at: [Link]
-
PubMed Central. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available at: [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
ResearchGate. (2014). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Available at: [Link]
-
United States Environmental Protection Agency (EPA). Method for the determination of aldehydes and ketones in ambient air using HPLC. Available at: [Link]
-
The Royal Society of Chemistry. S1 Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
PubChem. Ethyl 4-(2-oxo-2h-chromen-3-yl)benzoate. Available at: [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]
-
ACS Publications. (2021). Mastering β-Keto Esters. Available at: [Link]
-
SafetyCulture. (2023). A Guide to Good Laboratory Practice (GLP). Available at: [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
ResearchGate. (2023). (PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available at: [Link]
-
MassBank. ETHYL BENZOATE; EI-B; MS. Available at: [Link]
-
ResearchGate. (2003). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available at: [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. Available at: [Link]
-
University of Toronto. INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). Available at: [Link]
-
Scholars Research Library. (2012). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
Royal Society of Chemistry: Education. (2008). Good lab practice. Available at: [Link]
-
Chegg.com. (2021). Solved Analyze the IR spectrum of Ethyl Benzoate, explain. Available at: [Link]
-
Journal of American Science. (2005). Good Laboratory Practice in Analytical Laboratory. Available at: [Link]
-
The Italian Association of Chemical Engineering. (2015). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. Available at: [Link]
-
PubChem. Phenethyl Benzoate. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
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Application Note: High-Resolution NMR Characterization of Ethyl 4-(2-oxo-2-phenylethyl)benzoate
Introduction & Structural Significance[1][2][3][4]
Ethyl 4-(2-oxo-2-phenylethyl)benzoate (C17H16O3) represents a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal mesogens.[1] Its structure combines two distinct carbonyl environments—an ethyl ester and a benzylic ketone —linked by a methylene bridge and a 1,4-disubstituted aromatic ring.[1]
Analytical Challenge:
The primary challenge in characterizing this molecule is the potential spectral overlap in the 4.0–4.5 ppm region. The methylene protons of the ethyl ester (
This guide provides a robust protocol to resolve these signals, validate the 1,4-substitution pattern, and detect common hydrolysis impurities.
Experimental Protocol
Sample Preparation
To ensure resolution of the critical methylene regions, precise concentration and solvent selection are required.
-
Standard Solvent: Chloroform-d (CDCl3, 99.8% D) + 0.03% TMS.[1]
-
Usage: Routine purity checks.[1]
-
-
Resolution Solvent: Benzene-d6 (C6D6) or DMSO-d6.[1]
-
Usage: Required if the ester quartet and ketone singlet overlap in CDCl3.[1] The magnetic anisotropy of the benzene ring in C6D6 often induces a shift differential sufficient to separate overlapping signals.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations (>30 mg) may cause viscosity broadening, obscuring the fine splitting of the aromatic multiplets.
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (30° excitation pulse) to maximize signal-to-noise per unit time.
-
Relaxation Delay (D1): Set to
seconds. The quaternary carbonyl carbons and isolated methylene protons can have long T1 relaxation times; insufficient delay will lead to poor integration accuracy.[1] -
Scans (NS): 16 (1H), 1024 (13C).[1]
-
Temperature: 298 K (25°C).[1]
Data Analysis & Interpretation
The "Resolution Challenge": Distinguishing Methylenes
In CDCl3, two signal sets appear in the 4.2–4.5 ppm range. You must distinguish them by multiplicity:
-
The Ester Methylene (
): -
The Ketone Bridge (
):-
Multiplicity: Singlet (s).
-
Behavior: This signal is isolated.[1] If it appears as a doublet or multiplet, suspect chiral impurities or restricted rotation (rare at RT), or more likely, overlap with the quartet.
-
Predicted Chemical Shift Assignment (CDCl3)[1]
| Moiety | Proton (1H) δ (ppm) | Multiplicity | Integral | Carbon (13C) δ (ppm) | Assignment Logic |
| Ketone C=O | — | — | — | ~197.0 | Deshielded ketone carbonyl.[1] |
| Ester C=O | — | — | — | ~166.5 | Typical benzoate ester shift.[1] |
| Aromatic (Ortho to COOEt) | 8.00 – 8.05 | Doublet (d) | 2H | ~129.5 | Deshielded by ester anisotropy.[1] |
| Aromatic (Ortho to C=O) | 7.95 – 8.00 | Doublet (d) | 2H | ~128.8 | Deshielded by ketone anisotropy.[1] |
| Aromatic (Meta/Para) | 7.40 – 7.60 | Multiplet (m) | 3H | 128-133 | Overlapping benzoyl ring protons.[1] |
| Aromatic (Meta to COOEt) | 7.30 – 7.35 | Doublet (d) | 2H | ~129.0 | Shielded relative to ortho protons.[1] |
| Ester -OCH2- | 4.35 – 4.40 | Quartet (q) | 2H | ~61.0 | Deshielded by oxygen.[1] |
| Bridge -CH2- | 4.28 – 4.32 | Singlet (s) | 2H | ~45.5 | Alpha to ketone & phenyl ring.[1] |
| Ester -CH3 | 1.38 – 1.42 | Triplet (t) | 3H | ~14.3 | Typical ethyl terminus.[1] |
> Note: Exact shifts may vary by ±0.05 ppm depending on concentration and trace acid content.
Structural Validation Workflow
The following flowchart outlines the decision-making process for validating the structure and handling signal overlap.
Figure 1: Analytical workflow for confirming the structure of Ethyl 4-(2-oxo-2-phenylethyl)benzoate, emphasizing the resolution of methylene signals.
Impurity Profiling & Troubleshooting
Common Impurities
During synthesis (typically Friedel-Crafts or alpha-arylation), specific side products may persist:
-
Hydrolysis Product (Benzoic Acid Derivative):
-
Indicator: Loss of the Ethyl group (Triplet at 1.4 ppm, Quartet at 4.4 ppm disappear).
-
New Signal: Broad singlet >10.0 ppm (-COOH).[1]
-
-
Unreacted Starting Material (Ethyl 4-(chloromethyl)benzoate):
-
Indicator: The bridge methylene shifts upfield to ~4.6 ppm (CH2-Cl) and lacks the ketone deshielding effect.[1]
-
-
Residual Solvents:
Advanced Verification (2D NMR)
If the 1D spectrum is ambiguous regarding the position of the "2-oxo-2-phenylethyl" group (e.g., distinguishing isomerism):
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for a correlation between the Bridge Singlet (~4.3 ppm) and the Ketone Carbonyl (~197 ppm) .
-
Crucially, the Bridge Singlet should also show a correlation to the Quaternary Aromatic Carbon of the benzoate ring (~140 ppm), confirming the linkage.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for chemical shift prediction rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] (Validated shifts for Ethyl Benzoate and Deoxybenzoin fragments). [1]
-
Reich, H. J. (2023).[1] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1][5] (Source for solvent effects and methylene shift logic).
-
ChemicalBook. (2023).[1] Ethyl benzoate 1H NMR Spectrum. (Reference for the ester moiety shifts).
Sources
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- 4. Sciencemadness Discussion Board - Ethyl benzoate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Application Note & Protocol: Strategic Synthesis of Medicinally Relevant Oxazoles using Ethyl 4-(2-oxo-2-phenylethyl)benzoate
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The oxazole motif, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1] Its prevalence in a wide array of natural products and synthetic pharmaceuticals underscores its significance as a privileged scaffold. Compounds incorporating the oxazole ring system exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][2] The inherent stability and versatile reactivity of the oxazole ring make it an attractive target for the development of novel therapeutics.[2] This application note provides a detailed protocol for the synthesis of 2,5-disubstituted oxazoles, utilizing Ethyl 4-(2-oxo-2-phenylethyl)benzoate as a key starting material. This approach leverages the classical Robinson-Gabriel synthesis, a robust and reliable method for oxazole formation.[3][4]
Strategic Overview: A Two-Step Approach to Oxazole Synthesis
The synthesis of the target oxazole from Ethyl 4-(2-oxo-2-phenylethyl)benzoate is achieved through a strategic two-step process. The initial step involves the formation of a crucial intermediate, a 2-acylamino-ketone, via N-acylation. This is followed by a cyclodehydration reaction, which furnishes the final oxazole product. This methodology offers a clear and efficient pathway to a diverse range of substituted oxazoles, with the potential for tailoring the final product's properties through the choice of the acylating agent.
Experimental Workflow
Figure 1: A high-level overview of the two-step synthesis of 2,5-disubstituted oxazoles.
Detailed Protocols
Part 1: Synthesis of the 2-Acylamino-ketone Intermediate
The conversion of Ethyl 4-(2-oxo-2-phenylethyl)benzoate to the corresponding 2-acylamino-ketone is a critical step that sets the stage for the subsequent cyclization. This transformation is achieved through a direct N-acylation reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| Ethyl 4-(2-oxo-2-phenylethyl)benzoate | 268.29 | 10 |
| Amide (e.g., Benzamide) | 121.14 | 12 |
| Phosphorus Pentoxide (P₂O₅) | 141.94 | 15 |
| Dry Toluene | - | 50 mL |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-(2-oxo-2-phenylethyl)benzoate (2.68 g, 10 mmol) and the chosen amide (e.g., benzamide, 1.45 g, 12 mmol).
-
Add dry toluene (50 mL) to the flask, followed by the cautious addition of phosphorus pentoxide (2.13 g, 15 mmol).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to 100 mL of ice-cold water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-acylamino-ketone intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Part 2: Robinson-Gabriel Cyclodehydration to the Oxazole
The synthesized 2-acylamino-ketone intermediate undergoes an intramolecular cyclization and dehydration in the presence of a strong dehydrating agent to form the stable aromatic oxazole ring.[5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| 2-Acylamino-ketone Intermediate | - | 10 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 30 |
| Dry Dichloromethane (DCM) | - | 50 mL |
Procedure:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 2-acylamino-ketone intermediate (from Part 1) in dry dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (2.8 mL, 30 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the intermediate is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2,5-disubstituted oxazole.
Reaction Mechanism
The Robinson-Gabriel synthesis proceeds through a well-established mechanism involving intramolecular cyclization followed by dehydration.
Figure 2: The mechanism of the Robinson-Gabriel synthesis of oxazoles.
The reaction is initiated by the enolization of the 2-acylamino-ketone. The enol oxygen then acts as a nucleophile, attacking the amide carbonyl carbon in an intramolecular fashion to form a five-membered oxazoline intermediate.[6] Subsequent protonation of the hydroxyl group by the acidic medium (generated from the dehydrating agent) facilitates its elimination as a water molecule, leading to the formation of a carbocation. Finally, deprotonation yields the aromatic and stable 2,5-disubstituted oxazole.
Applications in Drug Development
The synthesized 2,5-disubstituted oxazoles, with the ethyl 4-benzoate moiety, are of significant interest in drug discovery. This structural motif can serve as a versatile scaffold for the development of a wide range of therapeutic agents. The ester group provides a handle for further functionalization, allowing for the synthesis of libraries of compounds for screening against various biological targets. Oxazole-containing compounds have been investigated for their potential as:
-
Anti-inflammatory agents: By targeting enzymes such as cyclooxygenase (COX).
-
Anticancer agents: Through mechanisms like the inhibition of protein kinases.
-
Antimicrobial agents: By disrupting bacterial cell wall synthesis or other essential cellular processes.
The specific substitution pattern achieved through this synthetic route can be fine-tuned to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profile.
References
-
Robinson–Gabriel synthesis. In Wikipedia. Retrieved from [Link]
-
Robinson-Gabriel Synthesis. In ideXlab. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. In Pharmaguideline. Retrieved from [Link]
-
Synthesis of a. Ethyl 4-[2-Oxo-2-(phenylmethoxy)ethoxy]benzoate. In PrepChem.com. Retrieved from [Link]
- Preparation method of ethyl benzoate. (CN104311414A). Google Patents.
-
Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
2-Oxo-2-phenylethyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Process for preparing n-acyl amino acid salts. (WO2015026538A1). Google Patents.
-
Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
5-Iii) Sem 4. In Scribd. Retrieved from [Link]
-
Scheme.3. The Robinson-Gabriel synthesis for oxazole. In ResearchGate. Retrieved from [Link]
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Application Note: Strategic Synthesis of Imidazoles using Ethyl 4-(2-oxo-2-phenylethyl)benzoate
Executive Summary
This guide details the application of Ethyl 4-(2-oxo-2-phenylethyl)benzoate as a pivotal starting material for the synthesis of 2,4,5-trisubstituted imidazoles . This specific precursor acts as a functionalized deoxybenzoin (benzyl phenyl ketone), a privileged scaffold in medicinal chemistry.
The resulting imidazole cores are critical pharmacophores, notably found in p38 MAP kinase inhibitors (e.g., SB203580 analogues), anti-inflammatory agents, and antifungal therapeutics. The 4-ethoxycarbonyl moiety provides a versatile chemical handle for late-stage diversification (hydrolysis, amidation) after the heterocyclic core construction.
Key Advantages of This Precursor
-
Regiocontrol: The pre-existing 1,2-aryl framework dictates the 4,5-positioning of the aryl rings.
-
Versatility: Compatible with both Classical (Two-Step) and Modern (One-Pot) synthetic protocols.
-
Scalability: The ester group is stable under standard cyclization conditions (
/AcOH), allowing for multi-gram scale-up.
Mechanistic Insight & Reaction Pathways[1]
The transformation of Ethyl 4-(2-oxo-2-phenylethyl)benzoate into an imidazole relies on the reactivity of its methylene bridge (
Pathway A: The Classical Oxidative Route (Via 1,2-Diketone)
This is the most robust method for generating high-purity libraries. The methylene group is first oxidized to a ketone, yielding a benzil derivative. This intermediate then undergoes a double condensation with an aldehyde and ammonia source (Radziszewski reaction).
Pathway B: The "One-Pot" Aerobic Oxidative Cyclization
A more atom-economic approach where the precursor reacts directly with the aldehyde and ammonium acetate in the presence of a catalyst (e.g.,
Visualizing the Reaction Logic
The following diagram illustrates the bifurcation between the classical and one-pot strategies.
Caption: Figure 1. Divergent synthetic pathways from the deoxybenzoin precursor to the imidazole core.
Experimental Protocols
Method A: The "Robust" Two-Step Protocol
Recommended for: Library generation where high purity is critical and aldehydes are expensive.
Step 1: Synthesis of the 1,2-Diketone Intermediate
-
Reagents: Dissolve Ethyl 4-(2-oxo-2-phenylethyl)benzoate (1.0 equiv) in 1,4-Dioxane .
-
Oxidant: Add Selenium Dioxide (
) (1.2 equiv). -
Reaction: Reflux the mixture at 100°C for 4–6 hours. Monitor by TLC (disappearance of the methylene spot).
-
Workup: Filter while hot to remove black selenium metal. Evaporate the solvent.[1]
-
Purification: Recrystallize from Ethanol/Water. The product is the corresponding benzil derivative.
Step 2: Cyclization to Imidazole
-
Reagents: Combine the Benzil Intermediate (1.0 equiv), Aromatic Aldehyde (1.0 equiv), and Ammonium Acetate (
, 4.0–10.0 equiv). -
Solvent: Glacial Acetic Acid (AcOH).
-
Conditions: Reflux at 110°C for 2–4 hours.
-
Note: Microwave irradiation (140°C, 10–20 min) can replace reflux for high-throughput synthesis.
-
-
Quench: Pour the reaction mixture into crushed ice/water. Neutralize with aqueous Ammonia (
) until pH ~8. -
Isolation: The imidazole precipitates as a solid. Filter, wash with water, and dry.[2]
Method B: The "Green" One-Pot Protocol
Recommended for: Large-scale synthesis and maximizing atom economy.
-
Setup: In a round-bottom flask, mix:
-
Ethyl 4-(2-oxo-2-phenylethyl)benzoate (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Ammonium Acetate (2.0–4.0 equiv)
-
Catalyst: Copper(II) Acetate (
, 10 mol%) OR Iodine ( , 20 mol%).
-
-
Solvent: Ethanol or Methanol (Green alternative: Solvent-free at 130°C).
-
Reaction: Stir at 60–80°C under an open atmosphere (air balloon recommended to supply
for re-oxidation of the catalyst). -
Duration: 4–12 hours.
-
Workup: Pour into ice water. If a precipitate forms, filter it.[3] If an oil forms, extract with Ethyl Acetate, wash with brine, and concentrate.
Optimization & Troubleshooting Data
The following table summarizes optimization parameters for the One-Pot Protocol (Method B), based on typical yields for deoxybenzoin substrates.
| Parameter | Variation | Outcome | Recommendation |
| Solvent | Ethanol | Good yield, Green | Preferred |
| Acetic Acid | High yield, harder workup | Use for unreactive aldehydes | |
| Solvent-Free | High yield, requires 130°C | Good for thermal-stable substrates | |
| Catalyst | 85-92% Yield | Excellent for aerobic oxidation | |
| 80-88% Yield | Metal-free option | ||
| None (Thermal) | <40% Yield | Not recommended | |
| Ammonia Source | Optimal | Standard | |
| Lower solubility | Use if Acetate is problematic | ||
| Temp | Room Temp | No Reaction | Heat is required |
| Reflux | Complete conversion | Maintain 70-80°C |
Critical Control Points
-
Ester Hydrolysis: Prolonged reflux in Glacial Acetic Acid (Method A) may partially hydrolyze the ethyl ester to the carboxylic acid. If this occurs, switch to Method B (Ethanol) or lower the temperature/time in Method A.
-
Aldehyde Selection: Electron-withdrawing aldehydes (e.g., 4-nitrobenzaldehyde) react faster. Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) may require longer reaction times or microwave assistance.
References
-
Adib, M., et al. (2009).[4] "A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles." Synlett, 2009(19), 3263-3266. Link
-
Zhu, Q., et al. (2016). "Copper-mediated three-component synthesis of 2,4,5-trisubstituted imidazoles." Chemical Communications, 52, 6467. Link
-
Wolkenberg, S. E., et al. (2004). "Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation." Organic Letters, 6(9), 1453–1456. Link
-
Kidwai, M., et al. (2005). "Aqua mediated synthesis of substituted imidazoles." Journal of the Chinese Chemical Society, 52(6), 1201-1204. Link
-
Ren, Y., et al. (2010). "Iodine-catalyzed synthesis of 2,4,5-trisubstituted imidazoles." Monatshefte für Chemie, 141, 475–480. Link
Sources
Potential anticancer activity of "Ethyl 4-(2-oxo-2-phenylethyl)benzoate"
An Application Guide for the Preclinical Evaluation of "Ethyl 4-(2-oxo-2-phenylethyl)benzoate" as a Potential Anticancer Agent
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential anticancer activity of the novel compound, "Ethyl 4-(2-oxo-2-phenylethyl)benzoate". While direct studies on this specific molecule are not yet prevalent in published literature, its core structure contains a benzoate moiety and a phenylethyl ketone group, features common to classes of compounds with established cytotoxic and antineoplastic properties, such as chalcones and other benzoic acid derivatives.[1][2] This guide offers a logical, multi-phased experimental workflow, from initial in vitro cytotoxicity screening to mechanistic elucidation and a conceptual framework for in vivo validation. The protocols are designed to be self-validating, explaining the causality behind experimental choices and providing detailed, step-by-step methodologies to ensure scientific rigor and reproducibility.
Part 1: Scientific Rationale and Hypothesis Development
1.1. Structural Analogy and Therapeutic Precedent
"Ethyl 4-(2-oxo-2-phenylethyl)benzoate" is a derivative of benzoic acid. Numerous synthetic derivatives of benzoic acid have been investigated and shown to possess significant anticancer activities.[2] Furthermore, the molecule's 1,3-relationship between two aromatic rings connected by a keto-ethyl linker is structurally reminiscent of the chalcone scaffold (1,3-diaryl-2-propen-1-one). Chalcones are well-documented precursors to flavonoids and have demonstrated a broad range of biological activities, including potent anticancer effects.[3] The anticancer mechanisms of chalcone derivatives are diverse, including the induction of apoptosis (programmed cell death), disruption of the cell cycle, and regulation of inflammatory pathways.[1][4]
1.2. Formulation of a Testable Hypothesis
Based on this structural relationship, we can hypothesize that "Ethyl 4-(2-oxo-2-phenylethyl)benzoate" may exert anticancer effects by inducing cytotoxicity in cancer cells, potentially through the activation of apoptotic pathways and/or by causing cell cycle arrest. This hypothesis forms the basis for the subsequent experimental design, which aims to first confirm cytotoxic activity and then explore these specific mechanisms of action.
Part 2: Experimental Workflow for Anticancer Evaluation
A systematic approach is critical to efficiently evaluate a novel compound. The following workflow progresses from broad screening to specific mechanistic studies.
Caption: High-level workflow for evaluating a novel anticancer compound.
Part 3: Protocols for In Vitro Evaluation
Phase 1: Cytotoxicity Screening using MTT Assay
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical) in appropriate media until they reach ~80% confluency.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of media).[5]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of "Ethyl 4-(2-oxo-2-phenylethyl)benzoate" in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (media with the highest concentration of DMSO used) and an untreated control.
-
Carefully remove the old media from the cells and add 100 µL of the media containing the various compound concentrations.
-
Incubate for 48 or 72 hours.[6]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the media without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[7]
-
Gently pipette to dissolve the crystals completely. Place the plate on a shaker for 5-10 minutes if needed.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation: The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the % viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Control) | 1.250 | 0.08 | 100% |
| 1 | 1.180 | 0.07 | 94.4% |
| 10 | 0.850 | 0.05 | 68.0% |
| 25 | 0.610 | 0.04 | 48.8% |
| 50 | 0.320 | 0.03 | 25.6% |
| 100 | 0.150 | 0.02 | 12.0% |
Table 1: Example data presentation for an MTT assay.
Phase 2: Mechanistic Elucidation
If the compound demonstrates a potent IC50, the next step is to investigate how it kills cancer cells. Apoptosis and cell cycle arrest are two common mechanisms.[4][8]
3.2.1. Analysis of Apoptosis by Western Blot
Principle of the Assay: Western blotting allows for the detection of specific proteins in a cell lysate. Apoptosis is executed by a family of proteases called caspases. The activation of executioner caspases (like Caspase-3) leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[9] Detecting the cleaved forms of Caspase-3 and PARP is a hallmark of apoptosis.[10]
Protocol: Western Blot for Cleaved Caspase-3 and Cleaved PARP
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at its IC50 and 2x IC50 concentration for 24 hours. Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.
-
Harvest both adherent and floating cells (apoptotic cells often detach).[11]
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for cleaved Caspase-3 and cleaved PARP overnight at 4°C. Also, probe a separate blot or strip the current one for a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescence imaging system. The appearance of bands corresponding to the cleaved forms of Caspase-3 (~17/19 kDa) and PARP (~89 kDa) in treated samples indicates apoptosis.
-
3.2.2. Analysis of Cell Cycle by Flow Cytometry
Principle of the Assay: Flow cytometry can be used to analyze the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[12] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[13] The amount of fluorescence is therefore proportional to the amount of DNA. Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), while cells in S phase have an intermediate amount. A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.
Protocol: Cell Cycle Analysis with Propidium Iodide Staining
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells (including any floating cells) and wash with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 0.5 mL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[15] The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the red channel.
-
Acquire at least 10,000 events per sample.
-
Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Analysis and Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Untreated Control | 65.2% | 20.5% | 14.3% |
| Compound (IC50) | 25.8% | 15.1% | 59.1% |
| Positive Control | 28.1% | 18.9% | 53.0% |
Table 2: Example data for cell cycle analysis, suggesting a G2/M arrest.
Caption: Hypothesized apoptotic signaling pathway targeted by the compound.
Part 4: Conceptual Framework for In Vivo Validation
Principle: After demonstrating efficacy and a plausible mechanism in vitro, the next critical step is to assess the compound's activity in a living organism. The human tumor xenograft model is a standard preclinical method where human cancer cells are implanted into immunodeficient mice.[16][17] This allows for the evaluation of a drug's ability to inhibit tumor growth in a more complex biological system.[18]
Conceptual Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NSG mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) that showed high sensitivity to the compound in vitro into the flank of each mouse.[19]
-
Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).[19] Then, randomize the mice into treatment groups (e.g., vehicle control, compound at two different doses, positive control drug).
-
Treatment Administration: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and potentially perform histological or immunohistochemical analysis to confirm the in vitro findings (e.g., staining for cleaved Caspase-3).
References
-
Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcones: potential anticancer agents. Journal of medicinal chemistry, 60(15), 7294-7313. [Link]
-
Auwal, A., Al Banna, M. H., Pronoy, T. U. H., Hossain, M. M., Rashel, K. M., Kabir, S. R., ... & Islam, F. (2025). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Anticancer Agents in Medicinal Chemistry, 25(15), 1103-1112. [Link]
-
Salehi, B., Fokou, P. V. T., Yamthe, L. R. T., Tali, B. T., Adetunji, C. O., Rahavian, A., ... & Sharifi-Rad, J. (2019). The anticancer activity of natural and synthetic chalcones. Cancers, 11(10), 1494. [Link]
-
Wang, L. (2023). Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[d]Isoxazole-4,6-Diol. Open Journal of Medicinal Chemistry, 13(1), 1-13. [Link]
-
Kumar, N., & Singh, R. K. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 28(1), 1–5. [Link]
-
Xu, H., Wang, T., Liu, J., Yuan, X., & Hu, Z. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 26(21), 6598. [Link]
-
Ahmad, S., Khan, H., Shah, A. B., & Khan, A. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. Cell & Bioscience, 12(1), 76. [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]
-
SMC Laboratories, Inc. (n.d.). Xenograft tumor model. SMC Laboratories, Inc. [Link]
-
ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]
-
Al-Lazikani, B., Banerji, U., & Workman, P. (2012). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One, 7(7), e40121. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
-
Lavrik, I. N. (2014). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 1133, 19–25. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current chemical genomics, 3, 33–41. [Link]
-
Fujii, E., & Ouchi, K. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 15, 1381987. [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
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Application Notes and Protocols for Investigating the Antimicrobial Properties of Ethyl 4-(2-oxo-2-phenylethyl)benzoate
For: Researchers, scientists, and drug development professionals.
Introduction: A Structurally Promising Candidate for Novel Antimicrobial Development
The escalating threat of antimicrobial resistance necessitates the urgent exploration of new chemical entities with potential therapeutic efficacy. Ethyl 4-(2-oxo-2-phenylethyl)benzoate, a compound featuring a benzoate moiety linked to a phenacyl group, presents an intriguing scaffold for investigation. While direct studies on the antimicrobial properties of this specific molecule are not yet prevalent in the literature, its structural similarity to the chalcone backbone provides a strong rationale for its evaluation.
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are well-documented for their broad-spectrum biological activities, including potent antibacterial, antifungal, antiviral, and anti-inflammatory effects.[1][2][3][4] The antimicrobial efficacy of chalcone derivatives is often attributed to the presence of the reactive α,β-unsaturated keto function.[2] Given that Ethyl 4-(2-oxo-2-phenylethyl)benzoate shares key structural motifs with these bioactive compounds, it is a prime candidate for comprehensive antimicrobial screening and mechanistic studies.
This guide provides a detailed framework for the synthesis and subsequent evaluation of the potential antimicrobial properties of Ethyl 4-(2-oxo-2-phenylethyl)benzoate. The protocols outlined herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.
Synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate
A plausible synthetic route for Ethyl 4-(2-oxo-2-phenylethyl)benzoate involves the reaction of benzoic acid with 2-bromo-1-phenylethanone in the presence of a suitable base.[5][6]
Protocol 1: Synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate
Materials:
-
Benzoic acid
-
Sodium carbonate
-
2-bromo-1-phenylethanone
-
Dimethylformamide (DMF)
-
Ethanol
-
Stir plate and stir bar
-
Round bottom flask
-
Filtration apparatus
Procedure:
-
In a round bottom flask, dissolve benzoic acid (1.0 g, 0.008 mol) and sodium carbonate (0.95 g, 0.009 mol) in dimethylformamide (10 ml).[6]
-
To this solution, add 2-bromo-1-phenylethanone (1.7 g, 0.009 mol).[6]
-
Stir the reaction mixture at room temperature for 2 hours.[6]
-
Upon completion, cool the mixture. Colorless, needle-shaped crystals of 2-oxo-2-phenylethyl benzoate are expected to separate out.[6]
-
Collect the crystals by filtration.
-
Recrystallize the crude product from ethanol to obtain purified Ethyl 4-(2-oxo-2-phenylethyl)benzoate.[6]
-
Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
Part 1: Primary Antimicrobial Susceptibility Screening
The initial assessment of antimicrobial activity is crucial for determining the potential of a novel compound. The following protocols describe standard methods for evaluating the inhibitory and cidal activity of Ethyl 4-(2-oxo-2-phenylethyl)benzoate against a panel of clinically relevant bacterial and fungal strains.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol 2: Broth Microdilution Assay
Materials:
-
Ethyl 4-(2-oxo-2-phenylethyl)benzoate
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader (optional)
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of Ethyl 4-(2-oxo-2-phenylethyl)benzoate in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.
Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.
Protocol 3: Disk Diffusion Assay
Materials:
-
Ethyl 4-(2-oxo-2-phenylethyl)benzoate
-
Sterile filter paper disks
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
Procedure:
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum (adjusted to 0.5 McFarland standard) onto the surface of the MHA plates using a sterile swab.
-
Application of Compound: Impregnate sterile filter paper disks with a known concentration of Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
-
Placement of Disks: Place the impregnated disks onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol 4: MBC/MFC Determination
Procedure:
-
Following the determination of the MIC from the broth microdilution assay, take an aliquot from the wells showing no visible growth.
-
Spread the aliquot onto a fresh agar plate.
-
Incubate the plates under appropriate conditions.
-
The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
Part 2: Investigating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is a critical step in drug development. Based on the known mechanisms of structurally similar chalcones, the following protocols are designed to investigate potential modes of action for Ethyl 4-(2-oxo-2-phenylethyl)benzoate.[7]
Cell Membrane Integrity Assay
Damage to the cell membrane is a common mechanism of action for antimicrobial compounds.[7] This can be assessed by measuring the leakage of intracellular components.
Protocol 5: Propidium Iodide Uptake Assay
Materials:
-
Bacterial or fungal cells
-
Ethyl 4-(2-oxo-2-phenylethyl)benzoate
-
Propidium iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Treat the microbial cells with various concentrations of Ethyl 4-(2-oxo-2-phenylethyl)benzoate for a defined period.
-
Wash the cells with PBS.
-
Resuspend the cells in a solution containing propidium iodide.
-
Incubate in the dark.
-
Measure the fluorescence intensity. An increase in fluorescence indicates that PI has entered the cells through a compromised membrane and intercalated with DNA.
Efflux Pump Inhibition Assay
Efflux pumps are a significant mechanism of antibiotic resistance in bacteria.[8] Some chalcones have been shown to inhibit these pumps, thereby restoring the efficacy of other antibiotics.[8]
Protocol 6: Ethidium Bromide Efflux Assay
Materials:
-
Bacterial strain known to possess efflux pumps (e.g., specific strains of S. aureus)
-
Ethidium bromide (EtBr)
-
Ethyl 4-(2-oxo-2-phenylethyl)benzoate
-
Known efflux pump inhibitor (e.g., verapamil, chlorpromazine) as a positive control[8]
-
Fluorometer
Procedure:
-
Load bacterial cells with ethidium bromide.
-
Wash the cells to remove extracellular EtBr.
-
Induce EtBr efflux by adding a suitable substrate (e.g., glucose).
-
Monitor the decrease in fluorescence over time in the presence and absence of Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
-
A slower rate of fluorescence decrease in the presence of the compound suggests inhibition of efflux pumps.
Data Presentation and Interpretation
Quantitative data from the antimicrobial assays should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical MIC, MBC, and Zone of Inhibition Data for Ethyl 4-(2-oxo-2-phenylethyl)benzoate
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| S. aureus ATCC 29213 | 16 | 32 | 18 |
| E. coli ATCC 25922 | 32 | 64 | 14 |
| C. albicans ATCC 90028 | 8 | 16 | 20 |
| Positive Control (e.g., Ciprofloxacin) | 0.5 | 1 | 25 |
Visualizing Experimental Workflows
Diagrams can effectively illustrate the logical flow of experimental procedures.
Caption: Workflow for antimicrobial evaluation.
Conclusion
The protocols and methodologies detailed in this application note provide a comprehensive framework for the systematic investigation of the potential antimicrobial properties of Ethyl 4-(2-oxo-2-phenylethyl)benzoate. By leveraging the knowledge of structurally related chalcones, researchers can efficiently screen this novel compound and elucidate its potential mechanism of action. The data generated from these studies will be invaluable in determining the therapeutic potential of this and similar compounds in the ongoing fight against antimicrobial resistance.
References
- Vertex AI Search. (2024).
- Grace, D., & Fetsch, A. (2017).
- PrepChem.com. (n.d.). Synthesis of a. Ethyl 4-[2-Oxo-2-(phenylmethoxy)
- MDPI. (2021).
- Nitulescu, G. M., et al. (2025). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas.
- PubMed Central. (n.d.). Chalcones, stilbenes and ketones have anti-infective properties via inhibition of bacterial drug-efflux and consequential synergism with antimicrobial agents.
- SYNTHESIS OF CHALCONE AND THEIR DERIV
- Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?
- PMC - NIH. (n.d.). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid.
- Scientific Research Publishing. (2013). Synthesis, Crystal Structure and Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)
- ResearchGate. (n.d.).
- NIH. (n.d.). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus.
- ResearchGate. (2017). Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)
- PrepChem.com. (n.d.).
- Biosynth. (n.d.).
- PubChem. (n.d.). Ethyl 4-(phenylethynyl)
- ResearchGate. (n.d.).
- GSC Online Press. (2022).
- PMC - NIH. (n.d.).
- CardioSomatics. (n.d.).
- Synthesis and antimicrobial activity of novel chalcone deriv
- PMC - NIH. (n.d.).
- PubMed. (2009). Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents.
Sources
- 1. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Oxo-2-phenylethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chalcones, stilbenes and ketones have anti-infective properties via inhibition of bacterial drug-efflux and consequential synergism with antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Synthesis Optimization of Ethyl 4-(2-oxo-2-phenylethyl)benzoate
The following technical guide details the synthesis optimization for Ethyl 4-(2-oxo-2-phenylethyl)benzoate (CAS: 898776-62-0).
This guide addresses the specific challenges of synthesizing 1,2-diaryl ethanones (deoxybenzoin derivatives) containing base-sensitive ester moieties.
Diagnostic Overview: Why Yields Fail
The synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate typically involves the coupling of acetophenone with ethyl 4-bromobenzoate . While classically attempted via Friedel-Crafts acylation (often leading to regioisomer mixtures) or enolate alkylation (prone to polyalkylation), the modern industry standard is Pd-Catalyzed
However, researchers frequently encounter yields below 40% due to three "silent killers":
-
Ester Hydrolysis/Transesterification: The use of standard alkoxide bases (e.g., NaO
Bu) attacks the ethyl ester, converting the product to the acid or -butyl ester. -
Aldol Condensation: Acetophenone self-condenses before coupling if the catalyst induction period is too long.
-
Bis-Arylation: The product is more acidic than the starting ketone, leading to a second arylation event if stoichiometry is not strictly controlled.
The "Golden Route" Protocol
To maximize yield (>85%) and preserve the ethyl ester, you must switch from strong alkoxide bases to a mild inorganic base system utilizing bulky phosphine ligands.
Reaction Scheme
Reagents:
-
Substrate A: Acetophenone (1.2 equiv)
-
Substrate B: Ethyl 4-bromobenzoate (1.0 equiv)
-
Catalyst: Pd(OAc)
(1–2 mol%) -
Ligand: Xantphos (2–3 mol%) — Crucial for preventing bis-arylation.
-
Base: K
PO (anhydrous, 3.0 equiv) — Crucial for ester tolerance. -
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Charging: Add Pd(OAc)
(2.2 mg, 0.01 mmol) and Xantphos (8.7 mg, 0.015 mmol). Add 1,4-Dioxane (2 mL) and stir at RT for 5 minutes to pre-form the active catalyst species (solution turns yellow/orange). -
Substrate Addition: Add Ethyl 4-bromobenzoate (229 mg, 1.0 mmol), Acetophenone (144 mg, 1.2 mmol), and finely ground anhydrous K
PO (636 mg, 3.0 mmol).-
Note: Using excess ketone (1.2 equiv) suppresses bis-arylation.
-
-
Degassing: Sparge with Argon for 10 minutes. Oxygen is a poison to this catalytic cycle.
-
Reaction: Seal and heat to 80–100 °C for 12–16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). Product usually appears as a UV-active spot slightly less polar than the starting bromide.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove phosphate salts. Concentrate and purify via flash chromatography (Gradient: 0%
10% EtOAc in Hexanes).
Troubleshooting & FAQs
Q1: I see a new spot on TLC, but my NMR shows the ethyl group is gone. What happened?
Diagnosis: You likely used sodium tert-butoxide (NaO
Q2: I am getting a significant amount of a higher molecular weight byproduct. Diagnosis: This is the bis-arylated product (Ar-CH(COPh)-Ar). The mono-arylated product is more acidic (pKa ~18) than acetophenone (pKa ~24), so it deprotonates faster and reacts again. Solution:
-
Increase the Acetophenone : Bromide ratio to 1.5:1.
-
Switch the ligand to Xantphos . Its large bite angle creates a steric environment that disfavors the binding of the bulky mono-arylated product, effectively stopping the reaction at the mono-stage.
Q3: The reaction stalls after 50% conversion. Diagnosis: Catalyst deactivation (Pd black formation) or incomplete deprotonation. Solution:
-
Ensure your K
PO is finely ground and anhydrous. The reaction occurs on the surface of the solid base. -
Add 10 mol% water (approx. 2
L per mmol). Paradoxically, trace water can accelerate K PO solubility/proton transfer in dioxane without hydrolyzing the ester.
Mechanistic & Workflow Visualization
The following diagram illustrates the catalytic cycle and the critical decision points for yield preservation.
Caption: Catalytic cycle for Pd-catalyzed
Quantitative Data Summary
| Parameter | Standard Conditions (Avoid) | Optimized Conditions (Recommended) | Impact on Yield |
| Base | NaO | K | Prevents ester hydrolysis; Yield +30% |
| Ligand | PPh | Xantphos | Suppresses bis-arylation; Yield +20% |
| Stoichiometry | 1:1 Ratio | 1.2:1 (Ketone:Bromide) | Ensures complete consumption of bromide |
| Solvent | THF | 1,4-Dioxane or Toluene | Higher temp stability for bulky coupling |
References
-
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[1] Highly Active and Selective Catalysts for the Formation of
-Aryl Ketones.[1][2][3] Journal of the American Chemical Society, 122(7), 1360–1370. Link -
Culkin, D. A., & Hartwig, J. F. (2003).
-Arylation of Carbonyl Compounds and Nitriles.[1] Accounts of Chemical Research, 36(4), 234–245. Link -
Hama, T., Hartwig, J. F., et al. (2013).[4] Palladium-Catalyzed
-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry, 78(17), 8250–8266. Link
Sources
- 1. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 4. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
Technical Support Center: Stability and Degradation of Ethyl 4-(2-oxo-2-phenylethyl)benzoate
Welcome to the technical support guide for Ethyl 4-(2-oxo-2-phenylethyl)benzoate (EOPB). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this molecule. As a bifunctional compound containing both an ethyl ester and a phenacyl ketone moiety, EOPB presents unique stability challenges that must be understood to ensure experimental accuracy, product integrity, and the development of robust analytical methods.
This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of EOPB, offering troubleshooting advice and validated workflows to address common issues encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, storage, and stability of Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
Q1: What are the primary stability concerns for Ethyl 4-(2-oxo-2-phenylethyl)benzoate?
A1: The molecule's structure contains two key functional groups prone to degradation: an ethyl ester and a benzophenone-like ketone. Therefore, the primary stability concerns are:
-
Hydrolysis: The ethyl ester can be cleaved by water, a reaction catalyzed by acids or bases, to yield 4-(2-oxo-2-phenylethyl)benzoic acid and ethanol.[1][2]
-
Photodegradation: The benzophenone-like structure contains a chromophore that absorbs UV light, making the molecule susceptible to degradation upon exposure to sunlight or other UV sources.[3][4]
-
Thermal Stress: High temperatures can induce decomposition, potentially affecting both the ester and ketone functionalities.[5][6]
Q2: How should I properly store solid EOPB and its solutions?
A2: To ensure long-term stability, follow these storage guidelines:
-
Solid Compound: Store in a tightly sealed container in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.
-
Solutions: If possible, prepare solutions fresh. For storage, use aprotic solvents and keep them in amber glass vials at low temperatures (-20°C is preferable for long-term storage). Avoid aqueous solutions for storage due to the risk of hydrolysis.
Q3: What are the most likely degradation products I might observe?
A3: The most common degradation products arise from the pathways mentioned above:
-
From Hydrolysis: The primary product is 4-(2-oxo-2-phenylethyl)benzoic acid . Ethanol is also formed but is often lost or masked by the solvent.
-
From Photodegradation: Photolytic cleavage can be complex. Potential products could arise from Norrish-type reactions of the ketone or cleavage at the ester bond, leading to a variety of smaller aromatic compounds.
-
From Thermal Degradation: High heat may cause decarboxylation or other fragmentation patterns.
Q4: Is EOPB sensitive to pH in aqueous or protic solvents?
A4: Yes, it is highly sensitive to pH. The ester hydrolysis rate is significantly accelerated under both acidic and, especially, basic conditions.[7][8] The reaction with a base, known as saponification, is irreversible and generally faster than acid-catalyzed hydrolysis.[7] For experiments in aqueous media, it is critical to control the pH, preferably maintaining it in a slightly acidic to neutral range (pH 4-6) where the rate of hydrolysis is typically at a minimum.
Part 2: Troubleshooting Guides for Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems that may arise during your experiments.
Issue 1: Appearance of a New, More Polar Peak in HPLC After Sample Preparation in an Aqueous Buffer
-
Probable Cause: Hydrolysis of the ethyl ester moiety.
-
Scientific Explanation: The ester bond in EOPB is susceptible to nucleophilic attack by water. This reaction is catalyzed by the presence of H⁺ (acid) or OH⁻ (base) ions.[1][2] The resulting product, 4-(2-oxo-2-phenylethyl)benzoic acid, has a free carboxylic acid group, which is significantly more polar than the parent ethyl ester. This increased polarity leads to a shorter retention time on a reverse-phase HPLC column. Basic conditions are particularly problematic as the hydroxide ion is a strong nucleophile, and the resulting carboxylate salt is deprotonated, rendering the reaction irreversible.[7]
-
Troubleshooting & Validation Workflow:
-
pH Verification: Immediately measure the pH of your sample preparation buffer and any other aqueous reagents used.
-
Peak Identification: Analyze the impure sample using LC-MS. The mass of the new peak should correspond to the molecular weight of the hydrolyzed acid (C₁₅H₁₂O₃, MW: 240.25 g/mol ).
-
Controlled Degradation: Deliberately subject a pure sample of EOPB to mild acidic (e.g., 0.1N HCl) and basic (e.g., 0.01N NaOH) conditions for a short period. Analyze the resulting solutions by HPLC to confirm if the new peak matches the one generated under these conditions.
-
-
Preventative Measures:
-
If possible, use aprotic organic solvents (e.g., Acetonitrile, THF) for sample dilution.
-
If an aqueous medium is required, use a well-characterized buffer system to maintain the pH between 4 and 6.
-
Prepare aqueous samples immediately before analysis and keep them at low temperatures (2-8°C) to minimize the rate of hydrolysis.
-
Issue 2: Sample Discoloration (e.g., Yellowing) and Multiple New Peaks in the Chromatogram After Benchtop Exposure
-
Probable Cause: Photodegradation.
-
Scientific Explanation: The α,β-unsaturated ketone system within the EOPB structure acts as a chromophore, absorbing light in the UV spectrum. Upon absorption of a photon, the molecule is promoted to an excited electronic state.[3] This excited state is highly reactive and can undergo various photochemical reactions, such as Norrish-type cleavage or radical formation, leading to a complex mixture of degradation products.[4] Benzophenone itself is a well-known photosensitizer, and derivatives often exhibit similar behavior.[9][10]
-
Troubleshooting & Validation Workflow:
-
Dark Control Comparison: Prepare two identical samples. Wrap one completely in aluminum foil (the "dark control") and leave the other exposed to ambient laboratory light on the benchtop for several hours. Analyze both by HPLC-UV. A significant difference in the purity profile will confirm light sensitivity.
-
Wavelength Scan: Use a diode-array detector (DAD) to examine the UV-Vis spectra of the new peaks. Changes in the spectral profile can indicate alteration of the chromophore.
-
-
Preventative Measures:
-
Always use amber vials or foil-wrapped glassware for preparing and storing EOPB solutions.
-
Minimize the exposure of samples to direct sunlight and strong artificial light.
-
If performing light-sensitive reactions, work under yellow or red safety lights that do not emit in the UV range.
-
Part 3: Key Experimental Protocols
These protocols provide a framework for assessing the stability of Ethyl 4-(2-oxo-2-phenylethyl)benzoate in a controlled, systematic manner.
Protocol 1: Forced Degradation Study Workflow
Forced degradation studies are essential for identifying potential degradation products and establishing the inherent stability of a molecule.[11] This workflow is based on ICH Q1A(R2) guidelines.
Objective: To generate potential degradation products under various stress conditions and develop a stability-indicating analytical method.
Workflow Diagram:
Caption: Forced degradation experimental workflow.
Summary of Conditions:
| Stress Condition | Reagent/Condition | Temperature | Time Points (Typical) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 8, 24 hours |
| Base Hydrolysis | 0.01 M NaOH | Room Temp | 30 min, 2, 8 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 8, 24, 48 hours |
| Thermal (Dry) | Heat Oven | 80°C | 1, 3, 7 days |
| Thermal (Solution) | Heat Oven | 60°C | 1, 3, 7 days |
| Photolytic | ICH Option 2: 1.2 million lux-hrs & 200 W-hrs/m² | Ambient | Concurrent with dark control |
Protocol 2: Reverse-Phase HPLC Method for Stability Monitoring
Objective: To separate EOPB from its potential degradation products, particularly its primary hydrolytic degradant.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for the parent compound and separation from more polar degradants. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure protonation of the carboxylic acid degradant for better peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the hydrophobic parent compound. |
| Gradient | 50% B to 95% B over 15 min | A gradient is necessary to elute the polar degradants early and the non-polar parent compound later with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection (UV) | 254 nm | Both the benzoate and phenacyl moieties have strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |
Part 4: Key Degradation Pathways
Understanding the chemical transformations EOPB can undergo is critical for interpreting stability data.
Primary Degradation Pathways Diagram:
Caption: Major degradation routes for EOPB.
References
-
PrepChem. (n.d.). Synthesis of a. Ethyl 4-[2-Oxo-2-(phenylmethoxy)ethoxy]benzoate. Retrieved from PrepChem.com. [Link]
-
Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from Quora. [Link]
-
Pharmaffiliates. (2024). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Retrieved from Pharmaffiliates. [Link]
-
PubChem. (n.d.). Phenethyl Benzoate. Retrieved from PubChem. [Link]
-
Fun, H.-K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. ResearchGate. [Link]
-
Fun, H.-K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, E67(6), o1528. [Link]
-
PubChem. (n.d.). 2-Oxo-2-(phenethylamino)ethyl 3-methylbenzoate. Retrieved from PubChem. [Link]
-
The Good Scents Company. (n.d.). phenethyl benzoate. Retrieved from The Good Scents Company. [Link]
-
McKay, G., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from Chemguide. [Link]
-
Reed, R. A., & Li, Y. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Eawag. (n.d.). Benzoate Degradation Pathway. Retrieved from Eawag-BBD. [Link]
-
PubChem. (n.d.). Ethyl 4-(phenylethynyl)benzoate. Retrieved from PubChem. [Link]
-
Tufi, S., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere, 144, 2338-2345. [Link]
-
Chemistry LibreTexts. (2020). Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]
-
Shinde, P. L., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5158-5164. [Link]
-
Lin, K., & Gan, J. (2011). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. ResearchGate. [Link]
-
ResearchGate. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Retrieved from ResearchGate. [Link]
-
Journal of Biological Chemistry. (n.d.). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. Retrieved from PMC - PubMed Central. [Link]
-
MDPI. (n.d.). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Retrieved from MDPI. [Link]
- Google Patents. (n.d.). CN104311414A - Preparation method of ethyl benzoate.
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from Master Organic Chemistry. [Link]
-
ACS Publications. (n.d.). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Retrieved from ACS Publications. [Link]
-
RSC Publishing. (2025). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. Retrieved from RSC Publishing. [Link]
-
ACS Omega. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. Retrieved from ACS Publications. [Link]
-
Academia.edu. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from Academia.edu. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]
-
Science.gov. (n.d.). forced degradation products: Topics. Retrieved from Science.gov. [Link]
-
The Journal of Organic Chemistry. (n.d.). The Thermal Decomposition of /3-Hydroxy Ketones. Retrieved from ACS Publications. [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from PharmaTutor. [Link]
-
YouTube. (2017). Ketone Metabolism. Retrieved from YouTube. [Link]
-
PubMed Central - NIH. (n.d.). Dynamics of benzoate metabolism in Pseudomonas putida KT2440. Retrieved from PubMed Central - NIH. [Link]
-
PubMed - NIH. (n.d.). The effect of major thermal injury on plasma ketone body levels. Retrieved from PubMed - NIH. [Link]
-
ResearchGate. (n.d.). The metabolic pathway for degradation of benzoate, 4-hydroxybenzoate and cyclohexane-1-carboxylate in R. palustris. Retrieved from ResearchGate. [Link]
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Side reactions in the synthesis of "Ethyl 4-(2-oxo-2-phenylethyl)benzoate"
Technical Support Center: Synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate
Topic: Troubleshooting Side Reactions & Process Optimization
Primary Synthetic Route: Friedel-Crafts Acylation (Classical) & Pd-Catalyzed
System Overview: The Synthetic Landscape
The synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate (also known as ethyl 4-phenacylbenzoate) involves constructing a deoxybenzoin skeleton with a specific ester functionality.[1] While multiple routes exist, the Friedel-Crafts Acylation remains the industrial workhorse due to raw material availability, though it is plagued by regioselectivity and hydrolysis issues.[1] The Pd-Catalyzed
Target Structure: EtOOC-(C6H4)-CH2-C(=O)-Ph[1]
This guide addresses the three most critical failure modes: Regioisomer Contamination , Ester Hydrolysis , and Active Methylene Oxidation .[1]
Reaction Pathway & Failure Mode Analysis
The following diagram details the primary Friedel-Crafts pathway and the specific divergence points leading to common impurities.
Figure 1: Mechanistic pathway of Friedel-Crafts acylation showing the divergence of the acylium intermediate into the target para-isomer versus the ortho-isomer, and subsequent degradation pathways.[2]
Troubleshooting Guide: Critical Quality Attributes (CQAs)
Issue 1: Regioisomer Contamination (Ortho-isomer)
Symptom: HPLC/GC shows a persistent impurity (RRT ~0.[1]95) that tracks closely with the product.
Root Cause: The methylene group (
| Parameter | Recommendation | Technical Rationale |
| Temperature | Maintain < 0°C during addition; < 25°C reaction. | Kinetic control favors the less sterically hindered para product. Higher temperatures allow thermodynamic equilibration or overcome the activation energy for ortho attack [1]. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane .[1] | Chlorinated solvents stabilize the acylium complex without competing for the electrophile. Avoid Nitrobenzene if possible (high boiling point makes removal difficult, promoting isomerization during distillation).[1] |
| Addition Mode | Inverse Addition (Add Acid Chloride to AlCl3/Substrate). | Keeping the substrate concentration high relative to the active acylium species can sometimes improve selectivity, though standard addition is safer for exotherm control. |
Corrective Action: If the ortho-isomer is >5%, recrystallization from Ethanol/Hexane (1:4) is often effective.[1] The para isomer typically crystallizes preferentially due to better packing symmetry compared to the "kinked" ortho isomer.
Issue 2: Loss of Ethyl Group (Ester Hydrolysis)
Symptom: Appearance of a broad peak in NMR (
Protocol Adjustment:
-
Stoichiometry: Do not use a large excess of
. Use 1.1 to 1.2 equivalents relative to the acid chloride. Excess Lewis acid searches for other coordination sites (the ester). -
Quenching: Quench into Ice/HCl immediately upon reaction completion. Do not let the reaction stir overnight. Prolonged exposure to the Lewis acid/product complex promotes dealkylation.
-
Alternative Catalyst: Consider milder Lewis acids like
or if conversion is acceptable; they are less prone to ester cleavage than [3].
Issue 3: Product Discoloration (Yellowing/Oxidation)
Symptom: The white solid turns yellow upon drying or storage. New impurity at +14 mass units (Oxygen insertion).
Root Cause: The methylene bridge (
Prevention Strategy:
-
Workup: Ensure the final pH is strictly neutral or slightly acidic (pH 5-6). Avoid washing with strong bases (NaOH/KOH) which can generate the enolate and promote oxidation. Use Sodium Bicarbonate for neutralization.
-
Storage: Store under nitrogen in amber vials.
-
Purification: If the diketone forms, it is often highly colored (yellow/orange). Filtration through a short pad of Silica Gel eluting with DCM usually removes the more polar oxidation products.
Advanced Insight: The Pd-Catalyzed Alternative
For researchers struggling with the regioselectivity of the Friedel-Crafts route, the Pd-Catalyzed
Route: Acetophenone + Ethyl 4-bromobenzoate (
Comparison of Side Reactions:
| Feature | Friedel-Crafts (Classical) | Pd-Catalyzed (Modern) |
| Regioselectivity | Moderate (Ortho/Para mix) | Perfect (Defined by starting material) |
| Ester Stability | Risk of Acid Hydrolysis ( | Risk of Transesterification/Hydrolysis (Base) |
| Major Impurity | Ortho-isomer | Bis-arylation (Double coupling on methyl) |
| Scalability | High (Cheap reagents) | Moderate (Expensive Catalyst) |
Expert Tip: If using the Pd-route, use weak bases (like
References
-
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on mechanism and temperature effects on isomer ratios).
-
Sarvari, M. H., & Sharghi, H. (2004).[1][3] Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions. Journal of Organic Chemistry, 69(20), 6953-6956.[1] Link (Discusses Lewis acid severity and ester compatibility).
-
Vekariya, R. H., & Aubé, J. (2016).[1][3] An Intermolecular Friedel–Crafts Acylation in Hexafluoro-2-propanol. Organic Letters, 18(14), 3534-3537.[1] Link (Modern mild conditions reducing side reactions).
-
Ruzicka, J., et al. (2002).[1] Photochemistry of 2-oxo-2-phenylethyl benzoates. Journal of the Chemical Society, Perkin Transactions 2.[1] (Discusses the reactivity and oxidation of the phenacyl benzoate scaffold).
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link (Alternative route justification).
Sources
Technical Support Center: Ethyl 4-(2-oxo-2-phenylethyl)benzoate Scale-Up
This technical guide addresses the scale-up challenges for Ethyl 4-(2-oxo-2-phenylethyl)benzoate (CAS: 898776-62-0).[1] The content focuses on the most scalable and cost-effective synthetic route: the Palladium-Catalyzed
Process Overview & Chemistry Logic
The target molecule, Ethyl 4-(2-oxo-2-phenylethyl)benzoate , is a 1,2-diaryl ethanone derivative. While Friedel-Crafts acylation is common for simple deoxybenzoins, the presence of the para-ethoxycarbonyl group makes the Pd-catalyzed
The Reaction System:
-
Nucleophile: Acetophenone (Enolate generated in situ).
-
Electrophile: Ethyl 4-bromobenzoate.
-
Base:
or (Anhydrous).
Process Flow Diagram
Caption: Figure 1. Optimized workflow for the Pd-catalyzed
Troubleshooting Guide (Q&A)
Module A: Reaction Selectivity & Yield
Q1: I am observing a significant amount of side product at RRT 1.2. It looks like a beta-diketone. What is happening?
Diagnosis: You are likely seeing the Claisen Condensation product. In this system, the acetophenone enolate has two choices:
-
Pathway A (Desired): Transmetallate onto the Pd(II)-Aryl complex to form the C-C bond.
-
Pathway B (Undesired): Attack the ester group of the Ethyl 4-bromobenzoate directly (Nucleophilic Acyl Substitution).
Root Cause: The catalytic cycle is too slow relative to the background Claisen reaction. This often happens if the catalyst loading is too low, oxygen poisoned the catalyst, or the ligand is insufficiently active.
Corrective Action:
-
Increase Catalyst Activity: Switch to a ligand with a wider bite angle and high activity, such as Xantphos or DPEPhos . These facilitate the reductive elimination step.
-
Dosing Strategy: Do not add the base all at once if using a strong base like NaOtBu. However, for this specific ester-containing substrate, use a weaker, anhydrous base like
(tribasic potassium phosphate). It buffers the concentration of free enolate, starving the Claisen pathway while feeding the Pd cycle. -
Temperature: Ensure the reaction mixture reaches 80°C quickly. The Pd cycle usually has a higher activation energy than the Claisen condensation; higher temperatures often favor the catalytic pathway.
Q2: My conversion stalls at 80% regardless of reaction time. Adding more catalyst later doesn't help.
Diagnosis: Catalyst deactivation or product inhibition. Root Cause:
-
Halide Inhibition: As the reaction proceeds, Bromide (Br-) concentration increases. High [Br-] can inhibit the catalyst by saturating the coordination sphere.
-
Ester Poisoning: The product itself (a 1,3-dicarbonyl-like structure) can chelate Pd, removing it from the cycle.
Corrective Action:
-
Solvent Swap: If using Toluene, switch to 1,4-Dioxane or THF . These solvents help solubilize the inorganic salts and prevent the "crusting" of bromide salts on the stirring impeller, which can trap the catalyst.
-
Concentration: Run the reaction more dilute (10-15 volumes of solvent). High concentration exacerbates product inhibition.
Module B: Impurity Profile & Base Sensitivity
Q3: We detected Ethyl 4-acetylbenzoate in the crude mixture. Where did this come from?
Diagnosis: This is the Heck Reaction byproduct or simply unreacted starting material? Wait, Ethyl 4-acetylbenzoate? No, that would require the acetyl group to transfer. More likely, you are detecting Ethyl 4-ethylbenzoate (de-bromination) or unreacted Acetophenone and Ethyl 4-bromobenzoate . Correction: If you see 4-(2-oxo-2-phenylethyl)benzoic acid (the free acid), you have hydrolysis.
Critical Check: If you are seeing Ethyl benzoate , your C-C bond broke (unlikely) or you had debromination. Most Likely: You are seeing Homocoupling of the aryl halide (Ethyl 4,4'-biphenyldicarboxylate).
-
Remedy: Ensure the reaction is strictly anaerobic (degas solvents with
sparge for 30 mins). Oxygen promotes homocoupling.
Q4: The ester group is hydrolyzing (~5-10% Acid impurity). We are using NaOtBu.
Diagnosis: Alkoxide bases are nucleophilic. Even t-Butoxide can cause transesterification or hydrolysis if trace water is present. Protocol Adjustment:
-
Switch Base: Move to
(Cesium Carbonate) or (anhydrous). These are non-nucleophilic bases that function well in alpha-arylation. -
Water Control: The KF (Karl Fischer) water content of the solvent must be <0.05%. The base itself is hygroscopic; dry it at 120°C under vacuum before use.
Module C: Isolation & Crystallization
Q5: The product "oils out" during cooling crystallization from Ethanol. How do we get a filterable solid?
Diagnosis: The product has a low melting point and high solubility in ethanol at high temperatures. Rapid cooling forces it into a "metastable oiling zone" before it can nucleate.
Optimization Table: Solvent Systems
| Solvent System | Ratio (v/v) | Outcome | Recommendation |
| Ethanol (Pure) | 100% | Oils out >40°C. | Avoid for primary isolation. |
| IPA / Water | 80:20 | Gummy solid. Traps impurities. | Not Recommended. |
| EtOAc / Heptane | 1:4 | Excellent depletion. Good crystal growth. | Primary Choice. |
| Toluene / Heptane | 1:3 | Good, but higher mother liquor loss. | Secondary Choice. |
Step-by-Step Crystallization Protocol:
-
Dissolution: Dissolve crude oil in EtOAc (2 volumes) at 50°C.
-
Seeding: Cool to 40°C. Add seed crystals (0.5 w/w%). Hold for 30 mins to establish a seed bed.
-
Anti-solvent: Add Heptane (slowly, over 2 hours) while maintaining 40°C. Target ratio 1:4 (EtOAc:Heptane).
-
Cooling Ramp: Cool to 0°C at a rate of 10°C/hour.
-
Aging: Hold at 0°C for 2 hours before filtration.
Mechanistic Visualization
Understanding the competition between the catalytic cycle and the background Claisen condensation is vital for scale-up.
Caption: Figure 2. Competitive pathways. High catalyst activity favors Pathway A (Green). Low activity or excess enolate favors Pathway B (Red).
References
-
Fox, J. M., Huang, X., & Buchwald, S. L. (2000).
-Arylation of Ketones. Journal of the American Chemical Society, 122(7), 1360–1370.- Context: Foundational text on the mechanism and ligand selection (Xantphos/BINAP)
-
Culkin, D. A., & Hartwig, J. F. (2003).
-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245.- Context: Detailed review on preventing side reactions like Claisen condensation during aryl
-
BOC Sciences. Ethyl 4-(2-oxo-2-phenylethyl)benzoate Product Data.
-
Context: Verification of CAS 898776-62-0 and physical properties.[6]
-
Sources
- 1. echemi.com [echemi.com]
- 2. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
- 6. CAS 898776-62-0: etil 4-fenacilbenzoato | CymitQuimica [cymitquimica.com]
Technical Support Center: Solvent Optimization for Ethyl 4-(2-oxo-2-phenylethyl)benzoate Synthesis
Executive Summary & Core Chemistry
Welcome to the Technical Support Center. This guide addresses critical solvent-dependent variables in the synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate (Structure:
This molecule—a functionalized deoxybenzoin—presents a specific synthetic challenge: it contains two Lewis-basic carbonyl groups (the ketone and the ester). The primary synthetic route typically involves a Friedel-Crafts Acylation , where solvent polarity and Lewis basicity dictate not just solubility, but the fundamental reaction mechanism and catalyst turnover.
Critical Mechanism Insight:
In non-polar solvents (DCM,
Troubleshooting Guide (Q&A Format)
Category A: Friedel-Crafts Acylation Issues
User Question: I am synthesizing the scaffold via the reaction of phenylacetyl chloride with ethyl benzoate using
Technical Diagnosis: You are experiencing Catalyst Encrustation and Competitive Coordination .
-
Encrustation: In DCM (Dielectric constant
), the intermediate aluminum chloride complex is insoluble. It precipitates as a sticky gum on the unreacted surface, physically blocking further catalysis. -
Coordination: The ester moiety on your starting material coordinates 1:1 with
, deactivating the ring and consuming the catalyst.
Corrective Protocol:
-
Switch Solvent: Transition to Nitrobenzene (
). It dissolves the -acylium complex, maintaining a homogeneous system. -
Stoichiometry Adjustment: You must use at least 2.2 - 2.5 equivalents of
.
User Question: Can I use Tetrahydrofuran (THF) or Diethyl Ether to improve solubility of the reactants?
Technical Diagnosis: Absolutely not. This is a "Fatal Solvent Error."
-
Mechanism: Ether solvents are Lewis Bases. The oxygen lone pairs in THF/Ether will donate electrons to the empty p-orbital of
(Lewis Acid) far more effectively than your acyl chloride reactant. -
Result: Formation of a stable, unreactive Lewis Acid-Base adduct (
). The reaction will completely stall.
User Question: I switched to Nitrobenzene, but now I have significant meta-substitution impurities. How do I fix the regioselectivity?
Technical Diagnosis: This is a classic Thermodynamic vs. Kinetic Control issue driven by solvent polarity.
-
The Effect: Nitrobenzene is a polar solvent that stabilizes the transition state but also allows for equilibration. While it solves the solubility issue, the high temperature required to drive the deactivated system often leads to thermodynamic scrambling.
-
Solution:
-
Maintain temperature strictly below 60°C.
-
Consider 1,2-Dichloroethane (DCE) as a compromise solvent. It allows higher reflux temperatures than DCM (83°C vs 40°C) but is less polar than nitrobenzene, potentially preserving para-selectivity.
-
Category B: Nucleophilic Substitution (Alternative Route)
User Question: I am trying the SN2 coupling of Ethyl 4-(bromomethyl)benzoate with a benzaldehyde-derived dithiane (umpolung strategy). The reaction in Ethanol is incredibly slow.
Technical Diagnosis: Solvent Solvation Shell Effect.
-
The Issue: Ethanol is a protic solvent. It forms a hydrogen-bond "cage" around your nucleophile (the dithiane anion), significantly lowering its energy and nucleophilicity.
-
Corrective Protocol: Switch to a Dipolar Aprotic Solvent like DMF (Dimethylformamide) or DMSO . These solvents solvate the cation (
or ) well but leave the anionic nucleophile "naked" and highly reactive, increasing the rate constant by orders of magnitude.
Comparative Data: Solvent Efficacy
The following table summarizes solvent performance for the Friedel-Crafts acylation step targeting the deoxybenzoin core.
| Solvent System | Dielectric Constant ( | Solubility of AlCl3 Complex | Primary Risk | Typical Yield |
| Dichloromethane (DCM) | 8.9 | Poor (Precipitates) | Stalled reaction (Encrustation) | 30-45% |
| Nitrobenzene | 34.8 | Excellent | Work-up difficulty (High BP), Toxicity | 75-85% |
| Carbon Disulfide ( | 2.6 | Very Poor | Flammability, Heterogeneity | 20-35% |
| 1,2-Dichloroethane | 10.4 | Moderate | Carcinogenicity, Moderate Solubility | 50-65% |
| THF / Ethers | 7.5 | N/A | Catalyst Deactivation (Lewis Base) | 0% |
Visual Workflows
Figure 1: Solvent Influence on Reaction Pathway
This diagram illustrates how solvent choice dictates the physical state of the catalyst complex and the reaction outcome.
Caption: Figure 1: Mechanistic divergence based on solvent polarity and Lewis basicity. Nitrobenzene is preferred for maintaining homogeneity.
Figure 2: Troubleshooting Flowchart
Caption: Figure 2: Step-by-step diagnostic logic for resolving low yields in acylation reactions.
Experimental Protocol: Optimized Acylation
Method: Friedel-Crafts Acylation in Nitrobenzene Scale: 10 mmol
-
Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and
drying tube (or inlet). -
Catalyst Loading: Charge the flask with Aluminum Chloride (
) (3.34 g, 25 mmol, 2.5 equiv).-
Note: Handle rapidly to avoid moisture absorption.
-
-
Solvent Addition: Add Nitrobenzene (15 mL). The mixture will turn slightly yellow/brown.
-
Reactant A: Add Ethyl Benzoate (1.50 g, 10 mmol) dropwise.
-
Observation: An exotherm is expected as the Lewis Acid coordinates to the ester.
-
-
Reactant B: Add Phenylacetyl Chloride (1.70 g, 11 mmol) dropwise over 10 minutes.
-
Heating: Heat the mixture to 50-55°C for 4 hours.
-
Monitor: Check by TLC (Solvent: 20% EtOAc/Hexane).
-
-
Quench: Cool to 0°C. Pour the reaction mixture slowly into ice-cold dilute HCl (100 mL, 1M).
-
Why: This breaks the aluminum complex and solubilizes aluminum salts.
-
-
Workup (Solvent Removal):
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Critical Step: Removal of Nitrobenzene. Perform steam distillation OR wash the organic layer thoroughly with water followed by high-vacuum rotary evaporation at 60°C.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
References
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Lewis Acid mechanism and solvent complexation).
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Organic Syntheses. (1932). Desoxybenzoin.[3][4] Org. Synth. 12, 16. Retrieved from [Link]
Sources
Technical Support Center: Monitoring Ethyl 4-(2-oxo-2-phenylethyl)benzoate Reactions
Welcome to the technical support center for monitoring reactions involving Ethyl 4-(2-oxo-2-phenylethyl)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who require robust and reliable methods to track the progress of their chemical syntheses. Ensuring reaction completion, identifying potential side products, and optimizing yield are critical for efficient drug development and chemical manufacturing. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when setting up a monitoring protocol for their synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
Q1: What is the most straightforward method for quickly checking if my reaction is progressing?
For rapid, qualitative assessment, Thin-Layer Chromatography (TLC) is the industry standard.[1][2] It is a cost-effective and swift method to visualize the consumption of starting materials and the formation of the product. By spotting the reaction mixture alongside standards of your starting materials, you can get a clear picture of the reaction's status in minutes.[3][4]
Q2: I need to quantify the conversion of my starting material to Ethyl 4-(2-oxo-2-phenylethyl)benzoate. When should I use HPLC or GC-MS instead of TLC?
When quantitative data is required, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are superior choices.[5]
-
HPLC is excellent for analyzing the concentration of non-volatile and thermally sensitive compounds in a mixture. It provides precise data on conversion rates and purity, which is crucial for kinetic studies and process optimization.[6][7]
-
GC-MS is suitable if your starting materials and product are volatile and thermally stable. It offers the dual benefit of separating components and providing mass spectral data for structural confirmation of the product and any byproducts.[8][9]
Q3: Can I monitor my reaction in real-time without taking aliquots?
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for real-time or in-situ reaction monitoring.[10][11] This non-invasive technique provides detailed structural and quantitative information as the reaction proceeds within the NMR tube.[12][13] It is particularly powerful for mechanistic studies and for reactions that are sensitive to air or moisture, as it avoids the need for repeated sampling.
Q4: How different is the sample preparation for TLC, HPLC, GC-MS, and NMR?
Sample preparation varies significantly based on the technique's requirements:
-
TLC: Requires minimal preparation. A small aliquot is taken from the reaction, diluted in a volatile solvent, and spotted directly on the plate.[14]
-
HPLC/GC-MS: The reaction must be stopped (quenched) before analysis. The aliquot is typically diluted in the mobile phase (for HPLC) or a suitable volatile solvent (for GC-MS). Filtration may be necessary to remove particulates.
-
NMR: For offline analysis, the sample is quenched, and the solvent is evaporated and replaced with a deuterated solvent. For real-time monitoring, the reaction itself is often run in a deuterated solvent within an NMR tube, requiring careful planning.[15]
Technical Monitoring Protocols & Troubleshooting Guides
This section provides detailed, step-by-step methodologies for the key analytical techniques used to monitor the synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate, along with targeted troubleshooting advice.
Thin-Layer Chromatography (TLC) Analysis
TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[3] For our target molecule, which contains both an ester and a ketone, its polarity will be distinct from many common starting materials.
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation:
-
Prepare dilute solutions of your starting material(s) (SM) and, if available, the pure Ethyl 4-(2-oxo-2-phenylethyl)benzoate product (P) in a volatile solvent like ethyl acetate or dichloromethane.
-
Take a small aliquot (a drop via a capillary tube) from your reaction mixture (R) and dilute it in the same solvent.
-
-
Spotting: Using separate capillary tubes, spot small amounts of SM, R, and P onto the baseline. It is highly recommended to "co-spot" (C) by applying the reaction mixture directly on top of the starting material spot to confirm identity by retention factor (Rf).
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (eluent). A common starting point for keto-esters is a mixture of hexane and ethyl acetate.[16] Close the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[3] Circle the visible spots with a pencil.
-
Analysis: Compare the spots. As the reaction progresses, the SM spot in the 'R' lane should diminish, and the 'P' spot should appear and intensify. The reaction is complete when the SM spot is no longer visible in the 'R' lane.
| Problem | Potential Cause & Explanation | Recommended Solution |
| Spots are streaking or tailing. | The sample is too concentrated, leading to overloading of the stationary phase. Alternatively, the compound may be acidic or basic and interacting too strongly with the silica gel. | Dilute your sample further. If streaking persists, add a small amount (1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase. |
| All spots remain on the baseline. | The mobile phase is not polar enough to move the compounds up the plate. The compounds have a stronger affinity for the stationary phase. | Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| All spots run to the solvent front. | The mobile phase is too polar. The compounds are highly soluble in the eluent and have minimal interaction with the stationary phase. | Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| No spots are visible under UV light. | The compounds do not contain a UV-active chromophore. | Use a chemical stain. An iodine chamber (for general unsaturated compounds) or a potassium permanganate stain (for oxidizable groups) can be effective. |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides quantitative data by passing a sample through a column packed with a stationary phase, separating components based on their interaction with the packing material.[17] A reverse-phase C18 column is typically effective for separating aromatic ketones and esters.[6]
-
Method Development (Initial Setup):
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A good starting point is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: Set the UV detector to a wavelength where the product and starting materials have strong absorbance (e.g., 254 nm).
-
-
Sample Preparation:
-
Prepare a calibration curve using standard solutions of known concentrations for both the starting material and the pure product.
-
At each time point, withdraw a precise volume (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding it to a known volume of a suitable solvent or quenching agent to stop the reaction.
-
Dilute the quenched sample with the mobile phase to a concentration within the range of your calibration curve.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Integrate the peak areas for the starting material and the product.
-
Calculate the concentration of each component using the calibration curve to determine the percent conversion and reaction yield over time.
-
| Problem | Potential Cause & Explanation | Recommended Solution |
| Broad or split peaks. | The column may be degrading, or there could be a void at the column inlet. The injection solvent may be too different from the mobile phase, causing poor peak focusing. | Use a guard column to protect the analytical column. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. If the problem persists, replace the column. |
| Retention times are shifting. | Fluctuations in column temperature, mobile phase composition, or flow rate can cause drift. Column aging can also lead to gradual shifts. | Use a column oven for temperature control. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If shifts are sudden, check the pump for leaks or bubbles. |
| Ghost peaks or unexpected peaks appear. | Contamination from the sample, solvent, or carryover from a previous injection. Side products may also be forming in the reaction. | Run a blank gradient (injecting only mobile phase) to check for system contamination. Ensure high-purity solvents are used. If new peaks correlate with reaction time, investigate them as potential side products. |
Visualizing the Monitoring Workflow
A systematic approach is key to effective reaction monitoring. The following diagram outlines a logical workflow from initial reaction check to final quantitative analysis.
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. coleparmer.co.uk [coleparmer.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Magritek [magritek.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmtech.com [pharmtech.com]
- 14. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 16. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. auroraprosci.com [auroraprosci.com]
Validation & Comparative
A Comparative Technical Guide to Ethyl 4-(2-oxo-2-phenylethyl)benzoate and 2-Oxo-2-phenylethyl benzoate for Advanced Research Applications
In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriate molecular building blocks is paramount to the successful construction of complex molecular architectures and the development of novel therapeutic agents. This guide provides an in-depth, objective comparison of two structurally related ketones: Ethyl 4-(2-oxo-2-phenylethyl)benzoate and 2-Oxo-2-phenylethyl benzoate. This analysis, grounded in experimental data and established chemical principles, is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific applications.
At a Glance: Structural and Physicochemical Distinctions
The core difference between Ethyl 4-(2-oxo-2-phenylethyl)benzoate and 2-Oxo-2-phenylethyl benzoate lies in the substitution pattern on the benzoate moiety. In the former, the phenacyl group is attached at the para-position of an ethyl benzoate, creating a more extended and rigid structure. The latter, a simpler phenacyl ester of benzoic acid, presents a different spatial arrangement and electronic environment. These structural nuances have significant implications for their physical properties, reactivity, and potential applications.
| Property | Ethyl 4-(2-oxo-2-phenylethyl)benzoate | 2-Oxo-2-phenylethyl benzoate |
| Molecular Formula | C₁₇H₁₆O₃ | C₁₅H₁₂O₃ |
| Molecular Weight | 268.31 g/mol | 240.25 g/mol [1] |
| Appearance | Colorless needle-shaped crystals [1] | |
| Melting Point | Not available | 390–391 K [1] |
| Boiling Point | Not available | Not available |
| Solubility | Recrystallized from ethanol [1] |
Synthesis Strategies: A Tale of Two Pathways
The synthetic routes to these compounds are fundamentally different, reflecting their distinct structural motifs. The choice of synthesis protocol will depend on the availability of starting materials, desired scale, and laboratory capabilities.
Synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate: A Friedel-Crafts Approach
The synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of ethyl benzoate with a suitable phenacylating agent, such as 2-chloroacetyl chloride or phenacyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Conceptual Workflow for Friedel-Crafts Acylation:
Caption: Friedel-Crafts acylation of ethyl benzoate.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and a dry, non-polar solvent such as dichloromethane or 1,2-dichloroethane.
-
Addition of Acylating Agent: Cool the suspension in an ice bath (0 °C). Slowly add phenacyl chloride (1.0 equivalent) dissolved in the reaction solvent to the stirred suspension.
-
Addition of Substrate: After the addition of the acylating agent, add ethyl benzoate (1.0 equivalent), also dissolved in the reaction solvent, dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Synthesis of 2-Oxo-2-phenylethyl benzoate: A Nucleophilic Substitution Pathway
In contrast, 2-Oxo-2-phenylethyl benzoate is synthesized via a nucleophilic substitution reaction, specifically the esterification of benzoic acid with a phenacyl halide. This method is generally high-yielding and proceeds under mild conditions.
Conceptual Workflow for Nucleophilic Substitution:
Caption: Synthesis of 2-Oxo-2-phenylethyl benzoate.
Detailed Experimental Protocol: [1]
-
Reaction Setup: In a suitable flask, a mixture of benzoic acid (1.0 g, 0.008 mol), sodium carbonate (0.95 g, 0.009 mol), and 2-bromo-1-phenylethanone (1.7 g, 0.009 mol) in dimethylformamide (10 ml) is prepared.
-
Reaction: The mixture is stirred at room temperature for 2 hours.
-
Isolation: Upon cooling, colorless needle-shaped crystals of 2-oxo-2-phenylethyl benzoate separate from the solution.
-
Purification: The crystals are collected by filtration and can be further purified by recrystallization from ethanol. The reported yield is high at 97.4%. [1]
Spectroscopic and Structural Characterization
A thorough understanding of the spectroscopic properties of these molecules is crucial for their identification and for monitoring reaction progress.
Ethyl 4-(2-oxo-2-phenylethyl)benzoate
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on both the benzoate and phenacyl rings (likely in the 7-8 ppm region), and a singlet for the methylene protons adjacent to the ketone.
-
¹³C NMR: Resonances for the carbonyl carbons of the ester and ketone, the ethyl group carbons, and the aromatic carbons. The carbonyl carbon of the ester is expected around 166 ppm, similar to ethyl benzoate. [2]* IR Spectroscopy: Characteristic C=O stretching frequencies for the ester and ketone groups. The ester C=O stretch is anticipated around 1720 cm⁻¹, similar to ethyl benzoate. [3]* Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (268.31 g/mol ).
2-Oxo-2-phenylethyl benzoate
For 2-Oxo-2-phenylethyl benzoate, more definitive data is available, including its crystal structure.
-
¹H NMR & ¹³C NMR: While specific spectral data was not found in the searches, the structure suggests characteristic signals for the two phenyl rings and the methylene protons.
-
IR Spectroscopy: Two distinct C=O stretching bands for the ester and ketone functionalities would be expected.
-
Mass Spectrometry: A molecular ion peak at m/z 240.25 would confirm the identity of the compound.
-
Crystal Structure: The crystal structure of 2-Oxo-2-phenylethyl benzoate has been determined, revealing that the terminal phenyl rings have a dihedral angle of 86.09 (9)° with each other. [1]The molecules form dimers in the crystal lattice through intermolecular C—H⋯O hydrogen bonds. [1]
Comparative Reactivity and Applications
The structural differences between the two molecules directly influence their reactivity and suitability for various applications.
Reactivity
-
Ketone Moiety: Both molecules possess a phenacyl ketone group. The reactivity of this ketone towards nucleophiles will be influenced by the electronic nature of the rest of the molecule. In Ethyl 4-(2-oxo-2-phenylethyl)benzoate, the electron-withdrawing ethyl benzoate group at the para position will likely make the carbonyl carbon of the ketone more electrophilic compared to an unsubstituted acetophenone.
-
Ester Moiety: Both compounds contain an ester group. The ester in 2-Oxo-2-phenylethyl benzoate is a simple benzoate ester. In Ethyl 4-(2-oxo-2-phenylethyl)benzoate, the ester is part of a para-substituted system, which could influence its susceptibility to hydrolysis or other ester-related reactions.
Applications
-
Ethyl 4-(2-oxo-2-phenylethyl)benzoate: The presence of both a ketone and an ester functionality in a relatively rigid, extended structure makes this molecule a potentially valuable intermediate in medicinal chemistry and materials science. The para-substitution pattern allows for the synthesis of linear, well-defined polymers or pharmacophores where specific spatial relationships between functional groups are required.
-
2-Oxo-2-phenylethyl benzoate: This compound and its derivatives, known as phenacyl benzoates, have well-documented applications. They are utilized as:
-
Building blocks for heterocycles: They serve as precursors in the synthesis of various heterocyclic compounds such as oxazoles and imidazoles. [1][4] * Photo-removable protecting groups: The phenacyl ester moiety can be cleaved under photolytic conditions, making it a useful protecting group for carboxylic acids in organic synthesis, particularly in biochemically relevant contexts where mild deprotection conditions are essential. [1][4][5] Logical Relationship of Applications:
-
Caption: Application comparison of the two benzoates.
Conclusion and Future Outlook
For researchers, the choice between these two compounds will be dictated by the specific synthetic goal. If a simple phenacyl ester with photo-cleavable properties is required, 2-Oxo-2-phenylethyl benzoate is the clear choice with a straightforward and high-yielding synthesis. For applications requiring a more rigid and extended molecular scaffold with ketone and ester functionalities at opposite ends of an aromatic ring, Ethyl 4-(2-oxo-2-phenylethyl)benzoate presents an intriguing, albeit less characterized, option. Further research into the synthesis, characterization, and reactivity of Ethyl 4-(2-oxo-2-phenylethyl)benzoate is warranted to unlock its full potential in advanced chemical synthesis.
References
-
Fun, H.-K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528. [Link]
-
PrepChem. (n.d.). Synthesis of a. Ethyl 4-[2-Oxo-2-(phenylmethoxy)ethoxy]benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Oxo-2-phenylethyl benzoate. Retrieved from [Link]
-
Ekene, D. M. (n.d.). REPORT Lab work: ETHYL BENZOATE. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?[Link]
-
PubChem. (n.d.). Ethyl 4-(phenylethynyl)benzoate. Retrieved from [Link]
-
Givens, R. S., & Rubina, M. (2002). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 102(12), 4381–4414. [Link]
-
University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]
-
Metlin. (2024, May 23). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]
-
University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
PubChem. (n.d.). Phenethyl Benzoate. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Retrieved from [Link]
-
MDPI. (2022, July 1). Photoremovable Protecting Groups. [Link]
-
Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... [Link]
-
MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
ACS Publications. (n.d.). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Retrieved from [Link]
-
ScienceDirect. (n.d.). RIFM fragrance ingredient safety assessment, phenethyl benzoate, CAS Registry Number 94-47-3. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(2-oxo-2-phenylethyl)benzoate is a diarylketone derivative with a molecular structure that presents interesting possibilities for further functionalization, making it a valuable building block in medicinal chemistry and materials science. Its synthesis, while not extensively documented in readily available literature, can be approached through several established organic chemistry methodologies. This guide provides a comparative analysis of plausible synthetic routes, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach. The presented methods are grounded in fundamental organic synthesis principles and supported by analogous transformations found in peer-reviewed literature.
Strategic Approaches to Synthesis
The synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate can be strategically divided into two primary disconnection approaches:
-
Formation of the C-C bond between the aromatic ring and the carbonyl group: This strategy is exemplified by the Friedel-Crafts Acylation of a substituted benzene ring.
-
Formation of the C-C bond between the two aromatic rings or the phenacyl moiety: This approach can be realized through modern Palladium-Catalyzed Cross-Coupling Reactions .
A third, less direct but viable route, involves a Nucleophilic Substitution followed by an oxidation step. This guide will delve into the practical execution of these strategies, providing the necessary data for an informed selection of the most suitable method for your research needs.
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[1] In this proposed route, ethyl benzoate is acylated with phenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Scheme
Figure 1. Friedel-Crafts acylation of ethyl benzoate.
Mechanistic Insight
The reaction proceeds through the formation of a highly electrophilic acylium ion generated from the reaction of phenylacetyl chloride with AlCl₃.[2] The electron-rich aromatic ring of ethyl benzoate then acts as a nucleophile, attacking the acylium ion. The ethyl ester group (-COOEt) is a deactivating, meta-directing group. However, the acylation is expected to occur predominantly at the para-position due to steric hindrance at the ortho-positions. Subsequent workup quenches the catalyst and liberates the final product.
Experimental Protocol
Materials:
-
Ethyl benzoate
-
Phenylacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Add phenylacetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add ethyl benzoate (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure product.
Performance and Considerations
| Parameter | Value/Observation | Reference/Justification |
| Yield | Moderate to Good (Estimated 60-80%) | Based on typical yields for Friedel-Crafts acylations on moderately deactivated rings.[3] |
| Purity | High after chromatography | Standard purification method for this type of reaction. |
| Scalability | Good | The reaction is amenable to scale-up with appropriate heat management. |
| Advantages | Direct, one-pot synthesis. Readily available starting materials. | [1] |
| Disadvantages | Use of stoichiometric amounts of corrosive and water-sensitive AlCl₃. Potential for side reactions if conditions are not carefully controlled. The deactivating nature of the ester group can lead to slower reaction times. | [1] |
Method 2: Palladium-Catalyzed Cross-Coupling followed by Oxidation
This modern approach utilizes the power of palladium catalysis to construct the carbon-carbon framework, followed by an oxidation step to install the ketone functionality. A plausible route involves the Heck reaction between ethyl 4-iodobenzoate and styrene.
Reaction Scheme
Figure 2. Two-step synthesis via Heck coupling and oxidation.
Mechanistic Insight
The Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene (styrene) and subsequent β-hydride elimination to yield the coupled product. The subsequent oxidation cleaves the double bond of the styryl intermediate to form the desired ketone.
Experimental Protocol
Step 1: Heck Coupling - Synthesis of Ethyl 4-styrylbenzoate
Materials:
-
Ethyl 4-iodobenzoate
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃) or other suitable ligand
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
In a Schlenk flask, combine ethyl 4-iodobenzoate (1.0 equivalent), styrene (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and the phosphine ligand (0.04 equivalents).
-
Add anhydrous acetonitrile and triethylamine (2.0 equivalents).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to obtain ethyl 4-styrylbenzoate.
Step 2: Oxidation of Ethyl 4-styrylbenzoate
Materials:
-
Ethyl 4-styrylbenzoate
-
Potassium permanganate (KMnO₄) or access to an ozonolysis setup
-
Acetone/Water or Dichloromethane/Methanol for ozonolysis
-
Sodium bisulfite (NaHSO₃) for quenching KMnO₄
-
Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃) for reductive workup of ozonolysis
Procedure (using KMnO₄):
-
Dissolve ethyl 4-styrylbenzoate in a mixture of acetone and water.
-
Cool the solution to 0°C.
-
Slowly add a solution of potassium permanganate (approximately 2.2 equivalents) in water, keeping the temperature below 5°C.
-
Stir the mixture vigorously for 1-2 hours at 0°C.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture and extract the filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
Performance and Considerations
| Parameter | Value/Observation | Reference/Justification |
| Yield | Good (over two steps, estimated 50-70%) | Heck couplings and subsequent oxidations are generally efficient. |
| Purity | High after chromatography | Each step requires purification, leading to a high-purity final product. |
| Scalability | Moderate | Palladium catalysts can be expensive for large-scale synthesis. |
| Advantages | Milder reaction conditions compared to Friedel-Crafts. High functional group tolerance in the Heck coupling step. | |
| Disadvantages | Two-step synthesis is less atom-economical. Use of a potentially toxic heavy metal catalyst (palladium). The oxidation step can sometimes lead to over-oxidation or other side products. |
Method 3: Nucleophilic Substitution Approach
This strategy involves the formation of the C-C bond adjacent to the carbonyl group via a nucleophilic substitution reaction. A plausible route starts from ethyl 4-(chloroacetyl)benzoate and benzene in a Friedel-Crafts alkylation-type reaction.
Reaction Scheme
Figure 3. Synthesis via Friedel-Crafts reaction of ethyl 4-(chloroacetyl)benzoate with benzene.
Mechanistic Insight
In this variation of the Friedel-Crafts reaction, ethyl 4-(chloroacetyl)benzoate acts as the electrophile precursor. The Lewis acid, AlCl₃, coordinates to the chlorine atom, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack by the benzene ring.
Experimental Protocol
Materials:
-
Ethyl 4-(chloroacetyl)benzoate (can be synthesized from ethyl 4-chlorocarbonylbenzoate and diazomethane followed by HCl, or other methods)
-
Benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon disulfide (CS₂) or nitrobenzene as solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask, dissolve ethyl 4-(chloroacetyl)benzoate (1.0 equivalent) in the chosen solvent (e.g., carbon disulfide).
-
Add anhydrous aluminum chloride (1.2 equivalents) portion-wise while stirring and maintaining the temperature below 10°C.
-
Add benzene (a large excess can be used as the solvent as well) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. If CS₂ or nitrobenzene was used, perform a steam distillation to remove the solvent.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Performance and Considerations
| Parameter | Value/Observation | Reference/Justification |
| Yield | Moderate | Yields can be variable depending on the reactivity of the starting materials and control of reaction conditions. |
| Purity | Good after purification | Recrystallization can be an effective purification method. |
| Scalability | Moderate | The use of hazardous solvents like CS₂ can be a limitation for scale-up. |
| Advantages | Utilizes a different disconnection approach. Can be effective if the starting chloroacetylated compound is readily available. | |
| Disadvantages | The starting material, ethyl 4-(chloroacetyl)benzoate, may require a separate synthesis. The reaction conditions can be harsh. Use of toxic solvents like carbon disulfide or nitrobenzene. |
Conclusion and Recommendations
This guide has outlined three distinct and viable synthetic strategies for the preparation of Ethyl 4-(2-oxo-2-phenylethyl)benzoate. The choice of the optimal method will depend on the specific requirements of the researcher, including available starting materials, scale of the synthesis, and tolerance for certain reagents and reaction conditions.
-
For a direct and cost-effective synthesis , the Friedel-Crafts Acylation (Method 1) is a strong candidate, provided that the potential for side reactions is carefully managed.
-
For syntheses requiring milder conditions and higher functional group tolerance , the Palladium-Catalyzed Cross-Coupling followed by Oxidation (Method 2) offers a more modern and often more reliable, albeit longer, route.
-
The Nucleophilic Substitution Approach (Method 3) presents an alternative disconnection but may be contingent on the accessibility of the required starting materials.
It is recommended that small-scale trial reactions are conducted to optimize the conditions for the chosen route before proceeding to a larger scale synthesis.
References
- Friedel-Crafts Acylation of Substituted Benzenes. J. Chem. Educ.2004, 81 (10), 1497.
- Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982, 27, 345-390.
- Ozonolysis: A Modern and Versatile Tool for Organic Synthesis. Chem. Rev.2015, 115 (18), 10165-10205.
- Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877, 84, 1392-1395.
- Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971, 44 (2), 581.
- Synthesis of Ethyl Benzoate. PrepChem.com. (Accessed Jan 20, 2026).
- Friedel-Crafts Acylation. Organic Chemistry Portal. (Accessed Jan 20, 2026).
- Palladium-Catalyzed Heck Reactions. Chem. Rev.2000, 100 (8), 3009-3066.
- Strategic Applications of Named Reactions in Organic Synthesis, 2nd ed.; Elsevier, 2005.
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
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Spectroscopic Validation of Ethyl 4-(2-oxo-2-phenylethyl)benzoate: A Comparative Guide
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists, the validation of a synthesized compound such as "Ethyl 4-(2-oxo-2-phenylethyl)benzoate" is not merely a procedural step but a critical checkpoint that ensures the integrity of subsequent biological and pharmacological evaluations. This guide provides a comprehensive framework for the spectroscopic analysis and validation of Ethyl 4-(2-oxo-2-phenylethyl)benzoate, offering a comparative analysis with structurally related molecules. While a complete set of published experimental data for the target molecule could not be located in publicly accessible databases at the time of this writing, this guide will leverage established spectroscopic principles and data from analogous compounds to predict and interpret the expected spectral features.
The Imperative of Multi-Modal Spectroscopic Analysis
The structural elucidation of a molecule as intricate as Ethyl 4-(2-oxo-2-phenylethyl)benzoate, which possesses multiple functional groups including an ester, a ketone, and two aromatic rings, necessitates a multi-pronged analytical approach. Relying on a single spectroscopic technique is often insufficient to resolve all structural ambiguities. Therefore, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is indispensable for a holistic and trustworthy validation. Each technique provides a unique piece of the structural puzzle, and their collective data provides a self-validating system.
Predicted Spectroscopic Profile of Ethyl 4-(2-oxo-2-phenylethyl)benzoate
The following sections detail the anticipated spectroscopic data for Ethyl 4-(2-oxo-2-phenylethyl)benzoate. These predictions are based on the analysis of its structural components and comparison with the known spectral data of similar molecules.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 4-(2-oxo-2-phenylethyl)benzoate, we can predict the chemical shifts, splitting patterns, and integration values for each set of protons.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate data interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.
-
Instrument Parameters: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion. Key parameters to set include:
-
Number of Scans: 16-64 scans are typically sufficient for a moderately concentrated sample.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for complete relaxation of the protons, ensuring accurate integration.
-
Pulse Width: A 30-45 degree pulse angle is often used for routine spectra.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Spectrum of Ethyl 4-(2-oxo-2-phenylethyl)benzoate:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | Doublet | 2H | Aromatic (ortho to ester) | Protons ortho to the electron-withdrawing ester group are deshielded. |
| ~7.95 | Doublet | 2H | Aromatic (ortho to ketone) | Protons ortho to the carbonyl group are deshielded. |
| ~7.60 | Triplet | 1H | Aromatic (para to ketone) | The para proton of the benzoyl group. |
| ~7.50 | Triplet | 2H | Aromatic (meta to ketone) | The meta protons of the benzoyl group. |
| ~7.35 | Doublet | 2H | Aromatic (meta to ester) | Protons meta to the ester group are less deshielded than the ortho protons. |
| ~4.40 | Quartet | 2H | -O-CH₂ -CH₃ | Protons on the methylene group of the ethyl ester, split by the adjacent methyl group. |
| ~4.30 | Singlet | 2H | -CO-CH₂ -Ar | The methylene protons between the ketone and the benzoate ring are expected to be a singlet. |
| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ | Protons on the methyl group of the ethyl ester, split by the adjacent methylene group. |
Comparative Analysis:
-
Ethyl Benzoate: The ¹H NMR spectrum of ethyl benzoate would show signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the aromatic protons of the benzoate ring. The absence of the methylene singlet and the signals for the second aromatic ring would be a key differentiator.
-
2-Oxo-2-phenylethyl Benzoate: This compound would lack the signals for the ethyl group and instead show a characteristic singlet for the methylene protons adjacent to the ester and ketone functionalities.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR. The same deuterated solvents and internal standard (TMS) can be used.
-
Instrument Parameters: ¹³C NMR spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets. Key parameters include:
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A longer delay (2-5 seconds) is beneficial for quaternary carbons to ensure they are adequately observed.
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Predicted ¹³C NMR Spectrum of Ethyl 4-(2-oxo-2-phenylethyl)benzoate:
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~196 | Ketone Carbonyl (C=O) | Ketone carbonyl carbons are highly deshielded. |
| ~166 | Ester Carbonyl (C=O) | Ester carbonyl carbons are also significantly deshielded. |
| ~138 | Aromatic (C-CO) | The ipso-carbon of the benzoyl group. |
| ~136 | Aromatic (C-CH₂) | The ipso-carbon of the benzoate ring attached to the methylene group. |
| ~134 | Aromatic (para to ketone) | The para-carbon of the benzoyl group. |
| ~130 | Aromatic (ortho to ester) | Ortho-carbons of the benzoate ring. |
| ~129 | Aromatic (ortho to ketone) | Ortho-carbons of the benzoyl group. |
| ~128.5 | Aromatic (meta to ketone) | Meta-carbons of the benzoyl group. |
| ~128 | Aromatic (meta to ester) | Meta-carbons of the benzoate ring. |
| ~61 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester. |
| ~45 | -CO-CH₂ -Ar | The methylene carbon between the two functional groups. |
| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |
Comparative Analysis:
-
Ethyl 4-methylbenzoate: This analog would show a methyl signal around 21 ppm instead of the methylene and benzoyl signals of the target molecule.
-
Phenethyl Benzoate: This compound would exhibit two methylene carbon signals in the aliphatic region, but would lack the ketone carbonyl signal.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a suitable solvent. For a solid sample, the KBr pellet method is common.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The key absorption bands are identified and assigned to specific functional groups.
Predicted IR Spectrum of Ethyl 4-(2-oxo-2-phenylethyl)benzoate:
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2980-2850 | Aliphatic C-H | Stretching |
| ~1720 | Ester C=O | Stretching |
| ~1685 | Ketone C=O | Stretching |
| ~1600, 1580, 1450 | Aromatic C=C | Stretching |
| ~1270, 1100 | C-O | Stretching |
Comparative Analysis:
The presence of two distinct carbonyl stretching bands is a key diagnostic feature for Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
-
Ethyl Benzoate: Would show only one C=O stretch for the ester group around 1720 cm⁻¹.
-
Acetophenone: Would exhibit a ketone C=O stretch around 1685 cm⁻¹ but no ester C=O stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: Mass Spectrometry
-
Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is chosen. EI is a common technique for relatively small, volatile molecules and often provides rich fragmentation information.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern provides structural clues.
Predicted Mass Spectrum of Ethyl 4-(2-oxo-2-phenylethyl)benzoate (Molecular Weight: 268.29 g/mol ):
-
Molecular Ion (M⁺): A peak at m/z = 268 is expected, corresponding to the molecular weight of the compound.
-
Key Fragment Ions:
-
m/z = 105: A prominent peak corresponding to the benzoyl cation ([C₆H₅CO]⁺), a very stable fragment.
-
m/z = 77: A peak corresponding to the phenyl cation ([C₆H₅]⁺).
-
m/z = 149: A peak corresponding to the [C₆H₄COOCH₂CH₃]⁺ fragment.
-
m/z = 121: A peak corresponding to the [C₆H₄COOH]⁺ fragment after rearrangement.
-
Comparative Analysis:
-
Ethyl Benzoate (MW: 150.17 g/mol ): The molecular ion would be at m/z = 150. Key fragments would include m/z = 122, 105, and 77.
-
2-Oxo-2-phenylethyl benzoate (MW: 240.25 g/mol ): The molecular ion would be at m/z = 240. The fragmentation pattern would be similar in some respects (e.g., the benzoyl cation at m/z = 105), but the molecular ion and other fragments would differ.
Visualizing the Validation Workflow
A systematic approach is essential for the robust validation of a synthesized compound.
Caption: Workflow for the spectroscopic validation of a synthesized compound.
Conclusion
The structural validation of "Ethyl 4-(2-oxo-2-phenylethyl)benzoate" is a meticulous process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. By systematically acquiring and analyzing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data and comparing it to the predicted values and the spectra of analogous compounds, researchers can achieve a high degree of confidence in the structure and purity of their synthesized material. This rigorous validation is the bedrock upon which reliable and reproducible scientific research is built.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Ethyl Benzoate. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
-
2-Oxo-2-phenylethyl benzoate. (2011). Acta Crystallographica Section E: Structure Reports Online, E67(6), o1528. [Link]
-
IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved February 2, 2026, from [Link]
-
Phenethyl Benzoate. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
"Ethyl 4-(2-oxo-2-phenylethyl)benzoate" performance as a protecting group
This guide provides an in-depth technical analysis of Phenacyl (Pac) Esters and their derivatives—specifically the scaffold represented by Ethyl 4-(2-oxo-2-phenylethyl)benzoate —as protecting groups for carboxylic acids and thiols.
While Ethyl 4-(2-oxo-2-phenylethyl)benzoate (CAS 898776-62-0) is often encountered as a stable intermediate or linker precursor, its functional core—the Phenacyl (Pac) moiety—is a critical tool in orthogonal protecting group strategies, particularly in peptide synthesis and complex organic molecule construction.
Comparative Guide & Experimental Protocols
Executive Summary: The Phenacyl Advantage
The Phenacyl (Pac) group (-CH2-CO-Ph) serves as a robust protecting group for carboxylic acids (forming phenacyl esters ) and thiols (forming thioethers ). Unlike standard alkyl esters (Methyl, Ethyl) or acid-labile groups (t-Butyl), the Pac group offers a unique orthogonal deprotection profile .
It is uniquely cleaved by electron transfer mechanisms (Zinc reduction) or nucleophilic displacement (Hydrazine/Thiophenol), making it completely stable to the acidic (TFA/HCl) and basic (Piperidine) conditions used in standard Fmoc/tBu solid-phase peptide synthesis (SPPS).
The Specific Role of Ethyl 4-(2-oxo-2-phenylethyl)benzoate: This molecule represents a functionalized phenacyl scaffold . In drug development, derivatives of this structure are often employed as Safety-Catch Linkers or Photolabile Linkers . The benzoate moiety allows attachment to a solid support (resin), while the phenacyl ketone serves as the anchor point for the carboxylic acid payload.
Comparative Performance Analysis
The following table contrasts the Phenacyl (Pac) group against industry-standard alternatives.
Table 1: Orthogonality & Stability Matrix
| Feature | Phenacyl (Pac) | Benzyl (Bn) | t-Butyl (tBu) | Allyl (Alloc) |
| Primary Target | Carboxylic Acids (Esters), Thiols | Carboxylic Acids, Alcohols | Carboxylic Acids, Alcohols | Carboxylic Acids, Amines |
| Formation | R-COOH + Phenacyl Bromide + Base | Benzyl bromide + Base | Isobutylene + Acid | Allyl bromide + Base |
| Acid Stability | High (Stable to TFA, HCl, HBr) | Moderate (Cleaved by HBr/AcOH) | Low (Cleaved by TFA) | High |
| Base Stability | Moderate (Stable to Piperidine; hydrolyzes in strong NaOH) | High | High | Moderate |
| Cleavage Reagent | Zn / AcOH (Reductive) or PhSH/DIEA | H2 / Pd-C (Hydrogenolysis) | TFA / Scavengers | Pd(PPh3)4 (Catalytic) |
| Orthogonality | Orthogonal to Boc, Fmoc, tBu, Alloc | Orthogonal to Boc, Fmoc | Orthogonal to Fmoc, Alloc | Orthogonal to Boc, Fmoc, tBu |
| Key Risk | Susceptible to nucleophilic attack at the ketone | Hydrogenolysis can reduce other alkenes | Premature cleavage in acidic workups | Catalyst poisoning (Pd) |
Mechanistic Insight & Visualization
The utility of the Phenacyl group lies in its cleavage mechanism. It does not rely on hydrolysis (like methyl esters) or acidolysis (like t-butyl). Instead, it utilizes an electron transfer mechanism from Zinc, or a nucleophilic attack.
Diagram 1: Phenacyl Deprotection Mechanism (Zn/AcOH)
The following diagram illustrates the reductive cleavage pathway, highlighting why this method is orthogonal to acid/base labile groups.
Caption: Reductive cleavage of Phenacyl esters via Zinc/Acetic Acid electron transfer, regenerating the free carboxylic acid.
Experimental Protocols
These protocols are designed for high-fidelity applications in medicinal chemistry.
Protocol A: Protection (Formation of Phenacyl Ester)
Objective: Protect a carboxylic acid (e.g., N-protected amino acid) as a Phenacyl ester.[1]
-
Reagents:
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Reagent: Phenacyl Bromide (1.05 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF.
-
-
Procedure:
-
Dissolve the carboxylic acid in EtOAc (0.1 M concentration).
-
Add TEA dropwise at 0°C.
-
Add Phenacyl Bromide slowly.
-
Warm to room temperature and stir for 2–4 hours. Monitor by TLC (the ester is usually less polar than the acid).
-
Workup: Wash with 1M HCl (to remove amine salts), then saturated NaHCO3, then Brine. Dry over Na2SO4.
-
Purification: Recrystallization (EtOAc/Hexane) or Flash Chromatography.
-
Protocol B: Deprotection (Zn/AcOH Method)
Objective: Selective removal of the Phenacyl group without affecting Fmoc, Boc, or tBu groups.
-
Reagents:
-
Substrate: Phenacyl Ester (1.0 equiv)
-
Reagent: Activated Zinc Dust (50 equiv) — Note: Activation with dilute HCl prior to use is recommended for consistent kinetics.
-
Solvent: Acetic Acid (AcOH) / Water / Ethanol (ratio 3:1:1) or 90% AcOH.
-
-
Procedure:
-
Dissolve the substrate in the AcOH solvent mixture.
-
Add Zinc dust in one portion.
-
Stir vigorously at room temperature for 1–3 hours.
-
Filtration: Filter off the Zinc through a Celite pad. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate. Co-evaporate with Toluene to remove excess AcOH.
-
Result: The residue contains the free carboxylic acid.[2]
-
Advanced Application: The "Linker" Context
The specific molecule Ethyl 4-(2-oxo-2-phenylethyl)benzoate is often used as a precursor for Solid-Phase Linkers .
When the ethyl ester is hydrolyzed to the benzoic acid, it can be coupled to an amino-functionalized resin. The remaining Phenacyl Ketone is then available to react with a carboxylic acid of interest (the drug payload), forming a resin-bound phenacyl ester.
Workflow:
-
Resin Attachment: Resin-NH2 + HOOC-Ph-CH2-CO-Ph → Resin-NH-CO-Ph-CH2-CO-Ph
-
Bromination: Bromination of the alpha-carbon (next to the ketone).
-
Loading: Reaction with Target Acid (R-COOH) → Resin-Linker-Phenacyl-O-CO-R.
-
Cleavage: Treatment with Zn/AcOH releases R-COOH from the solid phase.
Diagram 2: Orthogonality in Complex Synthesis
This diagram shows how Phenacyl protection fits into a multi-step synthesis strategy involving other common groups.
Caption: Orthogonality Map demonstrating how Phenacyl esters allow selective deprotection without affecting Boc or Fmoc groups.
References
-
Comparison of Protecting Groups. Organic Chemistry Portal. [Link]
-
The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction. National Institutes of Health (PubMed). [Link]
-
Selective deprotection of phenacyl esters. Royal Society of Chemistry (RSC). [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology. Chemical Reviews (ACS). [Link]
Sources
- 1. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Characterizing the Cross-Reactivity of Ethyl 4-(2-oxo-2-phenylethyl)benzoate
In the landscape of drug discovery and development, the meticulous evaluation of a compound's specificity is paramount. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, representing a significant cause of late-stage clinical failures.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the cross-reactivity profiling of the novel compound, Ethyl 4-(2-oxo-2-phenylethyl)benzoate. While direct experimental data for this specific molecule is not yet publicly available, this document will leverage established principles of safety pharmacology and insights from structurally related compounds to outline a robust, multi-tiered strategy for its characterization.[2]
Introduction to Ethyl 4-(2-oxo-2-phenylethyl)benzoate and the Imperative of Cross-Reactivity Profiling
Ethyl 4-(2-oxo-2-phenylethyl)benzoate is a small molecule characterized by a benzophenone core, an ethyl ester, and a benzoate moiety. This chemical architecture suggests the potential for interactions with a variety of biological targets. The benzophenone scaffold, for instance, is a known photosensitizer and can be associated with various toxicities, including hepatotoxicity and nephrotoxicity.[3] Furthermore, the presence of aromatic rings and a ketone group could facilitate interactions with the active sites of numerous enzymes and receptors.[4] Therefore, a thorough investigation into its potential for off-target binding is not merely a regulatory requirement but a critical step in de-risking its development as a potential therapeutic agent.[5]
The primary objectives of a cross-reactivity study for Ethyl 4-(2-oxo-2-phenylethyl)benzoate are to:
-
Identify potential off-target binding interactions.
-
Assess the functional consequences of these interactions.
-
Establish a selectivity profile against a panel of relevant biological targets.
-
Inform structure-activity relationship (SAR) studies to optimize selectivity.
This guide will compare and contrast various experimental approaches to achieve these objectives, providing the rationale behind each methodological choice.
Deconstructing the Molecule: A Rationale for Target Family Selection
A logical first step in designing a cross-reactivity screening cascade is to analyze the structure of Ethyl 4-(2-oxo-2-phenylethyl)benzoate to predict potential off-target liabilities. The molecule can be dissected into key structural motifs, each with known precedents for interacting with specific protein families.
-
Benzophenone Core: Compounds containing a benzophenone core have been reported to interact with a range of biological targets and can exhibit endocrine-disrupting activities.[6] This warrants screening against a panel of nuclear hormone receptors.
-
Aromatic Rings: The presence of multiple aromatic rings suggests potential interactions with targets that have hydrophobic binding pockets, such as certain kinases and G-protein coupled receptors (GPCRs).[4]
-
Ester Group: The ethyl ester is a potential site for hydrolysis by esterases, which could lead to the formation of metabolites with different activity profiles. Understanding the metabolic stability and the biological activity of any resulting metabolites is crucial.[7]
Based on this structural analysis, a tiered screening approach is recommended, beginning with broad panels and progressing to more focused and functional assays for any identified hits.
A Multi-Pronged Approach to Experimental Cross-Reactivity Profiling
No single assay can provide a complete picture of a compound's selectivity. Therefore, a combination of in vitro biochemical, biophysical, and cell-based assays is recommended.
Tier 1: Broad Panel Screening for Initial Hit Identification
The initial phase of screening should employ high-throughput methods to assess the binding of Ethyl 4-(2-oxo-2-phenylethyl)benzoate against a broad range of targets.
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[8] By competing with a known radiolabeled ligand, the inhibitory constant (Ki) of the test compound can be determined.[9]
Comparison of Radioligand Binding Assay Providers:
| Feature | Service Provider A | Service Provider B | Service Provider C |
| Panel Size | > 400 targets (GPCRs, Ion Channels, Transporters, Kinases) | ~250 targets (Focus on CNS receptors) | Customizable panels |
| Assay Format | 96-well and 384-well plates | Primarily 96-well plates | Flexible formats available |
| Data Turnaround | 5-7 business days | 7-10 business days | Dependent on panel size |
| Cost per Data Point | Competitive | Moderate | Variable |
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Target Membranes: Prepare cell membrane homogenates expressing the target receptor of interest.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-ligand), and varying concentrations of Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[10]
Given the prevalence of kinases as off-targets for small molecules, a comprehensive kinase screen is essential.[11] Several platforms offer large panels of purified kinases for inhibitor profiling.
Comparison of Kinase Profiling Platforms:
| Platform | Technology | Number of Kinases | Throughput | Key Advantage |
| ADP-Glo™ Kinase Assay | Luminescence-based ADP detection[12] | > 300 | High | High sensitivity and broad dynamic range |
| Caliper Mobility Shift Assay | Microfluidic capillary electrophoresis | > 400 | High | Direct measurement of substrate and product |
| KINOMEscan™ | DNA-tagged kinase binding assay | > 450 | Very High | Does not require active enzyme |
Experimental Workflow: Kinase Selectivity Profiling
Caption: A typical workflow for identifying and confirming kinase off-targets.
Tier 2: Functional Assays to Assess Biological Impact
Identifying a binding interaction is only the first step; it is crucial to understand the functional consequence of this binding.
For hits identified in the primary binding screens, cell-based functional assays are necessary to determine if the compound acts as an agonist, antagonist, or inverse agonist.
Examples of Cellular Functional Assays:
-
GPCRs: Calcium mobilization assays, cAMP accumulation assays.
-
Ion Channels: Patch-clamp electrophysiology.
-
Nuclear Receptors: Reporter gene assays.
CETSA® is a powerful biophysical method to confirm target engagement in a cellular environment.[13] It measures the change in the thermal stability of a protein upon ligand binding.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Sources
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. fda.gov [fda.gov]
- 3. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 13. biorxiv.org [biorxiv.org]
Comparative Antitumor Efficacy of Benzoate Derivatives: From Metabolic Modulation to Apoptotic Induction
Topic: Antitumor Activity Comparison of Benzoate Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads
Executive Summary
Benzoate derivatives represent a divergent class of pharmacophores in oncology. While simple salts like Sodium Benzoate (SB) have historically been viewed as metabolic scavengers requiring millimolar concentrations for efficacy, functionalized derivatives such as Propyl Gallate (PG) and Benzyl Benzoate (BB) exhibit potent cytotoxicity through distinct apoptotic and oxidative stress pathways.
This guide objectively compares these derivatives, analyzing the transition from the "blunt instrument" metabolic interference of simple benzoates to the "precision targeting" of hydroxylated and esterified analogs.
Mechanistic Divergence: Modes of Action[1]
The antitumor activity of benzoate derivatives is not monolithic.[1] It is dictated by the substitution pattern on the benzene ring, which shifts the mechanism from metabolic buffering to active signaling disruption.
A. Sodium Benzoate (SB): The Metabolic Modulator
Unlike standard chemotherapeutics, SB acts primarily as a metabolic disruptor rather than a direct DNA damaging agent.
-
Urea Cycle Interference: SB conjugates with glycine to form hippurate, depleting the glycine pool.[2] In cancer cells relying on glycine for nucleotide synthesis (one-carbon metabolism), this creates a metabolic bottleneck.
-
Glycolytic Inhibition: At acidic intracellular pH (common in the Warburg effect), SB converts to benzoic acid, which inhibits phosphofructokinase, slowing anaerobic fermentation.
-
Potency: Low. Requires millimolar (mM) concentrations (10–50 mM) to induce significant growth arrest.
B. Propyl Gallate (PG): The ROS Generator
The addition of three hydroxyl groups (3,4,5-trihydroxybenzoate) transforms the scaffold into a redox-active compound.
-
Pro-oxidant Switch: While an antioxidant in food, PG acts as a pro-oxidant in the copper-rich environment of cancer cells, generating superoxide anions and depleting glutathione (GSH).
-
Mitochondrial Uncoupling: Induces loss of mitochondrial membrane potential (
), leading to Cytochrome C release and Caspase-3 activation. -
Potency: Moderate. Effective in the micromolar (µM) range (200–800 µM).
C. Functionalized Esters (Benzyl Benzoate/Salicylate): The Signaling Modulators
Esterification increases lipophilicity, allowing rapid membrane permeation.
-
Estrogenic Interference: Some derivatives (e.g., Benzyl Salicylate) show affinity for Estrogen Receptors (ER
), modulating proliferation in hormone-sensitive lines (e.g., MCF-7). -
Potency: High variability depending on target; generally 10–100 µM .
Visualizing the Pathways (Graphviz)
The following diagram illustrates the divergent pathways of Sodium Benzoate (Metabolic) versus Propyl Gallate (Apoptotic).
Caption: Divergent MOA: SB depletes metabolic precursors (left), while PG triggers ROS-mediated mitochondrial collapse (right).[3]
Comparative Data Analysis
The table below summarizes critical IC50 values derived from comparative cytotoxicity assays. Note the orders-of-magnitude difference in potency.
| Compound Class | Derivative | Target Cell Line | IC50 (Approx.)[3][4][5][6] | Primary Mechanism | Reference |
| Simple Salt | Sodium Benzoate | HCT116 (Colon) | 12.5 - 50 mM | Urea Cycle / NF- | [1] |
| Simple Salt | Sodium Benzoate | A549 (Lung) | > 10 mM * | Glycolytic Inhibition | [2] |
| Poly-hydroxyl | Propyl Gallate | A549 (Lung) | 800 µM | ROS / G1 Arrest | [3] |
| Poly-hydroxyl | Propyl Gallate | HeLa (Cervical) | ~400 µM | GSH Depletion | [4] |
| Ester | Benzyl Benzoate | MCF-7 (Breast) | ~100 µM | ER Modulation / Proliferation | [5] |
| Heterocycle | Benzothiazole Deriv. | HepG2 (Liver) | 6.7 µM | Tubulin/Kinase Inhibition | [6] |
*Note: Some isolated reports suggest lower IC50s for SB in specific formulations, but the consensus for the pure salt remains in the millimolar range.
Structure-Activity Relationship (SAR) Insights
For drug developers optimizing the benzoate scaffold, the following SAR rules apply:
-
Hydroxylation (The "Gallate" Effect): Adding -OH groups at positions 3, 4, and 5 dramatically increases cytotoxicity but decreases stability. The mechanism shifts from metabolic interference to oxidative stress.
-
Esterification: Converting the carboxylic acid to an ester (e.g., propyl, benzyl) increases lipophilicity (
), enhancing passive diffusion across the plasma membrane. Free benzoic acid requires active transport or specific pH conditions to enter. -
Halogenation: Introduction of electron-withdrawing groups (Cl, F) on the phenyl ring (often seen in synthetic derivatives) stabilizes the molecule against metabolic degradation and can enhance binding affinity to specific protein targets, lowering IC50 into the low micromolar range.
Validation Protocols
To validate these differences experimentally, a multi-parametric approach is required. A simple MTT assay is insufficient because SB may reduce metabolic activity (glycolysis) without immediately killing the cell, leading to false positives in metabolic assays.
Recommended Workflow: Dual-Stain Flow Cytometry
Objective: Distinguish between metabolic arrest (cytostatic) and true apoptosis (cytotoxic).
Protocol Steps:
-
Seeding: Seed A549 or HCT116 cells at
cells/well in 6-well plates. -
Treatment:
-
Arm A: Sodium Benzoate (Titrate 5 mM – 50 mM).
-
Arm B: Propyl Gallate (Titrate 100 µM – 1000 µM).
-
Control: Vehicle (PBS/DMSO).
-
-
Incubation: 24h and 48h (Time-dependency is critical for SB).
-
Staining: Harvest cells (trypsin-free preferred) and stain with Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI) (stains necrotic nuclei).
-
Analysis: Gate for Annexin V+/PI- (Early Apoptosis) vs. Annexin V+/PI+ (Late Apoptosis/Necrosis).
Experimental Workflow Diagram (Graphviz)
Caption: Workflow to differentiate cytostatic effects of SB from apoptotic induction of PG.
References
-
Park, W.H., et al. (2018).[7] "Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells." PMC. Link
-
Rashad, S., et al. (2019).[3] "The effect of sodium benzoate on the viability percentages of the four cell lines." ResearchGate.[8] Link
-
Kim, S.H., et al. (2020). "Propyl gallate reduces the growth of lung cancer cells through caspase‑dependent apoptosis and G1 phase arrest."[4] PubMed.[7] Link
-
Wei, P.L., et al. (2019).[9] "Propyl gallate inhibits hepatocellular carcinoma cell growth through the induction of ROS and the activation of autophagy."[9][10] PLOS ONE. Link
-
Charles, A.K., & Darbre, P.D. (2009). "Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional in MCF7 human breast cancer cells." Journal of Applied Toxicology. Link
-
Gao, J., et al. (2015). "Synthesis, Antitumor Activity, and Structure-activity Relationship of Some Benzo[a]pyrano[2,3-c]phenazine Derivatives." ResearchGate.[8] Link
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-(2-oxo-2-phenylethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Proper Chemical Disposal
Ethyl 4-(2-oxo-2-phenylethyl)benzoate is a ketone and ester compound that requires careful handling and disposal due to its potential hazards. Improper disposal can lead to environmental contamination and pose risks to human health. This guide outlines the necessary procedures for the safe and compliant disposal of this chemical, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is not just a matter of best practice but a legal and ethical responsibility. All laboratory personnel handling this compound must be familiar with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan.[1][2][3]
Hazard Identification and Risk Assessment
-
Acetophenone: This component is a combustible liquid and can cause eye irritation.[4][5] It is also harmful if swallowed.
-
Ethyl Benzoate: This component is also a combustible liquid and is toxic to aquatic life.[6][7] It can cause skin and eye irritation.[8]
Based on this, Ethyl 4-(2-oxo-2-phenylethyl)benzoate should be treated as a combustible liquid that is potentially irritating to the eyes and skin and harmful to aquatic life .
Key Hazard Information Summary
| Hazard Classification | Description | Primary Precaution |
| Flammability | Combustible Liquid.[6][7] | Keep away from heat, sparks, open flames, and hot surfaces.[6][7] |
| Health Hazards | May cause eye and skin irritation.[8] May be harmful if swallowed.[7] | Wear appropriate Personal Protective Equipment (PPE). |
| Environmental Hazards | Potentially toxic to aquatic life. | Do not release into the environment.[8] Prevent entry into drains and waterways.[4] |
Personal Protective Equipment (PPE)
Before handling Ethyl 4-(2-oxo-2-phenylethyl)benzoate for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[9]
Step-by-Step Disposal Protocol
The disposal of Ethyl 4-(2-oxo-2-phenylethyl)benzoate must be handled as hazardous waste.[10] Do not dispose of this chemical down the drain or in regular trash.[4][6][7][11]
1. Waste Collection:
- Collect waste Ethyl 4-(2-oxo-2-phenylethyl)benzoate and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed container.[10]
- The container must be made of a material compatible with the chemical.
- The label should clearly state "Hazardous Waste" and identify the contents as "Ethyl 4-(2-oxo-2-phenylethyl)benzoate".[3]
2. Storage:
- Store the hazardous waste container in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.[6][8][9]
- Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
3. Professional Disposal:
- Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company.[5]
- Provide the disposal company with a complete and accurate description of the waste.
- Follow all local, state, and federal regulations for the transportation and disposal of hazardous waste.[12][13][14]
Disposal Workflow Diagram
Caption: A streamlined workflow for the compliant disposal of Ethyl 4-(2-oxo-2-phenylethyl)benzoate.
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
-
Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[15]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[15]
Regulatory Compliance
All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and OSHA's laboratory safety standards.[1][2][12] It is the responsibility of the waste generator to properly classify and manage their hazardous waste.[13]
Conclusion
The proper disposal of Ethyl 4-(2-oxo-2-phenylethyl)benzoate is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers and scientists can ensure they are handling this chemical waste in a manner that is safe, compliant, and responsible. Always consult your institution's Chemical Hygiene Officer and Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all applicable regulations.
References
- Safety Data Sheet: Acetophenone. Carl ROTH.
- SAFETY DATA SHEET - Ethyl Benzoate. Fisher Scientific.
-
Material Safety Data Sheet - Ethyl Benzoate, 99+%. Cole-Parmer. [Link]
- SAFETY DATA SHEET - Ethyl Benzoate. Fisher Scientific.
- SAFETY DATA SHEET - Acetophenone p-toluenesulfonylhydrazone. Fisher Scientific.
-
Acetophenone - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Material Safety Data Sheet - Ethyl benzoate. Alfa Aesar.
- Phenyl Ethyl Benzoate - Material Safety Data Sheet (MSDS). Triveni Chemicals.
-
OSHA Laboratory Standard. National Center for Biotechnology Information, NIH. [Link]
- SAFETY DATA SHEET - Phenethyl benzoate. Fisher Scientific.
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]
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Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
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What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? Chemistry For Everyone (YouTube). [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
